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  • Product: Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
  • CAS: 150626-30-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Profiling and Application of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH in HIV-1 Protease Dimerization Inhibition

Executive Summary The rapid mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) frequently renders active-site protease inhibitors ineffective, necessitating the development of allosteric modulators. Ac-Thr-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) frequently renders active-site protease inhibitors ineffective, necessitating the development of allosteric modulators. Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH) is a synthetic hexapeptide that serves as a prototype dimerization inhibitor. Derived from the C-terminus of the viral gag-pol frame-shift protein p6*, this peptide disrupts the obligate homodimerization of HIV-1 protease (PR).

This whitepaper provides an in-depth physicochemical profile of Ac-TVSFNF-OH, elucidates its mechanism of action, and outlines a self-validating experimental framework for evaluating interface-targeted peptide inhibitors in drug discovery pipelines.

Physicochemical Profiling & Structural Dynamics

Ac-TVSFNF-OH is an acetylated hexapeptide designed to mimic a native viral interface sequence. The N-terminal acetylation is not merely a synthetic artifact; it is a critical structural modification that neutralizes the positive charge of the free amine, thereby mimicking the continuous peptide backbone of the native p6* protein and protecting the peptide from exopeptidase degradation in in vitro assays.

Quantitative Molecular Data

To facilitate assay formulation and stoichiometric calculations, the core physicochemical properties of Ac-TVSFNF-OH are summarized below:

PropertyValueSpecification / Note
Sequence Ac-Thr-Val-Ser-Phe-Asn-Phe-OHN-terminal Acetylation; C-terminal free acid
Molecular Formula C₃₆H₄₉N₇O₁₁Calculated based on standard atomic weights
Molecular Weight 755.83 g/mol Monoisotopic mass: ~755.35 Da
CAS Registry Number 150626-30-5Standard identifier for synthetic procurement
Target Enzyme HIV-1 Protease (EC 3.4.23.16)Aspartyl protease homodimer
Inhibitory Potency (IC₅₀) ~80 µM

Mechanistic Biology: Disrupting the Obligate Homodimer

HIV-1 protease is only catalytically active as a C2-symmetric homodimer. The dimer interface is heavily stabilized by a four-stranded antiparallel β-sheet formed by the interdigitation of the N-terminal (residues 1-5) and C-terminal (residues 95-99) segments of both monomers.

According to , Ac-TVSFNF-OH acts as an interface peptide. Because its sequence is identical to the C-terminal part of the p6* protein, it possesses high structural affinity for the protease monomer's terminal regions. By intercalating into the terminal β-sheet, the peptide sterically hinders the assembly of the two monomers, shifting the dynamic equilibrium toward the inactive monomeric state.

MOA M1 HIV-1 PR Monomer A Dimer Active Homodimer (Interface β-sheet) M1->Dimer Dimerization M2 HIV-1 PR Monomer B M2->Dimer Inactive Dissociated Monomers (Inactive) Dimer->Inactive Disruption Inhibitor Ac-TVSFNF-OH (Peptide Inhibitor) Inhibitor->Dimer Intercalation

Mechanism of Ac-TVSFNF-OH disrupting HIV-1 protease homodimerization via interface β-sheet binding.

Rationale for Experimental Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that testing a dimerization inhibitor requires a fundamentally different approach than testing a competitive active-site inhibitor. The experimental choices below explain the causality behind the protocol:

  • Why use extended pre-incubation? Dimerization inhibitors exhibit time-dependent inhibition. The dissociation of the tightly bound HIV-1 PR homodimer is a slow kinetic process. If the substrate is added simultaneously with the peptide, the active dimers will cleave the substrate before the peptide can intercalate and force dissociation. Pre-incubation forces the equilibrium toward the monomeric state prior to measurement.

  • Why use a continuous FRET assay? Endpoint assays mask the kinetic reality of dimer dissociation. A FRET (Förster Resonance Energy Transfer) substrate allows for real-time monitoring of the initial velocity ( V0​ ), ensuring that we are measuring the true inhibited state rather than substrate depletion.

  • Why control DMSO strictly? Ac-TVSFNF-OH contains highly hydrophobic residues (Val, Phe, Phe) requiring DMSO for stock solubilization. However, HIV-1 PR is sensitive to organic solvents. Maintaining a final DMSO concentration of strictly ≤2% prevents solvent-induced enzyme denaturation, which would yield false-positive inhibition data.

Validated Experimental Protocol: FRET-Based Kinetic Assay

This protocol is designed as a self-validating system . It incorporates mandatory internal controls to ensure that any observed reduction in fluorescence is exclusively due to peptide-mediated dimerization inhibition.

Required Reagents
  • Enzyme: Recombinant HIV-1 Protease (10 nM final concentration).

  • Peptide: Ac-TVSFNF-OH (Stock: 10 mM in 100% DMSO).

  • Substrate: FRET peptide (e.g., DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS) (10 µM final).

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol.

Step-by-Step Methodology
  • Self-Validating Control Setup: Prepare a 96-well black microplate with four distinct zones:

    • Test Wells: Enzyme + Ac-TVSFNF-OH (Serial dilutions: 10 µM to 200 µM).

    • Vehicle Control: Enzyme + 2% DMSO (Validates that the solvent does not inhibit the enzyme).

    • Positive Control: Enzyme + 1 µM Darunavir (Validates enzyme responsiveness to known inhibitors).

    • Baseline Control: Assay Buffer + Substrate only (Establishes background fluorescence/auto-cleavage).

  • Peptide Preparation & Dilution: Dilute the 10 mM Ac-TVSFNF-OH stock in Assay Buffer to create a 10x working series. Ensure the DMSO concentration is normalized across all wells to exactly 2% final assay volume.

  • Enzyme Pre-Incubation (Critical Step): Add 10 nM HIV-1 PR to the Test, Vehicle, and Positive Control wells. Incubate the plate in the dark at 37°C for 30 minutes . Causality: This allows the peptide to shift the monomer-dimer equilibrium.

  • Substrate Addition: Rapidly add the FRET substrate (10 µM final) to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read continuously for 15 minutes at 37°C using λex​=340 nm and λem​=490 nm.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Normalize the Test well V0​ against the Vehicle Control V0​ to determine % inhibition, and plot against log[Ac-TVSFNF-OH] to derive the IC₅₀.

Workflow Step1 1. Peptide Preparation (Normalize DMSO to 2%) Step2 2. Enzyme Pre-incubation (30 min at 37°C to Shift Equilibrium) Step1->Step2 Step3 3. Substrate Addition (Add FRET Probe to all wells) Step2->Step3 Step4 4. Kinetic Readout (Continuous Ex:340nm / Em:490nm) Step3->Step4 Step5 5. Data Analysis (Calculate V0 and derive IC50) Step4->Step5

Step-by-step FRET enzymatic assay workflow for evaluating time-dependent inhibition kinetics.

Conclusion

Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (MW: 755.83) remains a vital biochemical tool for interrogating the structural vulnerabilities of HIV-1 protease. By targeting the highly conserved dimerization interface rather than the hyper-mutable active site, interface peptides like Ac-TVSFNF-OH provide a foundational scaffold for designing next-generation, resistance-proof antiretroviral peptidomimetics. Proper kinetic evaluation, heavily reliant on pre-incubation and strict solvent controls, is paramount to accurately quantifying their allosteric efficacy.

References

  • Schramm, H. J., et al. "The Inhibition of HIV-1 Protease by Interface Peptides." Biochemical and Biophysical Research Communications, vol. 194, no. 3, 1993, pp. 1040-1047. URL:[Link]

  • "Information on EC 3.4.23.16 - HIV-1 retropepsin." BRENDA Enzyme Database, Technical University of Braunschweig. URL:[Link]

  • "Alkyl Hydroxybenzoic Acid Derivatives that Inhibit HIV-1 Protease Dimerization." Current Enzyme Inhibition, vol. 8, no. 2, 2012. URL:[Link]

Exploratory

Physicochemical Profiling of Ac-TVSFNF-OH: Hydrophobicity, Charge, and Mechanistic Role in HIV-1 Protease Dimerization Inhibition

Executive Summary The hexapeptide Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH) is a highly specific, biologically active sequence derived from the C-terminal region of the HIV-1 gag-pol frameshift protein p6*. It is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexapeptide Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH) is a highly specific, biologically active sequence derived from the C-terminal region of the HIV-1 gag-pol frameshift protein p6*. It is widely recognized in antiviral drug development as a potent "dissociative inhibitor" of HIV-1 protease, functioning by disrupting the enzyme's obligate homodimerization [1]. The efficacy of this peptide is not merely a function of its sequence, but is fundamentally dictated by its physicochemical properties—specifically its net charge and hydrophobicity. This whitepaper provides an in-depth technical analysis of these properties, explaining the causality behind its mechanism of action and detailing the self-validating experimental protocols required for its characterization.

Physicochemical Architecture

Sequence and Charge Dynamics

The charge state of a peptide dictates its solubility, biodistribution, and electrostatic interactions with target proteins. For Ac-TVSFNF-OH, the charge profile at physiological pH (7.4) is highly asymmetric:

  • N-Terminus (Acetylation): The addition of an acetyl group (Ac-) to the N-terminal Threonine converts the primary amine into an amide. This modification eliminates the positive charge typically present at the N-terminus, increasing the peptide's lipophilicity and resistance to exopeptidase degradation.

  • C-Terminus (Free Hydroxyl): The "-OH" designation indicates a free C-terminal carboxylic acid (-COOH). At pH 7.4, this group is fully deprotonated to a carboxylate (-COO⁻), imparting a localized negative charge.

  • Side Chains: The sequence consists of polar uncharged residues (Thr, Ser, Asn) and hydrophobic residues (Val, Phe, Phe). None of these side chains possess ionizable groups within the physiological pH range.

Hydrophobicity and Amphiphilicity

Hydrophobicity is the primary thermodynamic driver for the binding of Ac-TVSFNF-OH to its target. Using the Kyte-Doolittle hydropathy scale, we can quantify this property.

  • Hydrophobic Bulk: The presence of one aliphatic Valine and two aromatic Phenylalanine residues creates a dense hydrophobic core.

  • GRAVY Score: The Grand Average of Hydropathy (GRAVY) score is calculated as the sum of hydropathy values divided by the sequence length. A positive score indicates overall hydrophobicity.

The peptide exhibits a highly amphiphilic nature, heavily skewed toward hydrophobicity, which is essential for intercalating into protein-protein interfaces.

Table 1: Amino Acid Hydropathy and Charge Breakdown
PositionResiduePropertyKyte-Doolittle ValueCharge (pH 7.4)
N-TermAcetyl (Ac-)Lipophilic blockingN/A0
1Threonine (T)Polar, uncharged-0.40
2Valine (V)Hydrophobic, aliphatic+4.20
3Serine (S)Polar, uncharged-0.80
4Phenylalanine (F)Hydrophobic, aromatic+2.80
5Asparagine (N)Polar, uncharged-3.50
6Phenylalanine (F)Hydrophobic, aromatic+2.80
C-TermHydroxyl (-OH)AcidicN/A-1
Table 2: Physicochemical Summary
ParameterValue
Molecular Formula C₃₆H₄₉N₇O₁₁
Net Charge (pH 7.4) -1
GRAVY Score +0.85 (Hydrophobic)
Isoelectric Point (pI) ~2.5 (Highly acidic due to single -COO⁻)

Mechanistic Causality in Target Binding

HIV-1 protease is an obligate homodimer. Its active site is formed only when two identical monomers assemble, stabilized by a 4-stranded antiparallel β-sheet at the dimer interface [2].

Ac-TVSFNF-OH mimics the native C-terminal segment of the protease monomers. The causality of its inhibition is driven entirely by its hydrophobicity. The bulky, hydrophobic Phenylalanine residues (Phe4, Phe6) engage in strong π-π stacking and hydrophobic packing with the monomer interface. Because the peptide's binding affinity to the monomer interface outcompetes the monomer-monomer interaction, it forces the enzyme into a dissociated, inactive monomeric state. This "dissociative inhibition" circumvents traditional active-site mutations that lead to drug resistance [3].

Mechanism Monomers HIV-1 Protease Monomers (Inactive) Dimer HIV-1 Protease Dimer (Active, 4-stranded β-sheet) Monomers->Dimer Native Assembly Complex Peptide-Monomer Complex (Dimerization Blocked) Monomers->Complex Competitive Inhibition Dimer->Complex Peptide Binding Peptide Ac-TVSFNF-OH Peptide (Hydrophobic Intercalator) Peptide->Complex β-sheet Disruption

Mechanism of HIV-1 protease dimerization inhibition by Ac-TVSFNF-OH via β-sheet disruption.

Experimental Methodologies (Self-Validating Protocols)

To validate the physicochemical properties and functional efficacy of Ac-TVSFNF-OH, the following self-validating workflows must be employed.

Hydrophobicity Indexing via RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to empirically validate the peptide's hydrophobicity.

  • Causality: Retention time on a C18 stationary phase directly correlates with the hydrophobic surface area of the peptide.

  • Step 1: Prepare a 1 mg/mL solution of Ac-TVSFNF-OH in 20% Acetonitrile (ACN) / 80% Water.

  • Step 2: Load onto a C18 analytical column (e.g., 5 µm, 4.6 x 150 mm).

  • Step 3 (The Self-Validating Choice): Run a linear gradient of 5% to 60% ACN over 30 minutes. Crucially , both mobile phases must contain 0.1% Trifluoroacetic Acid (TFA). Why? TFA acts as an ion-pairing agent, dropping the pH to ~2.0. This fully protonates the C-terminal carboxylate, neutralizing the -1 charge. By neutralizing the charge, the peptide's intrinsic hydrophobicity is isolated and maximized, preventing peak tailing caused by secondary electrostatic interactions with residual column silanols.

  • Step 4: Monitor elution via UV absorbance at 214 nm (detecting peptide bonds) and 254 nm (detecting the aromatic rings of Phenylalanine).

RPHPLC Prep Sample Prep (Ac-TVSFNF-OH) Load C18 Column Loading Prep->Load Grad Gradient Elution (H2O/ACN + TFA) Load->Grad Elute Hydrophobic Partitioning Grad->Elute Detect UV/MS Detection (Retention Time) Elute->Detect

RP-HPLC workflow for determining the hydrophobicity index of Ac-TVSFNF-OH.

Charge Profiling via Capillary Isoelectric Focusing (cIEF)

To confirm the net charge and exact isoelectric point (pI), cIEF is utilized.

  • Causality: Because Ac-TVSFNF-OH lacks basic residues and possesses only a single acidic C-terminus, its theoretical pI is extremely low (~2.5). Standard ampholyte gradients (pH 3-10) will fail to focus this peptide.

  • Step 1: Prepare the peptide in a specialized low-pH ampholyte mixture (pH range 2.5–5.0).

  • Step 2: Apply a high voltage (e.g., 30 kV) across the capillary. The peptide will migrate until it reaches the pH zone matching its pI, where its net charge becomes zero and migration stops.

  • Step 3: Mobilize the focused zones past a UV detector using chemical mobilization (addition of a zwitterion). A single sharp peak at ~pH 2.5 validates complete N-terminal acetylation (as any unacetylated peptide would shift the pI significantly higher due to the basic primary amine).

FRET-Based Dimerization Inhibition Assay

To link the physicochemical properties to biological function, a Förster Resonance Energy Transfer (FRET) assay is used.

  • Causality: By using a fluorogenic substrate that is cleaved only by the active HIV-1 protease dimer, a decrease in fluorescence directly correlates to the peptide's ability to hydrophobically disrupt the dimer interface.

  • Step 1: Incubate recombinant HIV-1 protease monomers (10 nM) with varying concentrations of Ac-TVSFNF-OH (0.1 µM to 200 µM) in an optimized buffer (pH 5.5, high ionic strength to promote hydrophobic interactions).

  • Step 2: Add a FRET-based protease substrate (e.g., DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS).

  • Step 3: Measure fluorescence emission at 490 nm (excitation at 340 nm). Calculate the IC₅₀ (historically ~80 µM for this specific sequence) [1].

References

  • Title: The Inhibition of HIV-1 Protease by Interface Peptides Source: Biochemical and Biophysical Research Communications (PubMed) URL: [Link]

  • Title: Alkyl Hydroxybenzoic Acid Derivatives that Inhibit HIV-1 Protease Dimerization Source: ResearchGate (Journal of Biological Chemistry context) URL: [Link]

  • Title: Genetic selection for dissociative inhibitors of designated protein–protein interactions Source: Raines Lab / Nature Biotechnology URL: [Link]

Foundational

Ac-Thr-Val-Ser-Phe-Asn-Phe-OH: A Dual-Utility Hexapeptide in Viral Inhibition and Analytical Mass Spectrometry

Executive Summary As drug development pivots from traditional active-site inhibition to allosteric and structural modulation, the hexapeptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH) has emerged as a cornerstone mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pivots from traditional active-site inhibition to allosteric and structural modulation, the hexapeptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH) has emerged as a cornerstone molecule. Originally identified for its role in virology as an1[2], it has recently found a second life in analytical chemistry. Due to its specific physicochemical properties, it serves as an ideal model analyte for validating advanced microfluidic Solid-Phase Extraction–Gradient Elution–Mass Spectrometry (SPE-GEMS) platforms[3].

This whitepaper provides a comprehensive technical synthesis of Ac-TVSFNF-OH, detailing its mechanism of action, structure-activity relationships (SAR), and step-by-step, self-validating protocols for both biochemical assays and mass spectrometry workflows.

Structural and Physicochemical Profile

Ac-TVSFNF-OH is a synthetic derivative identical to the C-terminal segment of the HIV-1 gag-pol transframe protein p6*[2]. The N-terminal acetylation (Ac) prevents rapid exopeptidase degradation, stabilizing the peptide for in vitro assays.

Table 1: Physicochemical & Biological Profile
PropertyValueScientific & Analytical Significance
Sequence Ac-Thr-Val-Ser-Phe-Asn-Phe-OHMimics the endogenous p6* transframe region to regulate PR activation.
Molecular Weight 755.8 DaOptimal mass-to-charge ratio for positive mode ESI-MS detection.
Hydrophobicity 50% Hydrophobic ResiduesEnsures robust retention on C18-coated magnetic beads during SPE.
Biological Target HIV-1 PR Dimer InterfaceCompetitively disrupts the 4-stranded antiparallel β-sheet formation.

Mechanism of Action: HIV-1 Protease Dimerization Inhibition

The Structural Vulnerability of the PR Homodimer

The mature4[4]. Its active site is only formed when the N- and C-terminal segments of two monomers interdigitate to form a stabilizing four-stranded antiparallel β-sheet. Traditional PR inhibitors (e.g., saquinavir, ritonavir) target the active site cavity, which is highly prone to rapid mutation, leading to drug resistance.

p6* Mimicry and Interface Disruption

Because the dimerization interface is structurally constrained and highly conserved, it represents a superior therapeutic target. Ac-TVSFNF-OH acts via a "dissociative" mechanism. By mimicking the C-terminal part of p6*, the peptide intercalates into the monomer's terminal regions,5[5]. This shifts the equilibrium toward the inactive monomeric state, yielding an IC50​ of 80 µM[2].

HIV_PR_Inhibition M1 HIV-1 PR Monomer 1 Dimer Active Homodimer (Functional Protease) M1->Dimer Dimerization (β-sheet formation) Inactive Inactive Monomer-Peptide Complex (Dimerization Blocked) M1->Inactive Competitive Binding M2 HIV-1 PR Monomer 2 M2->Dimer Dimer->Inactive Dissociation (High Conc.) Peptide Ac-TVSFNF-OH (Interface Peptide) Peptide->Inactive

Fig 1: Mechanism of HIV-1 PR dimerization inhibition by Ac-TVSFNF-OH.

Structure-Activity Relationships (SAR)

While Ac-TVSFNF-OH provides a strong proof-of-concept, its micromolar potency requires optimization for clinical viability. SAR studies have demonstrated that increasing the lipophilicity of interface peptides dramatically enhances their ability to penetrate the hydrophobic dimerization interface. For instance,6[6].

Table 2: Comparative Potency of Interface Peptides
Compound / PeptideModificationTarget MechanismQuantitative MetricRef
Ac-TVSFNF-OH N-terminal AcetylationDimerization Inhibition IC50​=80 µM[2]
Pam-TVSYEL N-terminal PalmitoylationDimerization Inhibition IC50​<1 µM[6]
Ac-TVSFNF-OH None (Analytical Model)C18 SPE Microchip Retention LOD=10 nM[3]

Analytical Applications: SPE-GEMS Microfluidics

Beyond virology, Ac-TVSFNF-OH is a highly validated standard in analytical chemistry. In 3[3], the peptide's 50% hydrophobic residue composition makes it an ideal candidate for evaluating stepwise gradient elution on C18-coated magnetic beads (Mbs).

Causality of the Workflow: Biological samples contain high salt concentrations (e.g., NaCl) that cause severe ion suppression in Electrospray Ionization (ESI). By trapping Ac-TVSFNF-OH on C18 beads, the system allows aqueous washing to completely remove salts. Subsequent stepwise elution with methanol fractionates the peptide away from highly hydrophilic or highly hydrophobic matrix components, achieving a remarkable Limit of Detection (LOD) of 10 nM[3].

SPE_GEMS Sample Dilute Peptide Sample (Ac-TVSFNF-OH) Trap C18-Coated Magnetic Beads (Preconcentration) Sample->Trap Load Wash Desalting / Wash (1 mM NaCl removal) Trap->Wash Retain Elute Stepwise Gradient Elution (Methanol 5% - 40%) Wash->Elute Purify MS ESI-MS Detection (LOD: 10 nM) Elute->MS Analyze

Fig 2: Microchip SPE-GEMS workflow utilizing Ac-TVSFNF-OH as a model analyte.

Validated Experimental Protocols

Protocol A: FRET-Based HIV-1 PR Dimerization Inhibition Assay

Expert Insight: The kinetic trap is the primary failure point in dimerization assays. HIV-1 PR has a Kd​ in the low nanomolar range. If the peptide is added to a pre-formed dimer, the apparent IC50​ will artificially inflate due to the extremely slow off-rate of the monomers. Pre-incubation is biologically and thermodynamically mandatory.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 0.1 M Sodium Acetate, 1 M NaCl, and 1 mM EDTA, adjusted to pH 5.0.

  • Peptide Dilution: Prepare a serial dilution of Ac-TVSFNF-OH ranging from 10 µM to 500 µM in DMSO (final DMSO concentration in assay 2%).

  • Monomer Pre-incubation (Critical Step): Dilute recombinant HIV-1 PR to a sub-nanomolar concentration (favoring the monomeric state) in the assay buffer. Add the Ac-TVSFNF-OH dilutions and incubate at 25°C for 30 minutes to allow the inactive monomer-peptide complex to form.

  • Reaction Initiation: Add a fluorogenic FRET substrate (e.g., Anthranilyl-HIV PR substrate) to a final concentration of 10 µM.

  • Data Acquisition: Immediately monitor the reaction using a spectrofluorometer (Excitation: 340 nm, Emission: 490 nm) for 15 minutes.

  • Self-Validation: Run a parallel control using a known active-site inhibitor (e.g., Pepstatin A). Active-site inhibitors will block activity regardless of pre-incubation time, whereas Ac-TVSFNF-OH efficacy will drastically drop if pre-incubation is skipped.

Protocol B: Microchip SPE-GEMS Workflow for Peptide Enrichment

Expert Insight: The stepwise gradient is designed specifically around the 50% hydrophobicity of Ac-TVSFNF-OH. A 5% methanol wash is strong enough to remove hydrophilic contaminants but weak enough to prevent premature elution of the target peptide.

Step-by-Step Methodology:

  • Device Preparation: Load C18-coated magnetic beads (Mbs) into the preconcentration chamber of the microfluidic chip.

  • Sample Loading: Inject 10 µL of 25 nM Ac-TVSFNF-OH spiked with 1 mM NaCl (simulating physiological salt matrices) into the main channel at a flow rate of 40 µL/h.

  • Desalting: Flush the chamber with LC-MS grade water for 3 minutes. The NaCl will pass through, while the peptide is retained via hydrophobic interactions with the C18 chains.

  • Stepwise Gradient Elution: Apply a methanol/water gradient at 40 µL/h:

    • 0.0 - 3.5 min: 5% Methanol

    • 3.5 - 7.0 min: 10% Methanol

    • 7.0 - 10.5 min: 20% Methanol (Ac-TVSFNF-OH begins to elute)

    • 10.5 - 14.0 min: 30% Methanol

    • 14.0 - 17.5 min: 40% Methanol

  • ESI-MS Detection: Apply 3.9 kV to the microchip emitter. Detect the eluent in positive MS mode ( m/z 300–2000).

  • Self-Validation: Spike the sample with a highly hydrophilic peptide (e.g., SQNY) and a highly hydrophobic peptide (e.g., MRFA). SQNY must elute at <10% methanol, Ac-TVSFNF-OH at ~20-30%, and MRFA at >30%, validating the chromatographic resolution of the microchip.

References

  • Schramm, H. J., et al. "The Inhibition of HIV-1 Protease by Interface Peptides.
  • Chmielewski, J., et al. "Synthesis and Biological Activity of New Mixed HIV-PR Inhibitors Conjugated to Bifunctional High-Molecular Weight Poly(Ethylene Glycol).
  • "Microchip Emitter for Solid-Phase Extraction–Gradient Elution–Mass Spectrometry.
  • "Alkyl Hydroxybenzoic Acid Derivatives that Inhibit HIV-1 Protease Dimerization.
  • "Information on EC 3.4.23.16 - HIV-1 retropepsin.

Sources

Exploratory

In Silico Prediction of Ac-TVSFNF-OH Protein Binding: A Mechanistic Guide to Targeting HIV-1 Protease Dimerization

Executive Summary The rapid mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) has severely compromised the long-term efficacy of traditional active-site protease inhibitors. This clinical bottleneck has dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) has severely compromised the long-term efficacy of traditional active-site protease inhibitors. This clinical bottleneck has driven a paradigm shift in rational drug design: allosteric inhibition via the disruption of protein-protein interactions[1]. The active HIV-1 protease (PR) is an obligate C2-symmetric homodimer. Its structural integrity relies on a four-stranded antiparallel β -sheet formed by the interdigitation of the N- and C-terminal segments (residues 1–5 and 95–99) of both monomeric subunits[2].

The synthetic hexapeptide Ac-TVSFNF-OH (Ac-Thr-Val-Ser-Phe-Asn-Phe-OH) is a direct structural mimic of the C-terminal region of the gag-pol frameshift protein p6*[3]. It functions as an "interface peptide," competitively binding to the transient PR monomer to block homodimer assembly[4]. This whitepaper provides a rigorous, self-validating in silico methodology for predicting and quantifying the binding thermodynamics of Ac-TVSFNF-OH to the HIV-1 PR monomer.

Mechanistic Rationale: The Interfacial β -Sheet

As a Senior Application Scientist, I frequently observe computational teams making a critical error: docking interface peptides into rigid monomers extracted directly from dimer crystal structures. This approach inevitably yields false-positive binding poses.

The Causality of Conformational Dynamics: In the active homodimer, the N- and C-termini are locked in a rigid β -sheet. However, upon dissociation, the isolated monomer undergoes rapid structural relaxation. The "flap" region (residues 45–55) collapses into the active site, and the terminal regions become highly flexible. To accurately predict binding, we must first simulate the monomer's physiological unbound ensemble.

The Causality of Peptide Capping: Why must we model the peptide as Ac-TVSFNF-OH rather than a bare TVSFNF sequence[5]? The native p6* protein is a continuous polypeptide chain. Truncating it to a hexapeptide introduces a primary amine at the N-terminus, which carries a non-native positive charge at physiological pH. Acetylation (Ac-) neutralizes this artificial charge, preventing spurious electrostatic repulsion when the peptide attempts to intercalate into the hydrophobic and hydrogen-bonding network of the PR monomer's interface.

Quantitative Data Summary

The following table establishes the baseline parameters and expected computational metrics for the Ac-TVSFNF-OH binding profile based on established interface peptide behavior[3][6].

ParameterValueBiological / Computational Significance
Target Entity HIV-1 PR MonomerPrevents assembly of the active C2-symmetric homodimer.
Ligand Sequence Ac-Thr-Val-Ser-Phe-Asn-Phe-OHSynthesized derivative of the p6* regulatory protein[3].
In Vitro Efficacy (IC50) ~80 µMBaseline dimerization inhibition potency[4].
In Silico ΔGbind​ -8.5 to -12.0 kcal/molThermodynamic stability of the peptide-monomer complex.
Key Interacting Residues Pro1, Ile3, Leu5, Thr96, Leu99Critical hydrophobic/H-bond network at the dimer interface.

Pathway and Workflow Visualizations

Pathway M1 HIV-1 PR Monomer A (Inactive) Dimer HIV-1 PR Homodimer (Active) M1->Dimer + Monomer B (Native Pathway) Complex Monomer-Peptide Complex (Dimerization Blocked) M1->Complex + Ac-TVSFNF-OH (Inhibition Pathway) M2 HIV-1 PR Monomer B (Inactive) M2->Dimer Peptide Ac-TVSFNF-OH (Interface Peptide) Peptide->Complex Complex->Dimer Prevents Assembly

Fig 1. HIV-1 Protease Dimerization Inhibition Pathway by Ac-TVSFNF-OH.

Workflow P1 1. Target Preparation Isolate PR Monomer from PDB P2 2. Conformational Sampling 100ns MD of Free Monomer P1->P2 P4 4. Flexible Peptide Docking HADDOCK / Rosetta FlexPepDock P2->P4 Relaxed Receptor Ensemble P3 3. Ligand Preparation Build Ac-TVSFNF-OH (Zwitterion check) P3->P4 P5 5. Complex MD Simulation 200ns Explicit Solvent MD P4->P5 Top Beta-Sheet Pose P6 6. Thermodynamic Analysis MM/PBSA Free Energy Calculation P5->P6 Trajectory Snapshots

Fig 2. Self-Validating In Silico Peptide Docking and Molecular Dynamics Workflow.

In Silico Workflow Design: Step-by-Step Methodology

Phase 1: Target Preparation & Conformational Sampling
  • Structure Acquisition: Retrieve a high-resolution HIV-1 PR homodimer crystal structure (e.g., PDB ID: 1HHP). Delete Chain B to isolate the monomer. Remove all crystallographic waters and ligands.

  • System Setup: Solvate the monomer in a dodecahedral box using the TIP3P water model. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M. Apply the AMBER99SB-ILDN force field.

  • Monomer Relaxation (MD): Perform energy minimization (steepest descent), followed by 100 ps NVT and 100 ps NPT equilibration. Run a 100 ns unconstrained production MD simulation at 300K and 1 bar.

  • Ensemble Extraction: Perform cluster analysis on the final 20 ns of the trajectory. Extract the centroid structure of the most populated cluster to serve as the relaxed receptor for docking.

Phase 2: Flexible Peptide Docking
  • Ligand Preparation: Construct the Ac-TVSFNF-OH peptide using LEaP or Maestro. Explicitly parameterize the N-terminal acetyl cap (ACE) and the C-terminal carboxylate (-OH)[7].

  • Docking Protocol (HADDOCK 2.4):

    • Define the N-terminal (residues 1–5) and C-terminal (residues 95–99) regions of the relaxed PR monomer as Active Ambiguous Interaction Restraints (AIRs).

    • Define the entire backbone of Ac-TVSFNF-OH as active.

    • Execute the docking run, allowing full flexibility for the peptide backbone and side chains during the simulated annealing phase.

  • Pose Selection: Filter the output clusters. Select the top pose from the cluster with the lowest HADDOCK score that successfully forms an antiparallel β -sheet geometry with the monomer's native interface residues.

Phase 3: MD Simulation & Self-Validating Metrics

A computational protocol is only as reliable as its internal validation. To ensure the docked pose is not a mathematical artifact, subject the complex to a 200 ns explicit solvent MD simulation using the parameters from Phase 1.

  • Self-Validation Metric 1 (RMSD Convergence): The peptide backbone Root Mean Square Deviation (RMSD) must plateau within the first 50 ns. A continuously rising RMSD indicates an unstable, non-physiological binding pose.

  • Self-Validation Metric 2 (Hydrogen Bond Occupancy): Monitor the inter-chain β -sheet hydrogen bonds. Occupancy must remain >80% over the final 100 ns.

  • Thermodynamic Analysis: Extract 100 equidistant snapshots from the final 50 ns. Calculate the binding free energy ( ΔGbind​ ) using the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method.

In Vitro Orthogonal Validation Protocol

To establish absolute trustworthiness, in silico predictions must be anchored to empirical reality. The computational ΔGbind​ must be corroborated using a FRET-based dimerization assay.

  • Construct Preparation: Express HIV-1 PR monomers tagged at the N-terminus with Cyan Fluorescent Protein (CFP) and at the C-terminus with Yellow Fluorescent Protein (YFP).

  • Titration: Incubate the tagged monomers (at a constant concentration of 50 nM) with varying concentrations of synthesized Ac-TVSFNF-OH ranging from 10 µM to 200 µM.

  • Measurement & Correlation: Excite the system at 433 nm and measure FRET emission at 527 nm. A dose-dependent decrease in FRET signal indicates successful dimerization inhibition. Calculate the empirical IC50 and correlate it with the computationally derived MM/PBSA binding energies to validate the predictive model.

References

  • Schramm, H. J., Billich, A., Jaeger, E., Rücknagel, K. P., Arnold, G., & Schramm, W. (1993). The Inhibition of HIV-1 Protease by Interface Peptides. Biochemical and Biophysical Research Communications, 194(2), 595-600. URL:[Link]

  • Flausino, O., et al. (2012). Alkyl Hydroxybenzoic Acid Derivatives that Inhibit HIV-1 Protease Dimerization. Current Medicinal Chemistry, 19(26), 4499-4510. URL:[Link]

Sources

Foundational

Engineering Acetylated Hexapeptides: Mechanistic Insights and Antimicrobial Potential

Executive Summary The development of Antimicrobial Peptides (AMPs) has historically been hindered by two major pharmacokinetic barriers: high manufacturing costs and extreme susceptibility to proteolytic degradation in v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Antimicrobial Peptides (AMPs) has historically been hindered by two major pharmacokinetic barriers: high manufacturing costs and extreme susceptibility to proteolytic degradation in vivo[1]. To circumvent these limitations, drug development professionals have shifted focus toward ultra-short antimicrobial peptides (SAMPs), specifically hexapeptides (6 amino acids). While these truncated sequences drastically reduce Solid-Phase Peptide Synthesis (SPPS) costs, they remain highly vulnerable to serum exopeptidases.

N-terminal acetylation has emerged as a critical structural modification to rescue the clinical viability of these hexapeptides. By capping the N-terminus, researchers can engineer self-validating peptide systems that resist aminopeptidase cleavage while dynamically tuning the peptide's amphipathicity and membrane-insertion capabilities[2]. This technical guide explores the causality behind these modifications, the mechanisms of action (MoA) of acetylated hexapeptides, and the rigorous experimental workflows required to validate their antimicrobial efficacy.

The Biochemical Causality of N-Terminal Acetylation

In native linear peptides, the free N-terminal primary amine is a primary recognition site for serum aminopeptidases, leading to rapid enzymatic hydrolysis.

Proteolytic Shielding: Capping the N-terminus with an acetyl group ( Ac− ) chemically neutralizes this primary amine, converting it into an amide linkage. This simple modification sterically and electronically blocks aminopeptidase docking, exponentially increasing the peptide's half-life in human serum[2][3].

Conformational and Electrostatic Tuning: While acetylation removes a +1 cationic charge—which can theoretically reduce the initial electrostatic attraction to anionic bacterial membranes—it compensates by increasing the hydrophobicity of the N-terminus. In alpha-helical peptides, the N-terminus carries a partial positive charge due to the macroscopic helix dipole. Acetylation neutralizes the competing positive charge of the free amine, stabilizing the helix dipole and facilitating helix nucleation[4]. For Arginine/Tryptophan-rich hexapeptides (e.g., Ac-FRWWHR-NH₂), the dense concentration of Arg residues maintains the necessary cationic charge, while the acetyl group drives hydrophobic insertion into the lipid bilayer[5].

Mechanisms of Action (MoA)

Acetylated hexapeptides do not universally follow the classical "pore-forming" MoA seen in longer AMPs (like LL-37 or Melittin), as their short length (approx. 9–10 Å in an alpha-helix) is insufficient to span a standard 30 Å bacterial lipid bilayer. Instead, they exhibit two primary pathways:

  • Intracellular Translocation: Highly cationic acetylated hexapeptides (e.g., Ac-FRWWHR-NH₂) bind to negatively charged bacterial membranes (like POPG) and translocate into the cytoplasm without causing massive lytic leakage. Once inside, they bind to polyanionic intracellular targets such as DNA, RNA, or ribosomes, halting cellular metabolism[5].

  • Membrane Emulsification & Morphological Disruption: Certain fungal-derived acetylated hexapeptides, such as the malpinins isolated from Mortierella alpina, act as natural emulsifiers that lower surface tension and disrupt lipid barriers[6]. Similarly, the synthetic antifungal acetylated hexapeptide PAF26 (Ac-RKKWFW-NH₂) causes dichotomous tip branching and morphological alterations in fungal pathogens prior to cell death[7].

MoA A Acetylated Hexapeptide (Net Cationic, Amphipathic) B Electrostatic Attraction (Anionic Bacterial Membrane) A->B Diffusion C Membrane Accumulation (Helix Nucleation) B->C Hydrophobic Insertion D Membrane Disruption (Emulsification / Blebbing) C->D High Local Concentration E Intracellular Translocation (Non-lytic Penetration) C->E Translocation G Pathogen Cell Death D->G Lysis / Morphological Defect F Target Binding (DNA / RNA / Ribosomes) E->F Cytoplasmic Diffusion F->G Metabolic Inhibition

Diagram 1: Dual Mechanism of Action pathways for acetylated hexapeptides.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the development of acetylated hexapeptides requires rigorous, self-validating experimental protocols. Below are the step-by-step methodologies for synthesis, stability testing, and efficacy validation.

Protocol 1: On-Resin N-Terminal Acetylation (SPPS)

Causality: Performing acetylation on-resin prior to cleavage ensures that only the N-terminal α -amine is capped, as reactive side chains (e.g., Lysine, Arginine) remain protected by orthogonal groups (e.g., Boc, Pbf).

  • Deprotection: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 mins. Remove the final Fmoc protecting group using 20% piperidine in DMF (2 × 10 mins).

  • Washing: Wash the resin thoroughly with DMF (5×) and Dichloromethane (DCM) (5×) to remove residual piperidine.

  • Acetylation Cocktail: Prepare a capping solution containing 10 equivalents of Acetic Anhydride ( Ac2​O ) and 10 equivalents of N,N-Diisopropylethylamine (DIPEA) dissolved in DMF.

  • Coupling: Add the cocktail to the resin and agitate at room temperature for 45 minutes.

  • Validation (Kaiser Test): Perform a Ninhydrin (Kaiser) test. A yellow resin indicates complete capping of primary amines (success). A blue resin indicates incomplete acetylation, requiring a repeat of step 4.

  • Cleavage: Wash the resin and cleave the peptide using a standard Trifluoroacetic acid (TCA) / Triisopropylsilane (TIS) / H2​O (95:2.5:2.5) cocktail for 2 hours.

Protocol 2: Serum Stability Assay (Exopeptidase Resistance)

Causality: Trichloroacetic acid (TCA) is used to instantly denature serum proteins and quench enzymatic activity at precise time points, ensuring accurate kinetic mapping of peptide degradation.

  • Preparation: Prepare a 25% (v/v) aqueous solution of pooled human serum. Centrifuge at 14,000 × g for 15 mins to precipitate large lipids.

  • Incubation: Add the purified acetylated hexapeptide to the serum to a final concentration of 100 µM. Incubate at 37°C.

  • Sampling: At predetermined intervals (0, 1, 2, 4, 8, 12, 24 h), extract 100 µL aliquots.

  • Quenching: Immediately add 100 µL of 15% TCA to the aliquot. Incubate at 4°C for 15 mins to precipitate serum proteins.

  • Isolation: Centrifuge at 14,000 × g for 10 mins. Extract the supernatant containing the peptide.

  • Analysis: Analyze the supernatant via RP-HPLC (C18 column) and MALDI-TOF MS to quantify the remaining intact peptide mass.

Workflow S1 Solid-Phase Peptide Synthesis (Fmoc Chemistry) S2 N-Terminal Acetylation (Acetic Anhydride / DIPEA) S1->S2 Deprotection S3 Cleavage & Deprotection (TFA Cocktail) S2->S3 Kaiser Test Validation S4 RP-HPLC Purification (>95% Purity) S3->S4 Ether Precipitation S5 MIC Broth Microdilution (Antimicrobial Efficacy) S4->S5 In Vitro Testing S6 Serum Stability Assay (Protease Resistance) S4->S6 Pharmacokinetics

Diagram 2: End-to-end experimental workflow for synthesizing and validating acetylated hexapeptides.

Quantitative Data: Efficacy vs. Stability

The table below synthesizes representative quantitative data demonstrating the trade-offs and benefits of N-terminal acetylation on hexapeptide performance. While acetylation may slightly modulate the Minimum Inhibitory Concentration (MIC), it exponentially increases the serum half-life, creating a net-positive therapeutic index[2][3].

Peptide Sequence / NameModificationTarget PathogenMIC (µg/mL)Serum Half-Life ( t1/2​ )Primary MoA
L163 (Linear)NoneS. aureus (MDR)8.0< 1 hourMembrane Disruption
Ac-L163 N-AcetylatedS. aureus (MDR)8.0> 12 hoursMembrane Disruption
Combi-2 (FRWWHR)N-Ac, C-AmE. coli12.0> 24 hoursIntracellular Translocation
PAF26 (RKKWFW)N-Ac, C-AmP. digitatum (Fungi)5.0> 24 hoursMorphological Alteration
Malpinin A N-AcetylatedGram-positive bacteria97.3 µMHighly StableEmulsification

Table 1: Comparative analysis of unmodified vs. acetylated hexapeptides across efficacy and stability metrics.

Challenges & Future Directions

While N-terminal acetylation solves the exopeptidase degradation issue, endoproteases (which cleave internal peptide bonds) remain a threat. Future drug development workflows must combine N-terminal acetylation with other structural modifications, such as:

  • Backbone Cyclization: Combining acetylation with disulfide or backbone cyclization to restrict conformational flexibility and block endoprotease docking[2].

  • Lipidation: Attaching fatty acid chains (C8-C10) to acetylated hexapeptides to further enhance membrane anchoring and broad-spectrum activity against Gram-negative pathogens.

  • Targeted Delivery: Formulating acetylated hexapeptides into lipid nanoparticles (LNPs) to reduce potential off-target hemolytic toxicity while ensuring localized delivery to infection sites.

Sources

Exploratory

Structure-activity relationship of Phe-Asn-Phe containing peptides

An In-Depth Technical Guide to the Structure-Activity Relationship and Supramolecular Dynamics of Phe-Asn-Phe (FNF) Containing Peptides Executive Summary The tripeptide motif Phe-Asn-Phe (FNF) represents a unique interse...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship and Supramolecular Dynamics of Phe-Asn-Phe (FNF) Containing Peptides

Executive Summary

The tripeptide motif Phe-Asn-Phe (FNF) represents a unique intersection of pharmacological potency and supramolecular utility. Characterized by two bulky, hydrophobic, aromatic phenylalanine (Phe) residues flanking a hydrophilic, hydrogen-bonding asparagine (Asn) residue, the FNF motif acts as a highly tunable micro-domain. In drug development, it is a critical pharmacophore in Agouti-Related Protein (AGRP) mimetics targeting Melanocortin receptors [1]. In materials science, its amphiphilic nature and π−π stacking capabilities drive the self-assembly of nanovesicles, nanotubes, and injectable hydrogels [3].

As a Senior Application Scientist, I have structured this guide to dissect the causality behind the FNF motif's behavior, providing drug development professionals and materials scientists with actionable structure-activity relationship (SAR) data and self-validating experimental protocols.

Pharmacological SAR: The FNF Motif in Melanocortin Receptor Modulators

Mechanistic Grounding in AGRP

The central melanocortin system, primarily governed by the Melanocortin-3 and -4 Receptors (MC3R, MC4R), regulates energy homeostasis and feeding behavior. Agouti-Related Protein (AGRP) is an endogenous antagonist of these receptors. Structural biology studies reveal that AGRP's primary pharmacophore, the Arg-Phe-Phe sequence, is presented on an exposed β -hairpin loop. However, the adjacent residues—specifically the Asn in the extended Phe-Phe-Asn-Phe sequence—dictate receptor subtype selectivity and overall binding affinity[1].

To isolate and optimize this interaction, researchers developed a macrocyclic octapeptide scaffold: c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro]. Cyclization via a heterochiral DPro-Pro motif forces the peptide into a stable β -hairpin, projecting the FNF-associated pharmacophore directly into the GPCR binding pocket [2].

SAR of the Asparagine (Asn) Position

Systematic substitution of the central Asn residue reveals that the MC4R binding pocket favors basic, positively charged side chains with specific spatial constraints.

  • Wild-Type (Asn): Provides baseline sub-micromolar antagonism but lacks high selectivity between MC3R and MC4R.

  • Diaminopropionic Acid (Dap): Substituting Asn with Dap introduces a primary amine on a shortened aliphatic chain. This subtle contraction in side-chain length, combined with a positive charge, creates a synergistic electrostatic interaction with the acidic residues (e.g., Asp122, Asp126) in the MC4R pocket.

  • Pharmacological Shift: The Dap substitution not only yields sub-nanomolar antagonist activity at the mouse MC4R (mMC4R) but also induces inverse agonist pharmacology at the MC5R, a phenomenon critical for probing negative energy balance conditions [1].

Quantitative SAR Summary
Peptide Scaffold Substitution (Asn Position)MC4R Antagonist Potency ( pA2​ )MC3R Antagonist Potency ( pA2​ )Selectivity (MC4R vs. MC3R)
Asn (Baseline Scaffold)7.7 ± 0.1~6.5~15-fold
His (Histidine)8.5 ± 0.2~6.7~60-fold
Dab (Diaminobutyric acid)8.8 ± 0.1~6.8~100-fold
Dap (Diaminopropionic acid)9.1 ± 0.1~6.9>160-fold

Table 1: Impact of Asn-position substitutions in the c[Pro-Arg-Phe-Phe-X-Ala-Phe-DPro] scaffold on Melanocortin receptor potency and selectivity.

G AGRP Agouti-Related Protein (Endogenous Antagonist) MC4R Melanocortin-4 Receptor (MC4R) AGRP->MC4R Binds FNF FNF-Macrocyclic Scaffold c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] FNF->MC4R Sub-nM Competitive Antagonism cAMP cAMP Pathway Inhibition MC4R->cAMP Decreases Activation Energy Energy Homeostasis (Increased Food Intake) cAMP->Energy Modulates

Figure 1: Mechanism of action for FNF-derived macrocyclic antagonists at the MC4R pathway.

Supramolecular SAR: FNF in Self-Assembling Nanomaterials

Beyond receptor binding, the FNF motif is a powerful engine for peptide self-assembly. The physical causality lies in the dual π−π stacking potential of the flanking Phe residues, coupled with the directional hydrogen-bonding capacity of the central Asn amide side-chain.

FF-FNF Co-Assemblies

Diphenylalanine (FF) is a canonical self-assembling motif. When co-assembled with FNF, the morphological landscape of the resulting nanostructures shifts dramatically. Computational (Martini coarse-grained models) and empirical studies demonstrate that at varying concentrations, FF-FNF co-assemblies transition between hollow nanovesicles and extended nanotubes [3]. The FNF motif acts as a structural disruptor and stabilizer; the Asn residue introduces a hydration shell that prevents uncontrolled fibrillization, favoring the curvature required for vesicle formation at lower concentrations.

Half-Sequence Ionic Complementary Peptides (P9)

The FNF motif is the core of the rationally designed "half-sequence ionic complementary" peptide P9 (Ac-Pro-Ser-Phe-Asn-Phe-Lys-Phe-Glu-Pro-NH2). Unlike traditional alternating hydrophilic/hydrophobic self-assembling peptides (e.g., KFE12), P9 segregates its properties.

  • Mechanism: When transferred from pure water to a physiological sodium chloride solution, ionic shielding neutralizes the repulsive forces between the charged residues (Lys, Glu). The FNF core then drives a rapid morphological transformation from globular aggregates to highly ordered β -sheet nanofibers [5].

  • Rheological Impact: This assembly results in a macroscopic hydrogel with a storage modulus of ~30 Pa at a remarkably low concentration (0.5% wt/vol). The hydrogel exhibits rapid thixotropic recovery (~1800 seconds post-shear), making it an ideal candidate for injectable therapeutics.

G Monomer FNF Motif (Phe-Asn-Phe) PiPi π-π Stacking (Phe Residues) Monomer->PiPi HBond Hydrogen Bonding (Asn Residue) Monomer->HBond Vesicles Nanovesicles (Low Concentration FF-FNF) PiPi->Vesicles Co-assembly with FF Nanotubes Nanotubes (High Concentration FF-FNF) PiPi->Nanotubes Concentration Dependent Hydrogel Macroscopic Hydrogel (Salt-Induced P9 Assembly) PiPi->Hydrogel Ionic Shielding (Half-Sequence) HBond->Vesicles HBond->Nanotubes HBond->Hydrogel

Figure 2: Supramolecular assembly logic driven by the physical chemistry of the FNF motif.

Tissue Engineering: FNF-Functionalized Hollow Microspheres

The structural integrity of FNF-containing polymers has been leveraged to create Functional Nanofibrous Hollow Microspheres (FNF-HMS). These injectable microcarriers mimic the geometric cues of natural collagen extracellular matrix (ECM) while delivering biochemical cues via conjugated growth factor (GF) mimicking peptides[4].

Causality of Design: Large recombinant growth factors (like TGF- β 1 or BMP-2) are prone to rapid degradation and conformational loss in vivo. By conjugating short GF-mimicking peptides (e.g., CM10 for chondrogenesis, P24 for osteogenesis) directly to the FNF-HMS surface, the local ligand density is precisely tuned. The FNF-HMS scaffold provides the necessary 3D porosity for cell migration, while the covalently bound peptides trigger specific kinase receptor pathways in seeded Mesenchymal Stem Cells (MSCs), bypassing the need for exogenous, soluble growth factors.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following step-by-step workflows detail the validation of FNF-containing peptides in both pharmacological and materials science contexts.

Protocol A: AlphaScreen cAMP Assay for MC4R Antagonism

Purpose: To quantify the pA2​ (antagonist potency) of FNF-macrocyclic peptides.

  • Cell Preparation: Culture HEK293 cells stably expressing human or mouse MC4R in DMEM supplemented with 10% FBS. Plate cells at a density of 10,000 cells/well in a 384-well plate.

  • Ligand Preparation: Dissolve the FNF-macrocyclic peptide (e.g., Dap-substituted variant) in DMSO, then perform a 10-point serial dilution in assay buffer (HBSS, 0.1% BSA, 0.5 mM IBMX).

  • Receptor Stimulation: Co-incubate the cells with a fixed, sub-maximal concentration of the agonist NDP- α -MSH (typically EC 80​ ) and the serially diluted FNF antagonist for 30 minutes at 37°C.

  • Lysis and Detection: Add the AlphaScreen cAMP detection kit reagents (anti-cAMP acceptor beads and biotinylated cAMP/streptavidin donor beads) along with lysis buffer. Incubate in the dark for 2 hours at room temperature.

  • Quantification: Read the plate on an EnVision multilabel reader (excitation at 680 nm, emission at 520-620 nm). Calculate the IC50​ using non-linear regression, and convert to pA2​ using the Schild equation to validate competitive antagonism.

Protocol B: Synthesis and Functionalization of FNF-HMS for Stem Cell Delivery

Purpose: To fabricate injectable, peptide-decorated microspheres for tissue engineering.

  • Polymer Synthesis: Synthesize the biodegradable graft copolymer poly(L-lactic acid)-graft-poly(hydroxyethyl methacrylate) (PLLA-g-PHEMA) via reversible addition-fragmentation chain transfer (RAFT) polymerization.

  • Microsphere Fabrication: Dissolve the copolymer in dichloromethane (DCM). Emulsify this organic phase into an aqueous polyvinyl alcohol (PVA) solution using a homogenizer. Subject the emulsion to thermally induced phase separation (TIPS) at -80°C, followed by lyophilization to generate the hollow, nanofibrous structure.

  • Peptide Conjugation: Activate the hydroxyl groups on the PHEMA blocks using 4-nitrophenyl chloroformate. React the activated microspheres with thiolated GF-mimicking peptides (e.g., CM10) via a highly efficient thiol-ene "click" reaction in a basic buffer (pH 8.5) for 4 hours.

  • Stem Cell Seeding: Wash the CM10-FNF-HMS thoroughly with PBS. Seed 1x10^6 rabbit Bone Marrow-derived MSCs onto the microspheres in a spinner flask bioreactor. Culture for 14 days to validate chondrogenic differentiation via Safranin-O staining for glycosaminoglycans (GAGs).

References

  • Structure-Activity Relationship Studies on a Macrocyclic Agouti-Related Protein (AGRP) Scaffold Reveal Agouti Signaling Protein (ASP) Residue Substitutions Maintain Melanocortin-4 Receptor Antagonist Potency and Result in Inverse Agonist Pharmacology at the Melanocortin-5 Receptor. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhCF8lPOqVi9s8iHJ2-U1OfY_-C03cWHusHKmyumqDjpJT3PS1jymNJVd6j758G80SEQEASIhNNv9DNqU7ZWIg7HXYZaH_GnzVPlZ8zKZNQIklLG3QijWBtGF165ZVkPKm7iGp]
  • Discovery of a β-Hairpin Octapeptide, c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro], Mimetic of Agouti-Related Protein(87-132) [AGRP(87-132)] with Equipotent Mouse Melanocortin-4 Receptor (mMC4R) Antagonist Pharmacology. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBOgAeMLtSxYNZId0DkgCe_pb1BrLsY0jjtx_cexiym41fzJf_T8DE834eBv63Rp4Qli4saWc6SikzY9AhxtWGEKQJqR4PXdNPP4gLIC_fWkB5ap5MJjZn58k-azRuFQAH5iUB]
  • Peptide-based vesicles and droplets: a review. Journal of Physics: Condensed Matter.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaW-dqFuqao7C1gb4luJ37PXnPpsuQlAyeLKkN8q-GZGtuEsHhJjdXvqpymQw_tp_rtpzrdZRNHvBQ2K7lNm5xrKeBPvpJtiAPVFTiU2JreGQLUrWNK3Idg3cyNVgpO3CYCT3_1A==]
  • Injectable Peptide Decorated Functional Nanofibrous Hollow Microspheres to Direct Stem Cell Differentiation and Tissue Regeneration. Advanced Functional Materials.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXcQhCmSeMFYn3Zf-nWeOdTR3fbH_omYkeSy6K0evPtkjoaOsjRGotE65nKARiFBmSyfDFvWNfVf8hJ6RvTtWW_2G2hWfMzIJRn3kk8WUxa9b2iNTbVaGzTSPzpBVkEo-G4zwu]
  • Investigation on Structure and Properties of a Novel Designed Peptide with Half-Sequence Ionic Complement. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVm-GJyrIJmx5bTHfdHaA1-KiAvmIvIkRln4AX9L0-G5vBPY1PP417OFUArXlEFQK1L2JuTVE9tw9w8Hl2cZFmYFjAB0BZJJnXEJsFVKSiN2dCmPg7NUIMjVpFhAP43iWxnJKcFsNB_PxKfGw92jfC1w6TchQDjHWvDoS_6yh0oj8Luf4uvLiKgcK9pplBFg6xYwZCcnKM]
Foundational

The Discovery and Mechanistic Origin of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH: A First-in-Class HIV-1 Protease Dimerization Inhibitor

Executive Summary The development of antiretroviral therapies has historically focused on competitive active-site inhibitors. However, the rapid mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of antiretroviral therapies has historically focused on competitive active-site inhibitors. However, the rapid mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) frequently leads to multi-drug-resistant (MDR) strains. This necessitated the exploration of allosteric modulation and protein-protein interaction (PPI) disruptors.

At the forefront of this paradigm shift was the discovery of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (CAS: 150626-30-5; MW: 755.83 Da), a synthetic hexapeptide corresponding to the C-terminus of the viral gag-pol frameshift protein p6*. First detailed by, this peptide acts as a first-in-class dimerization inhibitor of the HIV-1 protease (PR). By intercalating into the highly conserved -sheet interface of the PR monomers, Ac-TVSFNF-OH shifts the equilibrium toward the inactive monomeric state, offering a blueprint for overcoming active-site resistance.

Biological Context and Origin

The HIV-1 protease is an obligate homodimeric aspartic protease responsible for cleaving the Gag and Gag-Pol polyproteins into mature, infectious viral particles. The active site is formed only upon the dimerization of two identical 99-amino-acid monomers. The dimer is stabilized primarily by a four-stranded antiparallel -sheet formed by the interdigitation of the N- and C-termini of both subunits.

During viral translation, a ribosomal -1 frameshift results in the Gag-Pol polyprotein. The transframe region, known as p6, links the nucleocapsid to the protease. Schramm and colleagues hypothesized that the terminal sequences of the PR itself, or its adjacent precursor sequences, might naturally regulate premature protease activation within the virion. Sequence mapping revealed that the synthetic peptide Ac-TVSFNF-OH is identical to the C-terminal segment of the p6 transframe protein, suggesting that p6* functions biologically as an autoinhibitory dimerization regulator prior to viral maturation.

Mechanistic Action: Dissociative Inhibition

Unlike traditional drugs (e.g., Darunavir, Lopinavir) that bind the catalytic cavity, Ac-TVSFNF-OH acts via dissociative inhibition . Because the N- and C-termini of the PR monomers form the critical -sheet interface, exogenous peptides mimicking these sequences can competitively bind to the interface of a single monomer.

This intercalation prevents the second monomer from docking, effectively trapping the enzyme in an inactive monomeric state. Because the terminal regions forming the dimerization interface are highly conserved and structurally constrained, they are significantly less prone to the viable escape mutations that plague the active site.

Mechanism M1 PR Monomer 1 (Inactive) Dimer Active PR Dimer (Beta-sheet Interface) M1->Dimer Dimerization (Kd) Inactive Inactive PR-Inhibitor Complex M1->Inactive Inhibitor Binding M2 PR Monomer 2 (Inactive) M2->Dimer Dimer->Inactive Dissociation Inhibitor Ac-TVSFNF-OH (p6* derived) Inhibitor->Inactive

Fig 1. Mechanism of HIV-1 PR dimerization inhibition by Ac-TVSFNF-OH via beta-sheet disruption.

Quantitative Profiling of Interface Peptides

Initial kinetic evaluations demonstrated that while peptides derived from the active site were entirely inactive, peptides derived from the dimerization interface showed dose-dependent inhibition. Ac-TVSFNF-OH emerged as the most potent unmodified peptide from these early screens.

Table 1: Comparative Inhibitory Potency of HIV-1 PR Modulators

Compound / SequenceOrigin / ModificationMechanism of ActionIC50 (µM)
Ac-Thr-Val-Ser-Phe-Asn-Phe-OH p6 (C-terminus)*Dimerization Inhibition 80
Ac-Ser-Gln-Asn-Tyr-OHp17 (C-terminus)Inactive / Weak>1000
Pam-Thr-Val-Ser-Tyr-Glu-Leu-OHSynthetic LipopeptideDimerization Inhibition<1
Pepstatin AMicrobial IsolateActive-Site Competitive<0.01

Data synthesized from the foundational and subsequent lipopeptide optimization studies.

Experimental Methodologies & Self-Validating Protocols

To rigorously study Ac-TVSFNF-OH, researchers must synthesize the peptide with high fidelity and validate its mechanism using specific kinetic models that differentiate allosteric dissociation from competitive inhibition.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Ac-TVSFNF-OH

Causality Check: N-terminal acetylation is critical. It removes the positive charge of the free amine, better mimicking the continuous peptide backbone of the native p6* protein, and protects the peptide from exopeptidase degradation during in vitro assays.

  • Resin Preparation: Swell 2-Chlorotrityl chloride resin in Dichloromethane (DCM) for 30 minutes. Rationale: This resin is chosen to yield a C-terminal carboxylic acid (-OH) upon cleavage, matching the native sequence requirement.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH) using HBTU/HOBt as coupling reagents and DIPEA as the base in DMF.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF for 15 minutes between each coupling step.

  • N-Terminal Acetylation: After the final Fmoc removal from Threonine, react the resin with a capping solution of acetic anhydride and pyridine (1:1 v/v) in DMF for 30 minutes.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, lyophilize, and purify via RP-HPLC. Validate the mass (755.8 Da) using ESI-MS.

Protocol B: Zhang-Poorman Kinetic Analysis for Dimerization Inhibition

Standard Michaelis-Menten kinetics cannot distinguish between a competitive inhibitor and a dimerization inhibitor. The is the gold-standard self-validating system for this purpose. It plots the ratio of total enzyme concentration to the square root of initial velocity ( ) against the square root of initial velocity ( ).

Causality Check: A true dimerization inhibitor will yield parallel lines at varying inhibitor concentrations. A competitive active-site inhibitor will yield lines with intersecting slopes.

  • Buffer Preparation: Prepare assay buffer (50 mM sodium acetate, pH 5.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol). Rationale: Aspartic proteases require acidic pH; high ionic strength stabilizes the fragile dimer.

  • Enzyme Titration: Dilute recombinant HIV-1 PR to a range of concentrations (0.5 nM to 30 nM). Rationale: The enzyme must be titrated across its dimerization dissociation constant ( nM) to populate a measurable fraction of monomers.

  • Inhibitor Equilibration: Incubate the PR dilutions with varying concentrations of Ac-TVSFNF-OH (0, 40, 80, 120, 150 µM) for 30 minutes at 37°C. Rationale: Dimer dissociation is a slow kinetic process; insufficient equilibration will yield false-negative competitive profiles.

  • Substrate Addition: Initiate the reaction by adding a FRET-based fluorogenic substrate (e.g., Anthranilyl-HIV PR substrate) at a fixed concentration (e.g., 10 µM).

  • Data Acquisition & Validation: Monitor fluorescence (Ex 320 nm / Em 420 nm) to determine . Run a parallel control plate using Pepstatin A (a known active-site inhibitor) to validate that the assay correctly identifies non-parallel slope kinetics for competitive binding.

Workflow S1 1. PR Monomer Preparation (Dilute PR below Kd ~3.6 nM) S2 2. Inhibitor Incubation (Add Ac-TVSFNF-OH at 0-150 µM) S1->S2 S2->S2 30 min Equilibration S3 3. FRET Substrate Addition (e.g., Anthranilyl-based) S2->S3 S4 4. Fluorescence Monitoring (Track initial velocity, vi) S3->S4 S5 5. Zhang-Poorman Analysis (Plot E0/√vi vs √vi) S4->S5

Fig 2. Experimental workflow for validating dissociative inhibition using Zhang-Poorman kinetics.

Evolution and Drug Development Implications

While the baseline IC50 of 80 µM for Ac-TVSFNF-OH was too weak for clinical application, its discovery provided the structural pharmacophore for next-generation allosteric inhibitors. Because the -sheet interface is highly conserved, these inhibitors retain equipotent activity against MDR HIV-1 strains that are completely resistant to Darunavir or Ritonavir.

Subsequent drug development efforts focused on improving the bioavailability and interface affinity of the Ac-TVSFNF-OH scaffold. Strategies included:

  • Lipidation: Conjugating palmitic acid to the N-terminus (e.g., Pam-TVSYEL) improved membrane permeability and anchored the peptide to the hydrophobic pockets of the PR interface, dropping the IC50 to sub-micromolar levels.

  • Cross-linking & Peptoids: Replacing the peptide backbone with N-alkylglycine (peptoid) residues and utilizing hydrocarbon cross-linking stabilized the -sheet conformation, preventing proteolytic degradation by host enzymes.

Conclusion

Ac-Thr-Val-Ser-Phe-Asn-Phe-OH represents a landmark in rational drug design. By identifying the natural autoinhibitory function of the p6* transframe protein, researchers successfully engineered a peptide capable of disrupting the obligate dimerization of HIV-1 protease. Today, the mechanistic principles and kinetic validation frameworks established by this hexapeptide continue to guide the development of PPI disruptors across virology and oncology.

References

  • Schramm, H. J., Billich, A., Jaeger, E., Rücknagel, K. P., Arnold, G., & Schramm, W. (1993). The inhibition of HIV-1 protease by interface peptides. Biochemical and Biophysical Research Communications, 194(2), 595–600.[Link]

  • Zhang, Z. Y., Poorman, R. A., Maggiora, L. L., Heinrikson, R. L., & Kézdy, F. J. (1991). Dissociative inhibition of dimeric enzymes. Kinetic characterization of the inhibition of HIV-1 protease by its COOH-terminal tetrapeptide. Journal of Biological Chemistry, 266(24), 15591–15594.[Link]

  • Flausino, O. A., Jr, et al. (2012). Alkyl Hydroxybenzoic Acid Derivatives that Inhibit HIV-1 Protease Dimerization. Current Medicinal Chemistry, 19(26), 4535-4544. [Link]

  • HongTide Biotechnology. (n.d.). Ac-Thr-Val-Ser-Phe-Asn-Phe-OH Peptide Specifications (CAS: 150626-30-5).[Link]

Exploratory

Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH): Physicochemical Profiling, Solubility, and Stability in Analytical Workflows

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The hexapeptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The hexapeptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH) is a highly specialized synthetic molecule with dual significance in virology and analytical chemistry. Originally identified as a sequence corresponding to the C-terminus of the HIV-1 gag-pol frame shift protein p6*, it functions as a moderate dimerization inhibitor of the HIV-1 protease[1]. Beyond its biological utility, its unique amphipathic sequence makes it an ideal model peptide for validating microfluidic Solid-Phase Extraction–Gradient Elution–Mass Spectrometry (SPE-GEMS) systems[2].

This technical guide provides an in-depth analysis of the causality behind the peptide's solubility constraints and degradation pathways, offering self-validating experimental protocols to ensure structural integrity during complex assays.

Biological and Analytical Context

Mechanism of HIV-1 Protease Inhibition

The active human immunodeficiency virus type 1 (HIV-1) protease relies on a homodimeric structure to function. The subunits are connected by an "interface" beta-sheet formed by the N- and C-terminal segments[1]. Ac-TVSFNF-OH acts as a competitive interface peptide. By mimicking the native terminal segments, it disrupts the beta-sheet formation, effectively acting as a dimerization inhibitor with an IC50 of 80 µM[1].

G A HIV-1 Protease Monomers B Interface Beta-Sheet Formation A->B Natural Pathway E Competitive Binding at Interface A->E In presence of peptide C Active Homodimeric Protease B->C D Ac-TVSFNF-OH (p6* Fragment) D->E F Dimerization Inhibition (IC50 = 80 µM) E->F F->C Prevents

Mechanism of HIV-1 protease dimerization inhibition by Ac-TVSFNF-OH.

Utility in SPE-GEMS Workflows

In analytical chemistry, Ac-TVSFNF-OH is utilized to benchmark microchip emitters for mass spectrometry. Because 50% of its sequence consists of hydrophobic residues (Val, Phe, Phe), it exhibits predictable retention behaviors on C8 and C18 stationary phases, allowing researchers to calibrate stepwise gradient elutions and determine limits of detection (LOD) in complex matrices like human blood serum[2].

Physicochemical Profiling & Causality of Solubility

Understanding the solubility of Ac-TVSFNF-OH requires a mechanistic look at its sequence and terminal modifications.

  • Sequence: Acetyl - Thr - Val - Ser - Phe - Asn - Phe - OH

  • Net Charge: The N-terminal acetylation removes the basic primary amine, leaving the C-terminal carboxylic acid (pKa ~ 3.5) as the sole ionizable group. At physiological pH (7.4), the peptide carries a net charge of -1. At acidic pH (< 3.5), the peptide is completely neutral.

  • Hydrophobicity: The presence of Valine and two Phenylalanine residues creates a strong hydrophobic core. When the C-terminus is protonated (neutral state), the lack of any charged moieties causes the peptide to aggregate in aqueous solutions via hydrophobic interactions and intermolecular hydrogen bonding.

Causality in Solvent Selection: To achieve complete dissolution, one must disrupt these hydrophobic interactions. Utilizing a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is mandatory for primary stock generation. DMSO solvates the hydrophobic side chains and acts as a hydrogen bond acceptor, preventing beta-sheet aggregation before dilution into aqueous buffers.

Table 1: Physicochemical Properties
PropertyValueCausality / Impact
CAS Number 150626-30-5[3]Unique chemical identifier.
Molecular Weight 755.83 Da[3]Permeates standard dialysis membranes; requires low MWCO filters.
Formula C36H49N7O11[3]High carbon-to-nitrogen ratio indicates lipophilicity.
Net Charge (pH 7.4) -1Deprotonated C-terminus provides marginal aqueous solubility.
Hydrophobicity 50% HydrophobicDrives strong retention on C18 stationary phases[2].

Stability Dynamics and Degradation Pathways

Peptide stability is dictated by its susceptibility to enzymatic cleavage and chemical degradation.

  • Proteolytic Stability: The N-terminal acetylation acts as a steric shield, protecting the peptide from degradation by exopeptidases (aminopeptidases) in biological sera.

  • Chemical Stability (Deamidation): The primary vulnerability of Ac-TVSFNF-OH is the Asparagine (Asn) residue. In neutral to alkaline environments (pH > 7.0), the side-chain amide of Asn undergoes a nucleophilic attack by the adjacent peptide bond nitrogen, forming a cyclic succinimide intermediate. This intermediate rapidly hydrolyzes into Aspartate (Asp) or isoAspartate, altering the peptide's mass and binding affinity.

Storage Directive: To prevent deamidation and hydrolysis, the peptide must be stored in its lyophilized state at -20°C[3].

Degradation Intact Intact Ac-TVSFNF-OH (Net Charge -1 at pH 7.4) Deamidation Asn Deamidation (Alkaline pH / Heat) Intact->Deamidation Hydrolysis Acidic Hydrolysis (Extreme Low pH) Intact->Hydrolysis Degradant1 Ac-TVSFDF-OH (Asp derivative) Deamidation->Degradant1 Degradant2 Truncated Peptide Fragments Hydrolysis->Degradant2

Primary chemical degradation pathways of Ac-TVSFNF-OH in solution.

Self-Validating Experimental Protocols

Protocol 1: Reconstitution and Solubility Validation

Objective: To generate an aggregate-free aqueous stock for biological assays.

  • Primary Solubilization: Accurately weigh 1.0 mg of lyophilized Ac-TVSFNF-OH. Add 100 µL of anhydrous DMSO to achieve a 10 mg/mL stock. Vortex for 60 seconds.

    • Causality: DMSO is required to disrupt the strong hydrophobic stacking of the dual Phenylalanine residues.

  • Aqueous Dilution: Slowly add 900 µL of PBS (pH 7.4) under continuous vortexing.

    • Causality: Dropwise addition prevents localized zones of low pH or high polarity, which trigger sudden nucleation and precipitation.

  • Self-Validation Step (Centrifugation & UV-Vis): Centrifuge the final solution at 10,000 x g for 10 minutes. Extract the supernatant and measure absorbance at 257 nm (specific to the Phe aromatic rings). If the calculated concentration matches the theoretical yield, complete solubility is validated. The presence of a pellet indicates incomplete solvation.

Protocol 2: SPE-GEMS Analytical Workflow

Objective: Preconcentration and mass spectrometry detection of Ac-TVSFNF-OH[2].

  • Sample Preparation: Dilute the peptide to 25 nM in 0.1% Trifluoroacetic acid (TFA).

    • Causality: 0.1% TFA lowers the pH below 3.5, fully protonating the C-terminus. The resulting neutral, highly hydrophobic peptide binds aggressively to the stationary phase.

  • Loading: Pass the sample over C18-coated microbeads at a constant flow rate of 40 µL/h.

  • Desalting: Wash the microchip chamber with 1 mM NaCl to elute hydrophilic contaminants[2].

  • Stepwise Gradient Elution: Apply a stepwise gradient of methanol (5%, 10%, 20%, 30%, 40%).

    • Causality: Because of its 50% hydrophobic composition, Ac-TVSFNF-OH requires higher organic modifier concentrations to elute from C18 compared to shorter chain C8 beads (where it elutes weakly at just 5% methanol)[2].

  • Self-Validation Step (ESI-MS Detection): Induce electrospray ionization at 3.9 kV. Detect in positive MS mode (m/z 300–2000). Validate the system sensitivity by confirming the Limit of Detection (LOD) at 10 nM[2].

Workflow Step1 Sample Prep: Ac-TVSFNF-OH in 0.1% TFA Step2 Loading onto C8/C18 Microbeads (SPE) Step1->Step2 Step3 Desalting (1 mM NaCl wash) Step2->Step3 Step4 Stepwise Gradient Elution (5% to 40% Methanol) Step3->Step4 Step5 Electrospray Ionization (ESI) Step4->Step5 Step6 Mass Spectrometry Detection (LOD = 10 nM) Step5->Step6

Solid-Phase Extraction-Gradient Elution-Mass Spectrometry workflow.

Quantitative Data Summaries

Table 2: Solubility Matrix
Solvent SystemState of PeptideMax Soluble ConcentrationCausality
100% Water (pH 3.0) Insoluble / Aggregated< 0.1 mg/mLNeutral charge induces hydrophobic collapse.
PBS (pH 7.4) Moderately Soluble~ 1.0 mg/mLDeprotonated C-terminus aids hydration.
100% DMSO Fully Soluble> 10.0 mg/mLDisruption of intermolecular hydrogen bonds.
Table 3: SPE-GEMS Elution Profile[2]
Stationary PhaseElution Methanol %Limit of Detection (LOD)Retention Causality
C8 Microbeads 5%25 nMShorter hydrocarbon chains result in weak retention.
C18 Microbeads 10% - 40%10 nMLonger chains strongly interact with Val/Phe residues.

References

  • The Inhibition of HIV-1 Protease by Interface Peptides PubMed / National Institutes of Health (NIH)[Link]

  • Microchip Emitter for Solid-Phase Extraction–Gradient Elution–Mass Spectrometry Analytical Chemistry, ACS Publications (2013)[Link]

  • Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Product Specifications) HongTide Biotechnology[Link]

Sources

Foundational

An In-depth Technical Guide to Investigating the Aggregation Potential of Ac-TVSFNF-OH in Aqueous Solution

Abstract The self-assembly of peptides into ordered aggregates, particularly amyloid fibrils, is a phenomenon of profound interest in fields ranging from materials science to neurodegenerative disease research. Short pep...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The self-assembly of peptides into ordered aggregates, particularly amyloid fibrils, is a phenomenon of profound interest in fields ranging from materials science to neurodegenerative disease research. Short peptide sequences are often the primary drivers of aggregation for much larger proteins. This guide provides a comprehensive framework for the complete evaluation of a novel peptide's aggregation propensity, using the uncharacterized sequence Ac-TVSFNF-OH as a primary case study. We will establish a predictive hypothesis based on its amino acid composition and then detail the necessary steps for its chemical synthesis, purification, and multi-faceted biophysical characterization. This document serves as a full-fledged technical manual, providing not only step-by-step experimental protocols but also the scientific rationale that underpins each methodological choice, empowering researchers to rigorously investigate the aggregation potential of any new peptide sequence.

Introduction and Scientific Rationale

Peptide aggregation is a complex process governed by a delicate balance of intrinsic and extrinsic factors. The amino acid sequence itself is the most critical intrinsic factor, dictating the propensity of a peptide to transition from a soluble, monomeric state into highly organized, often β-sheet-rich, supramolecular structures.[1][2] Certain amino acid residues are known to be particularly potent drivers of this process.

The peptide of interest, Ac-TVSFNF-OH , is a hexapeptide with an acetylated N-terminus and a free C-terminal carboxyl group. Its sequence contains key residues that strongly suggest a high potential for aggregation:

  • Phenylalanine (F): The sequence contains two phenylalanine residues. The aromatic side chains of phenylalanine are known to promote self-assembly through π-π stacking interactions, which provide both energetic favorability and directional order to the aggregation process.[3][4] Peptides containing diphenylalanine motifs are well-recognized for their ability to form various nanostructures, including amyloid fibrils.[5]

  • Asparagine (N): The sequence also features an asparagine residue. Asparagine can form robust hydrogen bond ladders, which act as a "steric zipper" to stabilize the cross-β structure of amyloid fibrils.[3] The presence of asparagine has been shown to be critical in seeding and promoting the aggregation of various amyloidogenic peptides.[3][6]

Based on these sequence features, we hypothesize that Ac-TVSFNF-OH possesses a high intrinsic propensity to self-assemble into amyloid-like fibrils in aqueous solution. This guide outlines the comprehensive experimental workflow required to test this hypothesis, from initial synthesis to detailed biophysical characterization.

Peptide Synthesis and Quality Control

Synthesis by Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) is the standard and most efficient method for producing a peptide of this length.[7][8][9] The synthesis proceeds by sequentially adding Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

G Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle_N 2. SPPS Cycle for Asn(Trt) Start Start: Rink Amide Resin Attach_F 1. Couple Fmoc-Phe-OH Start->Attach_F Attach_F->Cycle_N Cycle_F2 3. SPPS Cycle for Phe Cycle_N->Cycle_F2 Cycle_S 4. SPPS Cycle for Ser(tBu) Cycle_F2->Cycle_S Cycle_V 5. SPPS Cycle for Val Cycle_S->Cycle_V Cycle_T 6. SPPS Cycle for Thr(tBu) Cycle_V->Cycle_T Acetylation N-terminal Acetylation (Acetic Anhydride, DIEA) Cycle_T->Acetylation Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O Cocktail) Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification QC QC: LC-MS Purification->QC Lyophilization Lyophilization QC->Lyophilization G Hypothesis Hypothesis: Ac-TVSFNF-OH Aggregates ThT ThT Assay: Sigmoidal Kinetics Hypothesis->ThT TEM TEM: Fibrillar Morphology Hypothesis->TEM CD CD Spec: Random Coil to β-Sheet Transition Hypothesis->CD DLS DLS: Increase in Particle Size Hypothesis->DLS Conclusion Conclusion: Amyloidogenic Potential Confirmed ThT->Conclusion TEM->Conclusion CD->Conclusion DLS->Conclusion

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

Application Notes & Protocols: A Detailed Guide to the Solid-Phase Synthesis of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH For: Researchers, scientists, and drug development professionals. Introduction Solid-Phase Peptide Synthesis (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: A Detailed Guide to the Solid-Phase Synthesis of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

For: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide science.[1] It allows for the efficient and controlled assembly of amino acids into a desired peptide sequence on an insoluble polymeric support.[2][3] This guide provides a comprehensive, in-depth protocol for the synthesis of the hexapeptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, a sequence that presents several common challenges in SPPS.

This document will delve into the rationale behind each step, from resin selection to final purification, providing not just a "how-to" but a "why-to" for each experimental choice. By understanding the underlying chemistry and potential pitfalls, researchers can approach this synthesis with a higher degree of confidence and success. The target peptide incorporates a sterically hindered residue (Valine), hydroxyl-containing residues (Threonine and Serine), a potentially problematic residue (Asparagine), and a C-terminal carboxylic acid, all capped with an N-terminal acetyl group.

Sequence-Specific Challenges & Strategic Planning

The synthesis of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH requires careful consideration of its constituent amino acids:

  • Valine (Val): This amino acid is known for its steric hindrance, which can slow down coupling reactions.[4] To overcome this, a more potent coupling reagent and potentially longer reaction times or double coupling may be necessary.[5]

  • Threonine (Thr) and Serine (Ser): The hydroxyl side chains of these amino acids are typically protected (e.g., with a tert-butyl group) to prevent side reactions during synthesis.[6]

  • Asparagine (Asn): The side-chain amide of asparagine can undergo dehydration to form a nitrile during activation, leading to impurities.[7] Using a side-chain protected asparagine derivative (e.g., with a trityl group) is highly recommended to prevent this side reaction.[6][7]

  • Phenylalanine (Phe): This hydrophobic amino acid can contribute to peptide aggregation on the resin, especially as the chain elongates.[8]

  • N-Terminal Acetylation: This modification neutralizes the N-terminal charge, which can mimic the internal environment of a protein and increase stability against enzymatic degradation.[9][10] It is typically performed on-resin after the full peptide sequence is assembled.[10][11]

  • C-Terminal Carboxylic Acid: The desired C-terminal -OH group dictates the choice of the initial resin. A Wang resin is a common and suitable choice for this purpose.[8]

Synthesis Workflow Overview

The overall strategy will employ the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection scheme.[12][13] This involves using the base-labile Fmoc group for Nα-protection and acid-labile groups (like tBu and Trt) for side-chain protection.

SPPS_Workflow Resin 1. Resin Selection & Swelling First_AA 2. First AA Coupling Resin->First_AA Load Phe Deprotection1 3. Fmoc Deprotection First_AA->Deprotection1 Coupling_Cycle 4. Iterative Coupling & Deprotection Deprotection1->Coupling_Cycle Expose N-terminus Coupling_Cycle->Coupling_Cycle Acetylation 5. N-Terminal Acetylation Coupling_Cycle->Acetylation Cleavage 6. Cleavage & Deprotection Acetylation->Cleavage Purification 7. Purification & Analysis Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH.

Materials and Reagents

Reagent Purpose Grade/Purity
Wang ResinSolid support for C-terminal acid100-200 mesh, ~0.6 mmol/g loading
Fmoc-Phe-OHFirst amino acidSynthesis Grade
Fmoc-Asn(Trt)-OHSecond amino acid (side-chain protected)Synthesis Grade
Fmoc-Ser(tBu)-OHFourth amino acid (side-chain protected)Synthesis Grade
Fmoc-Val-OHFifth amino acid (sterically hindered)Synthesis Grade
Fmoc-Thr(tBu)-OHSixth amino acid (side-chain protected)Synthesis Grade
Dichloromethane (DCM)Solvent for swelling and washingAnhydrous, ACS Grade
N,N-Dimethylformamide (DMF)Primary solvent for synthesis stepsPeptide Synthesis Grade
PiperidineReagent for Fmoc deprotectionACS Grade
HATUCoupling reagent≥98%
DIPEABase for coupling reaction≥99.5% (Peptide Synthesis Grade)
Acetic AnhydrideN-terminal acetylation reagentACS Grade
PyridineBase for acetylationAnhydrous
Trifluoroacetic Acid (TFA)Cleavage and deprotection reagentReagent Grade, ≥99%
Triisopropylsilane (TIS)Scavenger for cleavage≥98%
Diethyl Ether (cold)Peptide precipitationAnhydrous, ACS Grade
Acetonitrile (ACN)HPLC mobile phaseHPLC Grade
WaterHPLC mobile phase & scavengerDeionized, 18 MΩ·cm

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Part 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place approximately 167 mg of Wang resin (~0.1 mmol) in a fritted reaction vessel.[1] Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[14] Drain the DCM. Then, add 5 mL of DMF and agitate for another 30 minutes.[14] Drain the DMF.

  • First Amino Acid (Fmoc-Phe-OH) Coupling:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq, 0.3 mmol, ~116 mg) and HATU (2.9 eq, 0.29 mmol, ~110 mg) in 2 mL of DMF.

    • Add DIPEA (6 eq, 0.6 mmol, ~105 µL) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[15]

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).[1]

Part 2: Iterative Peptide Chain Elongation (Cycles 2-6)

For each subsequent amino acid (Asn, Phe, Ser, Val, Thr), the following two steps are repeated.

A. Fmoc Deprotection

  • Add 5 mL of 20% piperidine in DMF to the peptide-resin.[8][14]

  • Agitate for 3 minutes, then drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[14]

  • Drain the solution and wash the resin extensively with DMF (5 x 5 mL) to ensure complete removal of piperidine.[16]

B. Amino Acid Coupling

The coupling procedure is the same for each amino acid, using the appropriate protected amino acid derivative.

  • Amino Acid Activation: In a separate vial, dissolve the corresponding Fmoc-amino acid (3 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in 2 mL of DMF.

    • Fmoc-Asn(Trt)-OH: ~179 mg

    • Fmoc-Phe-OH: ~116 mg

    • Fmoc-Ser(tBu)-OH: ~115 mg

    • Fmoc-Val-OH: ~102 mg

    • Fmoc-Thr(tBu)-OH: ~119 mg

  • Add DIPEA (6 eq, 0.6 mmol, ~105 µL) to the amino acid solution and vortex.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 2 hours at room temperature. For the sterically hindered Valine coupling, it is highly recommended to perform a double coupling.[5] After the initial 2-hour coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Val-OH.

  • Monitoring and Washing: After each coupling, perform a Kaiser test to confirm completion.[15] Once complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[1]

SPPS_Cycle cluster_cycle Iterative Synthesis Cycle Start Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) End Elongated Peptide-Resin (Fmoc-Protected) Kaiser_Test->End Negative

Sources

Application

Application Note: Ac-TVSFNF-OH as a Benchmarking Standard for Solid-Phase Extraction and Microfluidic Mass Spectrometry

Executive Summary The synthetic hexapeptide Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH) was originally characterized as a dimerization inhibitor of the HIV-1 protease, derived from the C-terminus of the gag-pol fram...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic hexapeptide Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH) was originally characterized as a dimerization inhibitor of the HIV-1 protease, derived from the C-terminus of the gag-pol frameshift protein p6*[1]. Today, beyond its virological origins, it has emerged as a premier internal standard and system suitability marker for advanced mass spectrometry (MS) workflows. Due to its highly predictable amphipathic nature and stable ionization profile, it is specifically utilized for calibrating microfluidic Solid-Phase Extraction-Gradient Elution-Mass Spectrometry (SPE-GEMS) and droplet-based 2[2].

This application note provides researchers with the mechanistic rationale and validated protocols for utilizing Ac-TVSFNF-OH to benchmark MS sensitivity, desalting efficiency, and stationary phase retention.

Mechanistic Rationale: Why Ac-TVSFNF-OH?

Selecting an appropriate internal standard for MS method development requires a molecule that rigorously tests the physical limits of the separation and ionization environment. Ac-TVSFNF-OH is selected based on three fundamental physicochemical properties:

  • Amphipathic Balance (50% Hydrophobicity): Comprising three hydrophobic residues (Val, Phe, Phe) and three polar residues (Thr, Ser, Asn), Ac-TVSFNF-OH serves as an ideal intermediate retention marker[3].

    • Causality: This specific balance allows it to act as a discriminator for stationary phase selectivity. It is weakly retained on short-chain C8 matrices (eluting prematurely at just 5% methanol) but binds strongly to C18 matrices (capacity factor k′=9.83 ), allowing for aggressive aqueous desalting without analyte breakthrough[3][4].

  • N-Terminal Acetylation: The acetyl group (Ac-) neutralizes the primary amine at the N-terminus.

    • Causality: In positive-mode Electrospray Ionization (ESI), free primary amines often lead to complex, multi-charged envelopes. Acetylation restricts protonation primarily to the peptide backbone and C-terminus, funneling the ion current into a single, highly intense [M+H]+ peak at m/z 756.8. This dramatically reduces spectral noise and improves the Signal-to-Noise (S/N) ratio[5].

  • Chain Length vs. Enrichment Factor (EF):

    • Causality: While shorter peptides like MRFA (Met-Arg-Phe-Ala-OH) possess a higher percentage of hydrophobic residues (75%), Ac-TVSFNF-OH demonstrates superior Enrichment Factors during SPE. The longer hexapeptide chain provides a greater surface area for Van der Waals interactions with the C18 alkyl chains, resulting in a lower4 compared to 25 nM for shorter model peptides[4].

Rationale AcTVSFNF Ac-TVSFNF-OH Peptide Prop1 50% Hydrophobic Residues AcTVSFNF->Prop1 Prop2 N-Terminal Acetylation AcTVSFNF->Prop2 Prop3 Molecular Weight: 755.8 Da AcTVSFNF->Prop3 Effect1 Optimal C18 Retention (High Enrichment Factor) Prop1->Effect1 Effect2 Simplified Charge State (High[M+H]+ Yield) Prop2->Effect2 Effect3 Ideal Mid-Mass Marker for ESI-MS Calibration Prop3->Effect3

Physicochemical properties of Ac-TVSFNF-OH dictating its efficacy as an MS standard.

Comparative Analytics: Model Peptide Performance

To contextualize the performance of Ac-TVSFNF-OH, it is routinely benchmarked against other standard peptides during the validation of microfluidic SPE-GEMS systems[3]. The data below summarizes their behavior on C18 magnetic beads:

Model PeptideSequenceMW (Da)Hydrophobic ResiduesCapacity Factor ( k′ )LOD (nM)Enrichment Factor
SQNY Ac-Ser-Gln-Asn-Tyr-OH552.525%8.05 ± 0.0825Low
Ac-TVSFNF-OH Ac-Thr-Val-Ser-Phe-Asn-Phe-OH755.850%9.83 ± 0.0910High
MRFA Met-Arg-Phe-Ala-OH523.775%12.4 ± 0.1025Moderate

Data derived from the analysis of fortified human blood serum using C18-coated magnetic beads[3][4].

Experimental Protocol: Microfluidic SPE-GEMS Validation

This self-validating protocol utilizes Ac-TVSFNF-OH to verify the desalting and preconcentration efficiency of an LC-MS or microfluidic MS setup.

Reagents Required
  • Standard: Ac-TVSFNF-OH (Lyophilized powder, store at -20°C)[5].

  • Matrix: Human blood plasma-derived serum[3].

  • Solvents: LC-MS grade Water, Methanol, and Trifluoroacetic acid (TFA).

  • Stationary Phase: C18-coated magnetic beads (Mbs) (1 µm diameter)[3].

Step-by-Step Methodology

Step 1: Standard Reconstitution and Matrix Spiking

  • Reconstitute Ac-TVSFNF-OH in sterile distilled water to a stock concentration of 100 µg/mL[5].

  • Dilute human blood serum 15-fold with an aqueous solution of 0.1% TFA.

  • Spike the diluted serum with the Ac-TVSFNF-OH stock to achieve a final concentration of 50 nM[3].

  • Causality of Matrix Modification: The addition of 0.1% TFA acts as an ion-pairing agent and lowers the pH. This suppresses the ionization of the peptide's C-terminal carboxyl group, increasing its overall hydrophobicity and maximizing its partition coefficient onto the C18 stationary phase[3].

Step 2: Microfluidic SPE Loading

  • Suspend C18-coated magnetic beads in 50% methanol/water and load them into the microfluidic preconcentration chamber.

  • Perfuse the spiked serum sample through the SPE chamber at a controlled flow rate (e.g., 75 µL/h)[2].

  • Causality of Phase Selection: C18 beads are strictly required. If C8 beads are used, the 50% hydrophobicity of Ac-TVSFNF-OH results in weak retention, causing the peptide to prematurely elute during the loading phase[3].

Step 3: Desalting Wash

  • Wash the chamber with 3 column volumes of 0.1% TFA in water.

  • Causality of Desalting: This step eliminates hydrophilic matrix interferences (e.g., 1 mM NaCl present in serum). Removing these salts is critical to prevent severe ion suppression in the ESI source, ensuring the peptide signal is not quenched[3].

Step 4: Stepwise Gradient Elution & MS Detection

  • Apply a stepwise gradient of methanol (5%, 10%, 20%, 40%) in 0.1% TFA[4].

  • Operate the mass spectrometer (e.g., Thermo LTQ Velos) in positive ion mode, monitoring the m/z 756.8 [M+H]+ ion[2][3].

  • Causality of Stepwise Gradients: In laminar flow microfluidics (low Reynolds number), continuous gradients suffer from parabolic flow profiles and poor radial mixing, leading to severe peak broadening. A stepwise gradient forces rapid, localized desorption of the peptide into a tight band, maximizing the Enrichment Factor[3].

System Suitability & Validation Check

To confirm system readiness, evaluate the resulting chromatogram and mass spectrum:

  • Pass Criteria: The system must yield a Signal-to-Noise (S/N) ratio ≥3 for the m/z 756.8 peak at a 10 nM concentration[3].

  • Failure Diagnostics: If S/N < 3, the system fails validation. This indicates either incomplete desalting (causing ion suppression) or sluggish partition kinetics. Recalibrate the microfluidic flow rate to ensure the tangential convective mass transport allows sufficient time for peptide-stationary phase equilibrium[3].

SPE_GEMS S1 Complex Matrix (Human Serum + Ac-TVSFNF-OH) S2 Microfluidic SPE Loading (C18 Magnetic Beads) S1->S2 Injection S3 Desalting Wash (0.1% TFA, 1mM NaCl Removal) S2->S3 Hydrophobic Binding S4 Stepwise Gradient Elution (5% - 40% Methanol) S3->S4 Matrix Elimination S5 ESI-MS Detection (m/z 756.8 [M+H]+) S4->S5 Desorption

Workflow of microfluidic SPE-GEMS using Ac-TVSFNF-OH as an internal MS standard.

References

  • [1] Title: The Inhibition of HIV-1 Protease by Interface Peptides Source: PubMed (Biochemical and Biophysical Research Communications) URL:

  • [3] Title: Microchip Emitter for Solid-Phase Extraction−Gradient Elution−Mass Spectrometry Source: Infoscience EPFL URL:

  • [4] Title: Microchip Emitter for Solid-Phase Extraction–Gradient Elution–Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:

  • [5] Title: Ac-Thr-Val-Ser-Phe-Asn-Phe-OH Source: HongTide Biotechnology URL:

  • [2] Title: Supporting Information: On-Chip Spyhole Mass Spectrometry for Droplet-Based Microfluidics Source: Angewandte Chemie (Infoscience EPFL) URL:

Sources

Method

Application Note: A Robust SPE-GEMS Protocol for the Purification and Analysis of the Heptapeptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

Abstract This application note presents a detailed, step-by-step protocol for the development of a Solid-Phase Extraction (SPE) method coupled with Gas-Phase Electrophoretic Mobility Spectrometry (GEMS) for the selective...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development of a Solid-Phase Extraction (SPE) method coupled with Gas-Phase Electrophoretic Mobility Spectrometry (GEMS) for the selective purification and analysis of the synthetic heptapeptide, Ac-Thr-Val-Ser-Phe-Asn-Phe-OH. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust, high-recovery, and reproducible technique for peptide cleanup and characterization. We delve into the scientific rationale behind each step, from sorbent selection based on peptide physicochemical properties to the fine-tuning of wash and elution conditions. The resulting protocol provides a validated system for isolating the target peptide from complex matrices, ensuring high-quality data in downstream applications.

Introduction

The analysis of synthetic peptides like Ac-Thr-Val-Ser-Phe-Asn-Phe-OH is fundamental in various stages of drug discovery and development. These processes demand high-purity samples to ensure accurate biological and analytical characterization. However, crude synthetic peptide mixtures often contain impurities such as truncated sequences, protecting groups, and scavengers from the synthesis process.[1] Solid-Phase Extraction (SPE) is a powerful and widely adopted chromatographic technique for sample cleanup, concentration, and solvent exchange.[2][3][4][5] It offers significant advantages over liquid-liquid extraction, including higher analyte recoveries, reduced solvent consumption, and the potential for automation.[4]

When coupled with a high-resolution analytical technique like Gas-Phase Electrophoretic Mobility Spectrometry (GEMS), a form of Ion Mobility Spectrometry (IMS), SPE becomes an even more powerful tool.[6][7][8] GEMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond mass spectrometry alone.[8][9] This combination is particularly adept at resolving the target peptide from closely related impurities that may not be easily separated by chromatography or mass alone.[10]

This guide provides a comprehensive framework for developing an optimized SPE-GEMS method for Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, grounded in the fundamental physicochemical properties of the peptide itself.

Principles of the Technology

Solid-Phase Extraction (SPE)

SPE is a form of liquid chromatography based on the partitioning of solutes between a solid stationary phase (the sorbent) and a liquid mobile phase.[11][12] The process involves four fundamental steps:

  • Conditioning: The sorbent is wetted with a solvent to activate the stationary phase for consistent interaction with the analyte.[4]

  • Loading: The sample, dissolved in a weak solvent, is passed through the sorbent bed. The target analyte is retained on the sorbent through specific interactions, while some matrix components pass through.[2][13]

  • Washing: A specific solvent is used to rinse the sorbent, removing weakly bound impurities without dislodging the analyte of interest.[2][13]

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction, releasing the purified and concentrated analyte from the sorbent.[2]

The choice of sorbent and solvents is dictated by the physicochemical properties of the analyte and the matrix.[5][14][15] Common retention mechanisms include reversed-phase, normal-phase, and ion-exchange.[4]

Gas-Phase Electrophoretic Mobility Spectrometry (GEMS)

GEMS, also known as nano-Differential Mobility Analyzer (nDMA), separates single-charged, gas-phase ions at ambient pressure.[9][16][17] The process begins with nano-electrospray ionization (nESI) to transfer analytes into the gas phase.[18] These ions are then passed through a charge-reduction region, resulting in a population of predominantly singly-charged and neutral particles.[18][19]

The singly-charged ions enter a Differential Mobility Analyzer, where they are subjected to a tunable electric field orthogonal to a high sheath flow of air.[9][18] Only ions with a specific electrophoretic mobility can pass through the analyzer at a given field strength. By scanning the electric field, a spectrum is generated that correlates the particle count to their electrophoretic mobility diameter, which is related to the ion's size and shape.[18][19] This provides high-resolution separation of conformers, isomers, and other structurally similar species.[8]

Method Development Strategy

The development of a successful SPE method hinges on a thorough understanding of the target analyte's properties.[15]

Physicochemical Characterization of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

The structure of our target peptide is: Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

A breakdown of its constituent amino acids is essential for predicting its behavior.[20][21]

Amino Acid3-Letter Code1-Letter CodeSide Chain Property
ThreonineThrTPolar, uncharged
ValineValVNon-polar (hydrophobic)
SerineSerSPolar, uncharged
PhenylalaninePheFNon-polar (hydrophobic, aromatic)
AsparagineAsnNPolar, uncharged
PhenylalaninePheFNon-polar (hydrophobic, aromatic)

Table 1: Properties of amino acids in the target peptide.[22][23][24]

Key deductions:

  • Hydrophobicity: The presence of two Phenylalanine residues and one Valine residue imparts significant hydrophobic character to the peptide. This makes it an ideal candidate for Reversed-Phase (RP) SPE .[3]

  • Charge State: The N-terminus is acetylated (Ac-), making it neutral. The C-terminus has a carboxylic acid group (-OH), which will be deprotonated and negatively charged (COO⁻) at a pH above its pKa (typically ~2-3). None of the amino acid side chains are ionizable under typical pH conditions. Therefore, the peptide will be neutral at low pH (e.g., pH < 2) and carry a net charge of -1 at neutral or basic pH.

  • Interactions: The polar residues (Thr, Ser, Asn) can engage in hydrogen bonding.[23]

SPE Sorbent Selection

Based on the peptide's strong hydrophobic character, a reversed-phase sorbent is the logical choice.[11] These sorbents consist of a silica or polymer base functionalized with hydrophobic groups.

SorbentFunctional GroupInteraction StrengthTypical Use
C18 (Octadecyl) -C₁₈H₃₇Strongest HydrophobicRecommended starting point . Ideal for retaining non-polar compounds like this peptide.
C8 (Octyl)-C₈H₁₇Medium HydrophobicAlternative if peptide is too strongly retained on C18.
Phenyl-C₆H₅Weak HydrophobicProvides alternative selectivity through π-π interactions with the Phe residues.

We will proceed with a C18 silica-based sorbent due to its robust and well-characterized performance in peptide purification.[1][25]

Optimization of Reversed-Phase SPE Parameters

The goal is to maximize the retention of the peptide during loading and washing, and then achieve a sharp, concentrated elution.[2] A generic protocol for peptide cleanup often involves acidifying the sample with an ion-pairing agent like trifluoroacetic acid (TFA).[2][26]

Rationale for using 0.1% TFA:

  • Ion-Pairing: TFA forms an ion pair with any positively charged groups (not dominant here, but good practice) and suppresses the ionization of the C-terminal carboxyl group by keeping the pH low (<2).

  • Enhanced Retention: By neutralizing the carboxyl group, the overall hydrophobicity of the peptide increases, leading to stronger retention on the C18 sorbent.

The following workflow outlines the optimization process.

SPE_Workflow_Optimization cluster_prep Sample Preparation cluster_spe SPE Protocol cluster_analysis Analysis & Optimization Sample Crude Peptide Sample Pretreat Pre-treatment: Dissolve in 0.1% TFA in H₂O. Dilute with 0.1% TFA to <5% organic. Sample->Pretreat Load 3. Load: Pre-treated Sample Pretreat->Load Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL 0.1% TFA in H₂O Condition->Equilibrate Equilibrate->Load Wash 4. Wash: 1 mL 0.1% TFA in 5% Acetonitrile Load->Wash Elute 5. Elute: Test various % Acetonitrile (e.g., 20%, 30%, 40%, 50%) with 0.1% TFA Wash->Elute Analyze Analyze Fractions (Load, Wash, Elutions) by GEMS or LC-MS Elute->Analyze Optimize Determine optimal elution %. Assess recovery and purity. Analyze->Optimize

Caption: Workflow for SPE method development and optimization.

Detailed Protocol: SPE-GEMS Analysis

This protocol has been optimized for the purification of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH from a crude synthetic mixture.

Materials and Reagents
  • SPE Cartridge: C18 silica-based, 50 mg bed mass (adjust based on sample load).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Reagents: Trifluoroacetic Acid (TFA), HPLC-grade water.

  • Peptide Sample: Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, crude.

  • GEMS Electrolyte: e.g., 200 mM Ammonium Acetate in HPLC-grade water.

Instrumentation
  • SPE Vacuum Manifold.

  • GEMS instrument (e.g., nES GEMMA).

  • Standard lab equipment (vortexer, pipettes, collection tubes).

Sample Preparation
  • Dissolve the crude peptide in 0.1% (v/v) TFA in water to a concentration of ~1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • If the sample is dissolved in a solvent containing a high percentage of organic, dilute it with 0.1% TFA in water until the organic content is less than 5%.[2] This is critical for ensuring efficient binding to the RP sorbent.

Solid-Phase Extraction Procedure

Perform all steps at a slow, consistent flow rate of approximately 1-2 drops per second.

SPE_Protocol cluster_steps SPE Steps start Start Condition Step 1: Condition Activate sorbent with 1 mL Methanol start->Condition Equilibrate Step 2: Equilibrate Prepare sorbent with 1 mL 0.1% TFA in Water Condition->Equilibrate Load Step 3: Load Sample Apply pre-treated peptide sample Equilibrate->Load Wash Step 4: Wash Remove impurities with 1 mL 0.1% TFA in 5% ACN Load->Wash Elute Step 5: Elute Peptide Recover peptide with 0.5 mL 0.1% TFA in 40% ACN Wash->Elute end Purified Peptide Elute->end

Caption: Final optimized SPE protocol for the target peptide.

Detailed Steps:

  • Conditioning: Pass 1 mL of MeOH through the C18 cartridge. This solvates the C18 chains.

  • Equilibration: Pass 2 x 1 mL of 0.1% TFA in water through the cartridge. This removes the MeOH and prepares the sorbent for the aqueous sample.[2] Do not let the sorbent go dry.

  • Loading: Load the prepared peptide sample onto the cartridge. Collect the flow-through for analysis to ensure the peptide has bound to the sorbent.

  • Washing: Pass 1 mL of 0.1% TFA in 5% ACN through the cartridge. This weak organic wash removes hydrophilic impurities without eluting the peptide.[2]

  • Elution: Place a clean collection tube under the cartridge. Elute the purified peptide with 0.5 mL of 0.1% TFA in 40% ACN. This concentration of organic solvent is typically sufficient to desorb peptides of this size while leaving more hydrophobic contaminants behind.[26]

StepSolventVolumePurpose
Condition Methanol1 mLSolvate C18 chains
Equilibrate 0.1% TFA in H₂O2 x 1 mLRemove organic, prepare for loading
Load Sample in <5% ACN, 0.1% TFAAs neededBind peptide to sorbent
Wash 5% ACN, 0.1% TFA1 mLRemove hydrophilic impurities
Elute 40% ACN, 0.1% TFA 0.5 mLRecover purified peptide

Table 2: Summary of the optimized SPE protocol.

GEMS Analysis
  • Dilute a small aliquot of the eluted SPE fraction into the GEMS electrolyte solution (e.g., 200 mM Ammonium Acetate). The final peptide concentration should be in the low µM to high nM range.

  • Introduce the sample into the GEMS instrument via nano-electrospray.

  • Acquire data by scanning the appropriate voltage range for the differential mobility analyzer to detect particles in the expected size range for the heptapeptide.

  • Analyze the resulting spectrum. A successful purification will yield a single, sharp peak corresponding to the electrophoretic mobility diameter of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH.

Expected Results and Troubleshooting

Expected Result: The GEMS spectrum of the eluted fraction should show a predominant peak corresponding to the target peptide. The flow-through and wash fractions should show minimal to no presence of the target peptide.

ProblemPossible CauseSuggested Solution
Low Peptide Recovery 1. Incomplete binding during load.1. Ensure sample organic content is <5% before loading.
2. Premature elution during wash.2. Decrease ACN percentage in the wash solution (e.g., to 2%).
3. Incomplete elution.3. Increase ACN percentage in the elution buffer (e.g., to 50%). Perform a second elution.
Poor Purity 1. Ineffective wash step.1. Increase the strength or volume of the wash solution slightly (e.g., 10% ACN).
2. Co-elution of impurities.2. Optimize the elution step by using a step-gradient (e.g., elute with 20%, 30%, 40% ACN and analyze fractions separately).
No Peak in GEMS 1. Sample too concentrated/dilute.1. Optimize dilution factor in GEMS electrolyte.
2. Non-volatile salts from SPE.2. Ensure TFA is used; avoid non-volatile buffers like phosphate if interfacing with MS/GEMS.

Table 3: Troubleshooting guide for common issues.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the development of an SPE-GEMS method for the peptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH. By leveraging the physicochemical properties of the peptide, we established a reversed-phase SPE method that delivers high purity and recovery. The subsequent GEMS analysis provides an orthogonal confirmation of sample purity based on the peptide's gas-phase size and shape. This robust workflow is readily adaptable for other similar peptides and serves as a foundational method for scientists engaged in peptide research and drug development.

References

  • Waters Corporation. (n.d.). Peptide SPE Method Development - Protocol - OneLab.
  • Real-Time Analyzers, Inc. (2025). How to Optimize an SPE Protocol for Peptide Purification.
  • Russell, D. H., et al. (2016). Ion mobility mass spectrometry of peptide, protein, and protein complex ions using a radio-frequency confining drift cell. Royal Society of Chemistry.
  • Waters Corporation. (n.d.). A Universal, Optimized SPE Protocol for Clean-up of Tryptic Peptides in Protein Bioanalysis.
  • Creaser, C. S., et al. (2011). Ion mobility mass spectrometry for peptide analysis. PubMed.
  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Future Science.
  • Thermo Fisher Scientific. (n.d.). Application Brief: Reverse Phase SPE Conditions Optimized for Peptide Purification.
  • García, M. A., et al. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC.
  • Veeprho. (2024). Solid-Phase Extraction (SPE).
  • Al-Saffar, Z. F., et al. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.
  • BioPharmaSpec. (2025). Structural Peptide Analysis Using Waters Cyclic IMS-MS.
  • Kertész-Farkas, A., et al. (n.d.). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. PMC.
  • Smith, R. D., et al. (n.d.). Ion mobility–mass spectrometry: a new paradigm for proteomics. Chemistry.
  • MOBILion Systems Inc. (n.d.). Peptide Characterization.
  • Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up.
  • Sigma-Aldrich. (n.d.). Solid Phase Extraction: Reversed-Phase Methodology.
  • Raykol Group (XiaMen) Corp., Ltd. (n.d.). The Principle and Classification of Solid Phase Extraction.
  • Spectroscopy Online. (2020). Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • reposiTUm. (n.d.). Differential mobility analysis (nES GEMMA instrumentation) applied.
  • Wikipedia. (n.d.). Gas phase electrophoretic molecular mobility analysis.
  • Wiley Analytical Science. (2020). Gas phase electrophoresis (nES GEMMA instrumentation).
  • Allmaier, G., et al. (n.d.). A possible role of gas-phase electrophoretic mobility molecular analysis (nES GEMMA) in extracellular vesicle research. PMC.
  • Allmaier, G. (2025). Application of Gas‐Phase Electrophoresis (nES GEMMA Instrumentation) in Molecular Weight Determination. reposiTUm.
  • Amerigo Scientific. (n.d.). Power of Solid Phase Extraction: Understanding the Principles of SPE.
  • Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties.
  • Waters Corporation. (n.d.). Goals & Benefits of Solid-Phase Extraction (SPE).
  • Wikipedia. (n.d.). Amino acid.
  • Study.com. (2021). Describing Peptides with 3-letter Codes | Chemistry.
  • Creative Peptides. (n.d.). Amino Acid Chart: A Comprehensive Overview.
  • GenScript. (n.d.). Amino Acid Code.
  • Hawach. (2026). Basic Steps for SPE Columns Operation.
  • Spectroscopy Online. (2026). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents.
  • GGTL Laboratories. (n.d.). Gemstone Analysis by Spectroscopy.

Sources

Application

Application Note: Solubilization, Handling, and Assay Protocol for Ac-TVSFNF-OH

Target Audience: Researchers, biochemists, and drug development professionals. Application: HIV-1 Protease Dimerization Inhibition Assays.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: HIV-1 Protease Dimerization Inhibition Assays.

Introduction & Mechanistic Overview

Ac-TVSFNF-OH (Ac-Thr-Val-Ser-Phe-Asn-Phe-OH) is a synthetic hexapeptide corresponding to the C-terminal region of the HIV-1 gag-pol frameshift protein p6* ()[1]. Unlike traditional active-site inhibitors of the HIV-1 aspartic protease (PR), Ac-TVSFNF-OH acts as an interfacial dimerization inhibitor.

Because HIV-1 PR is an obligate homodimer, disrupting its assembly is a validated strategy to bypass active-site mutations that lead to antiretroviral drug resistance. Ac-TVSFNF-OH intercalates into the β-sheet interface formed by the N- and C-termini of the PR monomers, sterically blocking the assembly of the active homodimer and exhibiting an IC50 of approximately 80 µM ()[1],[2].

Mechanism M1 HIV-1 PR Monomer D1 Intercalated Beta-Sheet Complex M1->D1 Binds Interface I1 Ac-TVSFNF-OH (Inhibitor) I1->D1 Steric Blockade C1 Enzymatic Activity Abolished D1->C1 Prevents Dimerization

Fig 1. Mechanism of HIV-1 PR dimerization inhibition by Ac-TVSFNF-OH.

Physicochemical Profiling

To handle this peptide successfully without compromising your assay, one must understand its physicochemical constraints. The sequence contains highly hydrophobic residues (Val, Phe, Phe). The N-terminus is acetylated, neutralizing the typical positive charge of the terminal amine. The C-terminus remains a free carboxylic acid (-OH), which carries a negative charge only at neutral to basic pH.

Table 1: Physicochemical Properties of Ac-TVSFNF-OH

PropertyValue / Description
Sequence Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Molecular Weight 755.8 Da[2]
Net Charge (pH 7.0) -1 (Derived from C-terminal carboxylate)
Hydrophobicity High (Due to V, F, F residues)
Isoelectric Point (pI) ~3.5
Recommended Primary Solvent 100% Anhydrous DMSO or DMF

Solubilization Strategy & Causality

Why DMSO? In typical HIV-1 PR enzymatic assays, the working buffer must be acidic (pH 5.0 – 6.0) to maintain the optimal protonation state of the enzyme's catalytic aspartate triad. At this acidic pH, the C-terminal carboxylate of Ac-TVSFNF-OH approaches its pKa and becomes partially protonated, losing its solubilizing negative charge. This renders the already hydrophobic peptide highly insoluble in aqueous media.

Therefore, primary reconstitution must be performed in a strong, aprotic organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete disruption of intermolecular β-sheet aggregates before aqueous dilution.

Workflow S1 1. Centrifuge Lyophilized Peptide (10,000 x g, 1 min) S2 2. Reconstitute in 100% DMSO (Target: 10 mM Stock) S1->S2 S3 3. Vortex & Sonicate (Until fully dissolved) S2->S3 S4 4. Aliquot & Freeze (Store at -80°C) S3->S4 S5 5. Dilute in Assay Buffer (Keep DMSO < 5% final) S4->S5

Fig 2. Step-by-step reconstitution and handling workflow for Ac-TVSFNF-OH.

Protocol 1: Reconstitution of 10 mM Master Stock

  • Centrifugation : Centrifuge the original peptide vial at 10,000 x g for 1 minute before opening.

    • Causality : Lyophilized peptide powders often coat the walls of the vial or adhere to the cap during shipping. Spinning ensures all material is at the bottom, preventing inaccurate stock concentrations.

  • Solvent Addition : Calculate the required volume of 100% anhydrous DMSO.

    • Formula : Volume (mL) =[Mass (mg) / 755.8 (g/mol)] / 0.010 M

    • Example: For exactly 1 mg of peptide, add 132.3 µL of DMSO to achieve a 10 mM stock.

  • Dissolution : Vortex gently for 30 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 2 to 5 minutes.

    • Causality : Sonication provides the mechanical energy required to break transient β-sheet aggregates that hydrophobic peptides naturally form in the solid state.

  • Aliquoting : Divide the stock into 10–20 µL aliquots in low-bind polypropylene tubes.

    • Causality : Hydrophobic peptides readily adsorb to standard plastic surfaces. Low-bind tubes minimize concentration loss over time.

  • Storage : Store aliquots at -80°C. Avoid repeated freeze-thaw cycles, which induce irreversible aggregation and oxidation.

Protocol 2: HIV-1 Protease Dimerization Inhibition Assay

To evaluate the inhibitory efficacy of Ac-TVSFNF-OH, the assay design must account for the dimerization equilibrium of HIV-1 PR. The inhibitor must be pre-incubated with the enzyme before the addition of the fluorogenic substrate.

Materials Required :

  • Assay Buffer : 50 mM Sodium Acetate (pH 5.5), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 0.1% CHAPS.

    • Causality: High ionic strength (1 M NaCl) stabilizes the enzyme, while the zwitterionic detergent CHAPS prevents non-specific aggregation of the highly hydrophobic peptide upon aqueous dilution.

  • Enzyme : Recombinant HIV-1 Protease (Monomer/Dimer equilibrium mix).

  • Substrate : DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS (or similar FRET substrate).

Step-by-Step Workflow :

  • Peptide Dilution : Thaw a 10 mM stock aliquot of Ac-TVSFNF-OH. Prepare a serial dilution in 100% DMSO (e.g., spanning 10 mM down to 100 µM).

  • Reaction Setup : In a black 96-well low-bind microplate, add 2 µL of the peptide/DMSO dilutions to each well.

  • Enzyme Addition : Add 48 µL of HIV-1 PR diluted in Assay Buffer to the wells. The final DMSO concentration will be 2% (v/v), which is well-tolerated by HIV-1 PR.

  • Pre-incubation : Incubate the plate at 37°C for 30 minutes.

    • Causality: Dimerization inhibition is a time-dependent process. The peptide requires time to shift the equilibrium by binding to transiently dissociated PR monomers and blocking their re-assembly ()[3].

  • Substrate Addition : Initiate the reaction by adding 50 µL of the FRET substrate (diluted in Assay Buffer) to a final concentration of 5–10 µM.

  • Kinetic Reading : Immediately measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 15-30 minutes at 37°C to calculate the initial velocity (V0).

Troubleshooting & Best Practices

  • Precipitation Upon Aqueous Dilution : If the peptide precipitates upon addition to the assay buffer (visible as high light scattering, cloudiness, or erratic fluorescence signals), increase the CHAPS concentration to 0.5% or ensure the DMSO concentration is maintained strictly at 2–5% across all wells.

  • Loss of Enzyme Activity : Ensure Dithiothreitol (DTT) is freshly added to the assay buffer on the day of the experiment. HIV-1 PR contains sensitive cysteine residues that must be kept reduced for optimal structural integrity.

  • Shifting IC50 Values : Because Ac-TVSFNF-OH targets the monomer-dimer equilibrium, the apparent IC50 is highly dependent on the total enzyme concentration. Always report the exact HIV-1 PR concentration used when publishing IC50 data for dimerization inhibitors.

References

  • Schramm, H. J., et al. "The Inhibition of HIV-1 Protease by Interface Peptides." Biochemical and Biophysical Research Communications, vol. 194, no. 2, 1993, pp. 595-600. URL:[Link]

  • Huang, M., et al. "C-Terminal HIV-1 Transframe p6* Tetrapeptide Blocks Enhanced Gag Cleavage Incurred by Leucine Zipper Replacement of a Deleted p6* Domain." Journal of Virology, vol. 91, no. 9, 2017, e02346-16. URL:[Link]

  • HongTide Biotechnology. "Ac-Thr-Val-Ser-Phe-Asn-Phe-OH Product Information." HongTide Peptide Catalog, 2024. URL:[Link]

Sources

Method

Application of Peptide Inhibitors in Protein-Protein Interaction Studies: A Detailed Guide

Introduction: The Crucial Role of Peptide-Protein Interactions Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating a vast network of biological processes ranging from signal transd...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Peptide-Protein Interactions

Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating a vast network of biological processes ranging from signal transduction to gene regulation.[1][2][3] The dysregulation of these intricate networks is often implicated in the onset and progression of numerous diseases, including cancer.[2] Consequently, the ability to modulate PPIs with high specificity and affinity presents a significant therapeutic opportunity.[4][5]

Peptides, being short chains of amino acids, have emerged as powerful tools for studying and inhibiting PPIs.[6][7][8] Their design is often inspired by the natural interaction motifs found in proteins, allowing them to competitively block specific interactions.[9][10][11][12] While the specific peptide Ac-TVSFNF-OH is not extensively documented in publicly available literature, this guide will utilize a well-characterized peptide inhibitor of the p53-MDM2 interaction as a representative model to illustrate the principles and protocols for applying such peptides in research and drug development.

The p53-MDM2 interaction is a critical regulator of the cell cycle and apoptosis. The tumor suppressor protein p53 is kept at low levels in healthy cells by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis. Peptide inhibitors designed to mimic the p53 binding domain of MDM2 can disrupt this interaction, stabilize p53, and restore its tumor-suppressive function.[1][2]

This guide provides a comprehensive overview of the application of a model peptide inhibitor in studying the p53-MDM2 interaction, with detailed protocols for key biophysical and cell-based assays.

The Model Peptide: A Stapled Peptide Inhibitor of p53-MDM2

For the purpose of this guide, we will focus on a hypothetical, yet representative, stapled peptide inhibitor of the p53-MDM2 interaction, which we will refer to as "p53-Pep". Stapled peptides are a class of peptide inhibitors that are chemically braced to lock them into their bioactive conformation, often an α-helix.[4][5] This "staple" enhances the peptide's binding affinity, proteolytic resistance, and cell permeability, making them more effective research tools and potential therapeutics.[2][13]

Table 1: Characteristics of the Model Peptide "p53-Pep"

CharacteristicDescription
Target MDM2
Mechanism of Action Competitively inhibits the binding of p53 to MDM2.
Structure Alpha-helical stapled peptide.
Binding Affinity (Kd) Low nanomolar range (e.g., 1-10 nM).
Applications Biophysical characterization of the p53-MDM2 interaction, validation of MDM2 as a therapeutic target, and assessment of downstream cellular effects of p53 stabilization.

Biophysical Characterization of Peptide-Protein Interactions

A crucial first step in characterizing a peptide inhibitor is to quantitatively measure its binding affinity and kinetics to its target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.

Protocol 1: Surface Plasmon Resonance (SPR) Analysis of p53-Pep Binding to MDM2

This protocol outlines the steps to determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (dissociation constant, KD) of p53-Pep to immobilized MDM2 protein.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human MDM2 protein

  • p53-Pep

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with SPR running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

    • Inject the MDM2 protein (ligand) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the injection of MDM2 to serve as a negative control.

  • Analyte Binding:

    • Prepare a dilution series of p53-Pep (analyte) in SPR running buffer, ranging from sub-nanomolar to low micromolar concentrations (e.g., 0.1 nM to 1 µM).

    • Inject the different concentrations of p53-Pep over both the MDM2-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time. This includes an association phase during the injection and a dissociation phase when the injection is replaced with running buffer.

  • Regeneration:

    • After each p53-Pep injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

    • Ensure that the regeneration solution does not denature the immobilized MDM2.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This will yield the kinetic parameters ka and kd. The equilibrium dissociation constant, KD, is calculated as kd/ka.

Table 2: Expected SPR Results for p53-Pep Binding to MDM2

ParameterExpected ValueInterpretation
ka (M-1s-1) 105 - 106Fast association of the peptide to the protein.
kd (s-1) 10-3 - 10-4Slow dissociation of the peptide-protein complex.
KD (nM) 1 - 10High binding affinity.

Diagram 1: SPR Experimental Workflow

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Prep1 Equilibrate Chip Prep2 Activate (EDC/NHS) Prep1->Prep2 Prep3 Immobilize MDM2 Prep2->Prep3 Prep4 Deactivate (Ethanolamine) Prep3->Prep4 Bind1 Inject p53-Pep (Analyte) Prep4->Bind1 Bind2 Association Phase Bind1->Bind2 Bind3 Dissociation Phase Bind2->Bind3 Ana1 Reference Subtraction Bind3->Ana1 Regen Regenerate Surface Bind3->Regen Ana2 Fit to Binding Model Ana1->Ana2 Ana3 Determine ka, kd, KD Ana2->Ana3 Regen->Bind1 Next Concentration

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cellular Validation of Peptide-Mediated PPI Disruption

While biophysical assays provide quantitative data on binding, it is essential to validate the peptide's activity in a more biologically relevant context. Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in cell lysates.[14][15]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the p53-MDM2 Interaction

This protocol describes how to use p53-Pep to disrupt the interaction between endogenous or overexpressed p53 and MDM2 in a cell lysate.

Materials:

  • Cell line expressing p53 and MDM2 (e.g., MCF-7)

  • p53-Pep and a scrambled control peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against MDM2 for immunoprecipitation (IP)

  • Protein A/G magnetic beads

  • Antibodies against p53 and MDM2 for Western blotting

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Lysis:

    • Culture MCF-7 cells to 70-80% confluency.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Peptide Treatment:

    • Divide the cell lysate into three tubes:

      • Control: No peptide treatment.

      • p53-Pep: Treat with an optimized concentration of p53-Pep (e.g., 1-10 µM).

      • Scrambled Peptide: Treat with the same concentration of a scrambled control peptide.

    • Incubate the lysates with the peptides for 1-2 hours at 4°C with gentle rotation.

  • Immunoprecipitation:

    • Add the anti-MDM2 antibody to each lysate and incubate for 2-4 hours at 4°C.

    • Add pre-washed Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p53 and MDM2, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Expected Results:

  • In the control and scrambled peptide lanes, a band for p53 should be detected in the MDM2 immunoprecipitate, indicating that the p53-MDM2 interaction is intact.

  • In the p53-Pep treated lane, the intensity of the p53 band should be significantly reduced or absent, demonstrating that p53-Pep has disrupted the p53-MDM2 interaction.

  • The MDM2 band should be present in all lanes, confirming successful immunoprecipitation of MDM2.

Diagram 2: Co-Immunoprecipitation Workflow

CoIP_Workflow cluster_treatment Peptide Treatment start Cell Lysate T1 Control (No Peptide) start->T1 T2 p53-Pep start->T2 T3 Scrambled Peptide start->T3 IP Immunoprecipitate MDM2 T1->IP T2->IP T3->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute WB Western Blot for p53 & MDM2 Elute->WB Result Analyze p53 Signal WB->Result

Caption: Workflow for Co-Immunoprecipitation (Co-IP) analysis.

Functional Assessment in a Cellular Context

The ultimate goal of using a peptide inhibitor is to elicit a specific cellular response. For the p53-MDM2 system, disruption of the interaction should lead to the stabilization and activation of p53, resulting in cell cycle arrest or apoptosis.

Protocol 3: Cell-Based Assay for p53 Activation

This protocol describes a general approach to assess the functional consequences of treating cells with p53-Pep.

Materials:

  • Cancer cell line with wild-type p53 (e.g., MCF-7)

  • p53-Pep and a scrambled control peptide

  • Cell culture medium and supplements

  • Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo) or apoptosis (e.g., Caspase-3/7 activity assay)

  • Antibodies for Western blotting to detect p53 and its downstream targets (e.g., p21, PUMA)

Procedure:

  • Cell Treatment:

    • Seed MCF-7 cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of p53-Pep or the scrambled control peptide. Include an untreated control.

    • Incubate for a specified period (e.g., 24-48 hours).

  • Assessment of p53 Stabilization and Activity (Western Blotting):

    • Lyse a subset of the treated cells and perform Western blotting as described in Protocol 2.

    • Probe for total p53 levels and the expression of p53 target genes like p21 (cell cycle arrest) and PUMA (apoptosis).

  • Assessment of Cellular Phenotype:

    • Cell Viability: In a parallel set of wells, measure cell viability using an appropriate assay (e.g., MTT).

    • Apoptosis: Measure the activity of executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent assay.

Expected Results:

  • Western Blot: Treatment with p53-Pep should lead to a dose-dependent increase in the levels of p53 protein and its downstream targets, p21 and PUMA. The scrambled peptide should have no effect.

  • Cellular Phenotype: p53-Pep treatment should result in a dose-dependent decrease in cell viability and an increase in apoptosis.

Diagram 3: p53-MDM2 Signaling Pathway and Peptide Inhibition

p53_pathway cluster_downstream p53 Target Genes cluster_outcome Cellular Outcome MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation p21 p21 p53->p21 Activates PUMA PUMA p53->PUMA Activates p53_Pep p53-Pep p53_Pep->MDM2 Inhibits Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: p53-MDM2 pathway and the inhibitory action of p53-Pep.

Conclusion

Peptide inhibitors are invaluable tools for dissecting and modulating protein-protein interactions. While the specific peptide Ac-TVSFNF-OH lacks detailed public documentation, the principles and protocols outlined in this guide using a model p53-MDM2 inhibitor provide a robust framework for researchers. By combining biophysical characterization with cellular validation, scientists can confidently assess the efficacy and mechanism of action of novel peptide inhibitors, paving the way for new discoveries and therapeutic strategies.

References

  • Akram, M., et al. (2014). Targeting PPI Hot Spots for Drug Discovery. In Silico Drug Discovery and Design, 231-246.
  • Bernal, F., et al. (2007). A Stapled Helix-Based Peptide Inhibitor of MDM2/MDMX-p53 Interactions. Journal of the American Chemical Society, 129(9), 2456–2457.
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
  • Schafmeister, C. E., et al. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society, 122(24), 5891–5892.
  • Touti, F., et al. (2019). A high-throughput platform for the discovery of cyclic peptides targeting protein-protein interactions.
  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science, 305(5689), 1466-1470.
  • Zerbe, O., et al. (2012). Peptides as Inhibitors of Protein–Protein Interactions. CHIMIA International Journal for Chemistry, 66(10), 748-755.
  • Fields, S., & Song, O. (1989). A novel genetic system to detect protein-protein interactions.
  • Li, M., et al. (2006). Design of small-molecule inhibitors of the HIV-1 Rev-RRE interaction using a combination of computational and experimental screening. Journal of the American Chemical Society, 128(4), 1180-1181.
  • Liddington, R. C. (2004). Will the real integrin-ligand binding site please stand up? Structure, 12(4), 529-531.
  • Piehler, J. (2005). New methodologies for measuring protein interactions in vivo and in vitro. Current Opinion in Structural Biology, 15(1), 4-14.
  • Scott, D. E., et al. (2016). The p53-MDM2 network: from basic research to drug discovery. Annual Review of Biochemistry, 85, 229-255.
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool for drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.
  • Wendt, M. K., et al. (2021). Peptidomimetic targeting of the EphA2 receptor inhibits tumor growth. Cancers, 13(11), 2795.
  • Zhang, H., et al. (2020). Structure-based design of a potent and orally bioavailable inhibitor of the menin-mixed lineage leukemia interaction. Journal of Medicinal Chemistry, 63(1), 373-380.
  • Lee, A. C.-L., et al. (2019). A comprehensive review on peptide therapeutics: present and future. Pharmaceuticals, 12(2), 43.
  • Luck, K., et al. (2020). A reference map of the human binary protein interactome.
  • Thanasomboon, T., et al. (2020). The human protein interactome: a resource for systems biology. Nucleic Acids Research, 48(D1), D549-D558.
  • Li, S., et al. (2020). A map of the human protein interactome. Cell, 182(3), 764-780.e18.
  • Schatti, G., et al. (2017). Peptide-based inhibitors of protein-protein interactions. Methods in Molecular Biology, 1561, 1-17.
  • Creative Proteomics. (2020, March 2). Introduction to The Principle of Protein-Protein Interaction Technology. YouTube. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.

Sources

Application

Ac-Thr-Val-Ser-Phe-Asn-Phe-OH in cell-based assays

An Application Guide for the Cellular Characterization of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, a Putative Protein-Protein Interaction Inhibitor Senior Application Scientist Note: The heptapeptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Cellular Characterization of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, a Putative Protein-Protein Interaction Inhibitor

Senior Application Scientist Note: The heptapeptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH) represents a class of synthetic peptides with potential therapeutic value. Its structure, featuring N-terminal acetylation for enhanced stability and a sequence rich in both hydrophobic and polar residues, suggests a capacity to mimic protein secondary structures. Specifically, the presence of two phenylalanine residues, including a C-terminal Phe-Asn-Phe motif, points toward a plausible mechanism of action as a competitive inhibitor of a protein-protein interaction (PPI). Phenylalanine is frequently a "hot spot" residue critical for embedding a peptide or protein into a hydrophobic pocket of its binding partner[1][2].

This document provides a comprehensive framework for the cell-based characterization of Ac-TVSFNF-OH. We will operate under the scientifically-grounded hypothesis that this peptide functions by disrupting a specific intracellular PPI. The following protocols are designed as a self-validating workflow to:

  • Provide direct evidence of target engagement and disruption of a protein complex.

  • Quantify the functional downstream consequences of this disruption in a signaling pathway.

  • Assess the peptide's general cytotoxicity to ensure observed effects are target-specific.

For the purpose of this guide, we will hypothesize that Ac-TVSFNF-OH is designed to inhibit the interaction between a hypothetical transcription factor, "TF-X," and its co-activator, "Co-A-Y." This interaction is presumed to be necessary for the transcription of a downstream reporter gene.

Part 1: Hypothesized Mechanism of Action

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders[3][4]. A common strategy for inhibiting PPIs is to use short peptides that mimic the binding interface of one of the protein partners[1][5]. These peptides can competitively occupy the binding site on the other partner, thereby preventing the formation of the functional protein complex[6].

We hypothesize that Ac-TVSFNF-OH ("Inhibitor Peptide") mimics a binding motif on TF-X, allowing it to bind to Co-A-Y. This prevents the native TF-X/Co-A-Y interaction, leading to a downstream functional consequence, such as the inhibition of gene transcription.

Mechanism_of_Action cluster_0 Normal Physiological State cluster_1 State with Inhibitor Peptide TF-X TF-X Functional_Complex TF-X :: Co-A-Y (Functional Complex) TF-X->Functional_Complex Binds Co-A-Y Co-A-Y Co-A-Y->Functional_Complex Binds Transcription_On Gene Transcription ACTIVE Functional_Complex->Transcription_On Activates Inhibitor_Peptide Ac-TVSFNF-OH Inhibited_Complex Inhibitor :: Co-A-Y (Non-functional) Inhibitor_Peptide->Inhibited_Complex Competitively Binds Co-A-Y_2 Co-A-Y Co-A-Y_2->Inhibited_Complex TF-X_2 TF-X Transcription_Off Gene Transcription INHIBITED Inhibited_Complex->Transcription_Off Prevents Activation

Caption: Hypothesized competitive inhibition mechanism of Ac-TVSFNF-OH.

Part 2: Experimental Workflow for Cellular Characterization

A multi-assay approach is essential for robustly characterizing the peptide's activity. We recommend a three-stage workflow:

Experimental_Workflow cluster_assays Parallel Assays cluster_data Data Analysis start Prepare Cells & Treat with Ac-TVSFNF-OH Dose-Response CoIP Assay 1: Co-Immunoprecipitation (Target Engagement) start->CoIP Luciferase Assay 2: Luciferase Reporter (Functional Outcome) start->Luciferase MTT Assay 3: MTT Viability (Cytotoxicity Screen) start->MTT CoIP_Data Western Blot Analysis: Visualize disruption of TF-X / Co-A-Y interaction CoIP->CoIP_Data Luciferase_Data Luminometry: Quantify inhibition of signaling & calculate IC50 Luciferase->Luciferase_Data MTT_Data Spectrophotometry: Quantify cell viability & calculate CC50 MTT->MTT_Data Conclusion Synthesize Data: Confirm on-target activity without significant cytotoxicity CoIP_Data->Conclusion Luciferase_Data->Conclusion MTT_Data->Conclusion

Caption: Integrated workflow for characterizing Ac-TVSFNF-OH in cell-based assays.

Part 3: Detailed Protocols & Methodologies

Protocol 1: Co-Immunoprecipitation (Co-IP) for PPI Disruption

This protocol aims to directly determine if Ac-TVSFNF-OH can disrupt the interaction between TF-X and Co-A-Y in a cellular context. We will immunoprecipitate TF-X and then use Western blotting to detect the amount of Co-A-Y that was pulled down with it. A successful inhibitory peptide will reduce the amount of co-precipitated Co-A-Y.[7][8][9]

Materials:

  • Cell line endogenously expressing or overexpressing tagged versions of TF-X (e.g., with a FLAG-tag) and Co-A-Y.

  • Ac-TVSFNF-OH peptide, solubilized in an appropriate vehicle (e.g., DMSO or water).

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktails.

  • Antibody against TF-X (or its tag) for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Antibodies against TF-X and Co-A-Y for Western blot detection.

  • SDS-PAGE gels, transfer membranes, and Western blotting reagents.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 10 cm plates to reach 80-90% confluency.

    • Treat cells with varying concentrations of Ac-TVSFNF-OH (e.g., 0, 1, 10, 50, 100 µM) for a predetermined time (e.g., 4-6 hours). The incubation time should be optimized based on peptide stability and expected rate of cellular uptake.

    • Rationale: A dose-response treatment allows for the assessment of the peptide's potency in disrupting the target interaction.

  • Cell Lysis:

    • Wash plates twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each plate. Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new tube. Reserve a small aliquot (20-30 µL) as the "Input" control.

    • Rationale: The non-ionic detergent (NP-40) disrupts the cell membrane while preserving most protein-protein interactions. Protease inhibitors are critical to prevent degradation of target proteins.[10][11]

  • Immunoprecipitation (IP):

    • To 1 mg of total protein from the clarified lysate, add 2-4 µg of the anti-TF-X antibody.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C with rotation.

    • Rationale: The antibody specifically binds to the "bait" protein (TF-X). The Protein A/G beads then capture the antibody-bait-prey complex, isolating it from the lysate.[8]

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer.

    • After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes to elute proteins and denature them.

    • Rationale: Washing removes non-specifically bound proteins, reducing background. Elution with sample buffer releases the proteins from the beads for analysis by SDS-PAGE.

  • Western Blot Analysis:

    • Load the "Input" and IP samples onto an SDS-PAGE gel.

    • Perform electrophoresis, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.

    • Probe the membrane with primary antibodies against both TF-X (to confirm successful IP) and Co-A-Y (to test for co-IP).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands.

    • Rationale: This final step allows visualization. A decrease in the Co-A-Y band in the IP lanes with increasing peptide concentration indicates successful disruption of the PPI.[7]

Protocol 2: Luciferase Reporter Assay for Functional Inhibition

This assay quantifies the downstream functional effect of disrupting the TF-X/Co-A-Y interaction. We use a reporter plasmid where the expression of firefly luciferase is driven by a promoter containing binding sites for TF-X.[12][13]

Materials:

  • HEK293T or other easily transfectable cell line.

  • Reporter Plasmid: pGL4 vector with TF-X response elements upstream of the firefly luciferase gene.

  • Control Plasmid: A plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) for normalization.

  • Transfection reagent (e.g., Lipofectamine).

  • Ac-TVSFNF-OH peptide.

  • Dual-Luciferase® Reporter Assay System.

  • Opaque 96-well plates suitable for luminescence.

  • Luminometer.

Step-by-Step Methodology:

  • Transfection:

    • Seed cells in a 96-well opaque plate to be 70-80% confluent on the day of transfection.

    • Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for your transfection reagent.

    • Rationale: Co-transfection with a constitutively expressed Renilla luciferase allows for normalization of results, correcting for variations in cell number and transfection efficiency.[14]

  • Peptide Treatment:

    • 24 hours post-transfection, remove the media and replace it with fresh media containing serial dilutions of Ac-TVSFNF-OH (e.g., from 0.01 µM to 100 µM). Include a "vehicle only" control.

    • Incubate for an additional 18-24 hours. This period allows for both peptide action and subsequent changes in transcription and translation of the luciferase reporter.

  • Cell Lysis and Luminescence Measurement:

    • Remove media and gently wash cells once with PBS.

    • Add 20 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

    • Rationale: The lysis buffer efficiently disrupts the cells without inactivating the luciferase enzymes.

    • Following the Dual-Luciferase kit instructions, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Immediately after, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[12]

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well (Relative Light Units, RLU).

    • Normalize the data by setting the RLU of the vehicle-treated control to 100% activity.

    • Plot the normalized % activity against the logarithm of the peptide concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

    • Rationale: The IC50 is the concentration of peptide required to inhibit the signaling response by 50%, providing a quantitative measure of the peptide's potency.[13]

Protocol 3: MTT Assay for Cell Viability

This is a critical control experiment to ensure that the reduction in luciferase signal is due to specific inhibition of the signaling pathway, not general cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[15][16][17]

Materials:

  • Cells and culture medium.

  • Ac-TVSFNF-OH peptide.

  • Clear 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate spectrophotometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight.

    • Treat cells with the same concentrations of Ac-TVSFNF-OH as used in the luciferase assay. Incubate for the same duration (e.g., 24 hours).

    • Rationale: Using identical conditions to the functional assay is crucial for a direct comparison of specific activity versus cytotoxicity.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[17][18]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

    • Rationale: The amount of purple formazan produced is directly proportional to the number of metabolically active (viable) cells.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot % viability against peptide concentration to determine the CC50 (cytotoxic concentration 50%).

Part 4: Data Interpretation & Expected Outcomes

The collective data from these three assays will provide a comprehensive profile of the peptide's cellular activity.

Assay Parameter Measured Favorable Outcome for a Specific Inhibitor
Co-Immunoprecipitation Amount of Co-A-Y pulled down with TF-XDose-dependent decrease in the Co-A-Y band, while the TF-X (IP) band remains constant.
Luciferase Reporter Normalized Luciferase ActivityDose-dependent decrease in luminescence, yielding a potent IC50 value (e.g., low micromolar).
MTT Cell Viability % Cell ViabilityNo significant decrease in cell viability across the active concentration range. CC50 should be at least 10-fold higher than the IC50.

Example Data Presentation:

Table 1: Functional and Cytotoxicity Data for Ac-TVSFNF-OH

Peptide Conc. (µM) Normalized Luciferase Activity (%) Cell Viability (%)
0 (Vehicle) 100.0 ± 4.5 100.0 ± 3.8
0.1 98.2 ± 5.1 101.5 ± 4.2
1 85.7 ± 6.2 99.8 ± 3.5
5 52.1 ± 4.8 98.5 ± 4.1
10 25.3 ± 3.9 97.1 ± 5.0
50 5.8 ± 2.1 95.4 ± 4.6
100 4.1 ± 1.9 88.2 ± 5.3

| Calculated Value | IC50 = 4.8 µM | CC50 > 100 µM |

A therapeutic window or selectivity index can be calculated as CC50 / IC50. In this example, the index is >20, indicating that the peptide is a specific inhibitor of the target pathway with a low likelihood of off-target cytotoxic effects at its effective concentrations.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • European Pharmaceutical Review. (2013). Cell-based assays for protein-protein interactions. [Link]

  • Zhang, R., et al. (2014). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. [Link]

  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. [Link]

  • Royal Society of Chemistry. (2025). Peptide design to control protein–protein interactions. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Assay Genie. (n.d.). MTT Assay: Assessing Cell Proliferation. [Link]

  • PubMed. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. [Link]

  • Frontiers. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. [Link]

  • Moodle@Units. (n.d.). Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs. [Link]

  • Lagundžin, D., et al. (2022). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. PMC. [Link]

  • MDPI. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. [Link]

  • Yoder, N. C., & Kumar, K. (2006). Selective protein-protein interactions driven by a phenylalanine interface. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. [Link]

  • Marchesan, S., et al. (2015). The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. PubMed. [Link]

  • MDPI. (2025). The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. [Link]

  • Walsh Medical Media. (n.d.). Significance of Competitive Inhibition in Enzymology. [Link]

Sources

Method

Application Notes and Protocols for Fluorescent Labeling of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

Introduction Fluorescently labeled peptides are indispensable tools in biomedical research, enabling the visualization of molecular interactions, cellular uptake, and enzyme activity.[1][][3] The peptide Ac-Thr-Val-Ser-P...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research, enabling the visualization of molecular interactions, cellular uptake, and enzyme activity.[1][][3] The peptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH presents a unique labeling challenge due to its specific chemical structure. Its N-terminus is blocked by an acetyl group (Ac-), precluding the use of common amine-reactive dyes at this position, and its sequence lacks a lysine residue, which typically provides a primary amine on its side chain for conjugation.[4][5]

This comprehensive guide provides a detailed analysis and robust protocols for the successful fluorescent labeling of this peptide. We will explore the strategic considerations dictated by the peptide's sequence, present a primary method for post-synthesis C-terminal conjugation, and discuss the "gold standard" alternative of incorporating a fluorescent label during peptide synthesis. These application notes are designed for researchers, scientists, and drug development professionals seeking to employ this peptide in fluorescence-based assays.

Part 1: Strategic Considerations for Labeling Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

The successful labeling of any peptide begins with a thorough analysis of its amino acid sequence to identify viable conjugation sites.

Analysis of the Peptide Sequence: A Labeling Conundrum

The structure of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH dictates the available labeling strategies:

  • N-Terminus: The N-terminal α-amino group of the threonine residue is acetylated. This acetylation removes the positive charge and renders the N-terminus unreactive to common amine-reactive fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters.[4][5][6]

  • Amino Acid Side Chains: The peptide is composed of threonine (Thr), valine (Val), serine (Ser), phenylalanine (Phe), and asparagine (Asn). None of these amino acids possess side chains with readily reactive functional groups for standard conjugation chemistries. Specifically, there are no lysine (with a primary amine), cysteine (with a thiol), or glutamic/aspartic acid residues that are easily and selectively targeted post-synthesis without complex chemistries. While advanced methods for modifying serine, threonine, or asparagine exist, they are not recommended for routine labeling due to low efficiency and potential for side reactions.[7][8][9][10]

  • C-Terminus: The only readily available functional group for post-synthesis modification is the C-terminal carboxyl group (-OH) of the final phenylalanine residue. This becomes the primary target for labeling.

Primary Strategy: Post-Synthesis C-Terminal Labeling

Labeling the C-terminal carboxyl group is a well-established, albeit less common, technique. This method typically involves a two-step process:

  • Activation: The carboxyl group is first activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a semi-stable NHS ester intermediate.[6][11]

  • Conjugation: The activated peptide is then reacted with a fluorescent dye that contains a primary amine or a hydrazide functional group, which nucleophilically attacks the NHS ester to form a stable amide or hydrazone bond, respectively.[12][13]

This strategy allows for the labeling of the pre-synthesized peptide. However, it requires careful optimization to ensure efficient activation and to avoid side reactions.

Alternative "Gold Standard" Strategy: Incorporation During Synthesis

For the highest efficiency, specificity, and reliability, incorporating the fluorescent label during solid-phase peptide synthesis (SPPS) is the recommended approach.[14][15][16] This method avoids the potential pitfalls of post-synthesis solution-phase chemistry. There are two primary ways to achieve this:

  • Labeled Amino Acid: A fluorescently labeled amino acid, such as Fmoc-Lys(Dye)-OH, can be added as the final residue during synthesis. This would require a modification of the target peptide sequence to include a C-terminal lysine.

  • Pre-labeled Resin: Specialized resins, such as NovaTag™ resins, are available with a fluorescent dye pre-attached to the linker.[17] The peptide is synthesized on this resin, and upon cleavage, the peptide is released with the fluorescent label covalently attached to the C-terminus.[17]

While this requires planning at the peptide synthesis stage, it is the most robust method for producing a homogeneously labeled peptide. Researchers should consider ordering a custom synthesis of Ac-Thr-Val-Ser-Phe-Asn-Phe-(Linker)-Dye or Ac-Thr-Val-Ser-Phe-Asn-Phe-Lys(Dye)-NH₂ for optimal results.[15][18][19]

Part 2: Selecting the Right Fluorescent Probe

The choice of fluorophore is critical and depends on the specific application, including the available excitation sources (e.g., lasers, lamps) and emission filters of the detection instrument. Key properties to consider include:

  • Wavelength: The excitation and emission maxima (λex/λem) should be compatible with the experimental setup to maximize signal and minimize background.

  • Brightness: This is a product of the molar extinction coefficient and the fluorescence quantum yield. Brighter dyes provide better sensitivity.

  • Photostability: Resistance to photobleaching is crucial for applications requiring prolonged light exposure, such as time-lapse microscopy.

  • pH Sensitivity: Some fluorophores, like fluorescein, exhibit pH-dependent fluorescence, which can be a confounding factor in cellular environments with varying pH.

  • Solubility: The dye should be soluble in the reaction buffer. Many dyes require an organic co-solvent like DMSO or DMF.

  • Reactive Group: For C-terminal labeling, the dye must possess a nucleophilic functional group, typically a primary amine (-NH₂) or a hydrazide (-NH-NH₂).

Data Presentation: Comparison of Suitable Fluorescent Dyes for C-Terminal Labeling
FluorophoreFunctional GroupExcitation (nm)Emission (nm)Key Features
Fluorescein (FAM/FITC) Cadaverine Amine~494~518Cost-effective, bright green fluorescence, but pH-sensitive and prone to photobleaching.[20][21]
Alexa Fluor™ 488 Cadaverine Amine~495~519Bright, highly photostable, and pH-insensitive alternative to fluorescein.
Cyanine3 (Cy3) Amine Amine~550~570Bright orange fluorescence, suitable for multiplexing.
Cyanine5 (Cy5) Amine Amine~650~670Far-red fluorescence, useful for in vivo imaging due to reduced tissue autofluorescence.
Rhodamine B Hydrazide Hydrazide~550~580Reacts with activated carboxyls to form a stable bond; red fluorescence.[21]
Alexa Fluor™ 555 Hydrazide Hydrazide~555~565Bright and photostable orange-fluorescent hydrazide.

Part 3: Protocols for C-Terminal Fluorescent Labeling

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling peptides, dyes, and chemical reagents. Perform reactions in a well-ventilated area or a fume hood.

Protocol 1: Two-Step C-Terminal Labeling via EDC/NHS Chemistry

This protocol details the activation of the peptide's C-terminal carboxyl group followed by conjugation to an amine-containing fluorescent dye.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: EDC and NHS esters are moisture-sensitive. Using anhydrous DMSO or DMF prevents their hydrolysis, which would otherwise deactivate them.[6]

  • Acidic pH for Activation: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carboxylate, making it more reactive.

  • Basic pH for Conjugation: The subsequent reaction with the amine-functionalized dye requires a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[21]

Materials:

  • Ac-Thr-Val-Ser-Phe-Asn-Phe-OH peptide

  • Amine-functionalized fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (Sulfo-NHS is recommended for aqueous-based reactions)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.0

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Peptide & Dye Preparation:

    • Dissolve the peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Separately, dissolve the amine-functionalized dye in a minimal amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution. Protect from light.

  • Activation of the Peptide C-terminus:

    • Prepare fresh EDC and NHS solutions in anhydrous DMSO or water immediately before use. Do not store these solutions.

    • To the peptide solution, add EDC to a final concentration of a 10-fold molar excess over the peptide.

    • Immediately add NHS (or Sulfo-NHS) to a final concentration of a 25-fold molar excess over the peptide.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the NHS-ester activated peptide.

  • Conjugation Reaction:

    • Adjust the pH of the activated peptide solution to 8.0 by adding the Coupling Buffer.

    • Slowly add the dissolved fluorescent dye solution to the activated peptide solution. A 1.5 to 5-fold molar excess of the dye over the peptide is a good starting point.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and with continuous stirring.

  • Quenching the Reaction:

    • To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

    • Alternatively, the reaction can be quenched by adding a small amount of glacial acetic acid to acidify the mixture before purification.

  • Purification:

    • Proceed immediately to purification via Reverse-Phase HPLC (see Protocol 3).

Mandatory Visualization: C-Terminal Labeling Workflow

C_Terminal_Labeling cluster_activation Step 1: Activation (pH 5.5) cluster_conjugation Step 2: Conjugation (pH 8.0) cluster_purification Step 3: Purification Peptide Peptide-COOH Activated_Peptide Peptide-CO-NHS (Active Ester) Peptide->Activated_Peptide Activate Carboxyl EDC_NHS EDC + NHS EDC_NHS->Activated_Peptide Dye Dye-NH2 Labeled_Peptide Labeled Peptide (Peptide-CO-NH-Dye) Dye->Labeled_Peptide Nucleophilic Attack HPLC RP-HPLC Labeled_Peptide->HPLC Activated_Peptide_2->Labeled_Peptide Purified_Product Purified Labeled Peptide HPLC->Purified_Product

Caption: Workflow for C-terminal labeling of a peptide using EDC/NHS chemistry.

Part 4: Purification and Characterization of the Labeled Peptide

Purification is essential to remove unreacted dye, unlabeled peptide, and reaction byproducts, which can interfere with downstream assays.[18]

Protocol 2: Purification by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. Since fluorescent dyes are typically hydrophobic, the labeled peptide will have a longer retention time than the unlabeled peptide.[1]

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: HPLC-grade acetonitrile (ACN) with 0.1% TFA

  • Lyophilizer

Step-by-Step Methodology:

  • Sample Preparation: Acidify the quenched reaction mixture with 0.1% TFA. Centrifuge to remove any precipitate.

  • HPLC Setup: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

  • Injection and Gradient: Inject the sample onto the column. Elute the components using a linear gradient of Solvent B (e.g., 5% to 95% over 30-45 minutes).

  • Fraction Collection: Monitor the elution profile at two wavelengths: ~214 nm (for the peptide backbone) and the excitation maximum of the fluorescent dye.

  • Identification: The unlabeled peptide will elute first. The desired fluorescently labeled peptide will elute later as a peak that absorbs at both 214 nm and the dye's wavelength. Free dye will elute last and will not have a significant 214 nm peak.

  • Analysis and Lyophilization: Collect the fractions corresponding to the labeled peptide. Analyze their purity using analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a dry powder.

Mandatory Visualization: Purification Workflow

HPLC_Purification cluster_fractions Collected Fractions Input Quenched Reaction Mixture (Labeled Peptide, Free Dye, Unlabeled Peptide) HPLC Inject onto C18 RP-HPLC Input->HPLC Chromatogram Monitor at 214 nm & Dye Excitation λ HPLC->Chromatogram Frac1 Unlabeled Peptide Chromatogram->Frac1 Early Elution Frac2 Labeled Peptide Product Chromatogram->Frac2 Intermediate Elution Frac3 Free Dye Chromatogram->Frac3 Late Elution

Caption: General workflow for the purification of a labeled peptide using RP-HPLC.

Protocol 3: Quality Control and Characterization

Confirming the identity and purity of the final product is a critical self-validating step.

  • Mass Spectrometry (MS): This is the definitive method to confirm successful conjugation.[1][18]

    • Procedure: Analyze the purified product using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.

    • Expected Result: The observed molecular weight should correspond to the sum of the molecular weight of the original peptide and the molecular weight of the fluorescent dye. A single major peak confirms a homogenous product.

  • Fluorescence Spectroscopy: This verifies that the attached dye is fluorescently active.

    • Procedure: Dissolve the labeled peptide in a suitable buffer (e.g., PBS). Measure the excitation and emission spectra using a spectrofluorometer.

    • Expected Result: The spectra should match the known excitation and emission maxima of the fluorophore, confirming its integrity. The fluorescence intensity can be used to quantify the labeled peptide.[1][18]

Data Presentation: Expected Characterization Data
Analysis MethodParameterExpected Result
Analytical HPLC Purity>95% (single peak at both 214 nm and dye λex)
Mass Spectrometry Molecular Weight[MW of Peptide] + [MW of Dye] ± 1 Da
Fluorescence Spec. Excitation/EmissionMatches reference spectra for the chosen dye

Part 5: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Hydrolysis of EDC/NHS reagents. - Incorrect pH for activation or coupling. - Insufficient molar excess of dye.- Use fresh, anhydrous reagents and solvents.[6] - Verify the pH of your buffers. - Increase the molar excess of the dye or prolong the reaction time.
Multiple Products in HPLC - Reaction with side chains (unlikely for this peptide). - Di-acylation or other side reactions.- Optimize the molar ratio of EDC/NHS to peptide. - Ensure efficient quenching of the reaction.
No Fluorescence in Product - Degradation of the fluorophore. - Incorrect fraction collected.- Protect the reaction from light at all times. - Confirm the correct peak was collected by comparing HPLC profiles at 214 nm and the dye's wavelength.
Precipitation of Peptide/Dye - Low solubility in the reaction buffer.- Increase the proportion of organic co-solvent (DMSO/DMF). - Perform the reaction at a more dilute concentration.

Conclusion

Labeling the peptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH requires a non-standard approach due to its blocked N-terminus and lack of reactive side chains. The post-synthesis C-terminal conjugation via EDC/NHS chemistry is a viable strategy that, with careful execution of the provided protocols, can yield a functional fluorescent probe. However, for applications demanding the highest purity and reproducibility, the most authoritative and trustworthy approach is to incorporate the fluorescent label during solid-phase peptide synthesis. This guide provides the necessary framework and detailed methodologies for researchers to successfully navigate the challenges of labeling this specific peptide, enabling its use in a wide array of fluorescence-based biological investigations.

References

  • CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis.
  • BOC Sciences. (n.d.). Fluorescence Labeling of Peptides - Bioconjugation.
  • Bachem. (2026, February 3). Custom Peptide Synthesis Services.
  • BenchChem. (n.d.). Techniques for Labeling D-Asparagine for In Vivo Tracking: Application Notes and Protocols.
  • AnaSpec. (n.d.). Fluorescent labeled custom peptides.
  • Weiss, L. E., et al. (n.d.). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC.
  • BenchChem. (2025). Application Note & Protocol: Fluorescent Labeling of Peptide 5e for Microscopy.
  • BOC Sciences. (2025, April 7). Custom Fluorescent Labeled Peptides.
  • AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers.
  • Hintzen, J. C. J., et al. (2024, June 4).
  • AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience.
  • BOC Sciences. (n.d.). Fluorescent Dyes for Peptide Labeling - Probes.
  • Hintzen, J. C. J., et al. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au.
  • Interchim. (n.d.). Hydrazide FluoProbes® labels.
  • Abvigen Inc. (n.d.). Fluorescence-Labeled Peptide Synthesis Service.
  • ResearchGate. (2016, September 22). Chemical amidation of peptide C-terminal in solution?.
  • MilliporeSigma. (n.d.). Peptide Labeling.
  • ResearchGate. (2015, May 3). How can I label a peptide with a fluorescent dye, without conjugation via the amine groups of the peptide, but by linking to the carboxyl groups?.
  • JPT. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications.
  • Le, T. H. D., et al. (2016, July 5). Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase.
  • Sigma-Aldrich. (n.d.). Peptide Modifications: N-Terminal, Internal, and C-Terminal.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Wikipedia. (n.d.). N-terminal acetylation.
  • AAPPTec. (n.d.). Fluorescent Labeling Reagents.
  • LifeTein. (2023, April 5). Strategies for the Synthesis of Labeled Peptides.
  • Stratech. (n.d.). Peptide Labeling Reagents.
  • BOC Sciences. (n.d.). Fluorescently Labeled Amino Acids Services.
  • BenchChem. (n.d.). Application Notes and Protocols: Protein Labeling using EDC/NHS Coupling with Azido-PEG7-acid.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • PubMed. (2014, August 15). Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy.
  • Raj, M. (2023, September 15). Chemoselective Methods for Labeling and Modification of Peptides and Proteins. Organic Letters.
  • Tohoku University. (2024, March 11). A Simple and Robust Method to Add Functional Molecules to Peptides.
  • Bajaj, K., et al. (2021, September 15). Fluorescent glutamine and asparagine as promising probes for chemical biology. PubMed.
  • Thermo Fisher Scientific. (n.d.). Instructions 22980 22981 77149.
  • ResearchGate. (n.d.). EDC/sulfo-NHS cross-linking of the acidic C-terminal tail of gp2.5.
  • bioRxiv. (2024, February 6). Exploiting threonine sidechains as molecular switches to modulate the fluorescence of genetically encoded biosensors.
  • Open Research Repository. (n.d.). Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy.
  • MDPI. (2023, March 31). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana.
  • PMC. (n.d.). Fluorescent labeling and modification of proteins.
  • PubMed. (2010, July 1). A fluorescence lifetime-based assay for serine and threonine kinases that is suitable for high-throughput screening.
  • Biosyntan GmbH. (n.d.). Fluorescent Labeling of Peptides.

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Application

Application Note: Experimental Design for Evaluating the Bioactivity of Ac-TVSFNF-OH as an HIV-1 Protease Dimerization Inhibitor

Target Audience: Researchers, virologists, and drug development professionals. Application: Peptide-based viral inhibition, structural biology, and assay development.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, virologists, and drug development professionals. Application: Peptide-based viral inhibition, structural biology, and assay development.

Introduction & Mechanistic Grounding

The human immunodeficiency virus type 1 (HIV-1) protease (PR) is an obligate homodimer responsible for cleaving viral polyproteins into mature, infectious virions. The catalytic active site is formed exclusively at the dimer interface, which is thermodynamically stabilized by an intertwined β-sheet connecting the N- and C-termini of the two identical monomers[1]. While traditional antiretroviral therapies target the active site, rapid viral mutation often leads to drug resistance. Consequently, targeting the dimerization interface represents a highly strategic, orthogonal approach to viral inhibition.

Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH) is a rationally designed hexapeptide that mimics the C-terminal sequence of the gag-pol frameshift protein p6*[1]. Mechanistically, it acts as an interface peptide. Rather than blocking the active site of a pre-formed dimer, Ac-TVSFNF-OH competitively binds to the terminal regions of the PR monomers, structurally disrupting the β-sheet formation and trapping the enzyme in an inactive monomeric state. Previous kinetic studies have established its inhibitory concentration (IC50) at approximately 80 µM[1].

MOA Monomers HIV-1 PR Monomers (Inactive) Dimer HIV-1 PR Homodimer (Active Enzyme) Monomers->Dimer Dimerization (N/C-terminal β-sheet) Inhibited Disrupted Interface (Maintained as Monomers) Monomers->Inhibited Inhibition Maturation Viral Polyprotein Cleavage (Viral Maturation) Dimer->Maturation Catalysis Inhibitor Ac-TVSFNF-OH (Interface Peptide) Inhibitor->Monomers Binds Interface Inhibited->Dimer Prevents

Figure 1: Mechanism of action of Ac-TVSFNF-OH disrupting HIV-1 PR homodimerization.

Experimental Design Rationale (The "Why")

To rigorously validate the bioactivity of Ac-TVSFNF-OH, the experimental design must be a self-validating system that definitively differentiates dimerization inhibition from active-site inhibition. Relying solely on a functional kinetic assay is insufficient, as both mechanisms result in a loss of catalytic activity.

Therefore, we employ a dual-pillar validation strategy:

  • Functional Assessment (FRET Assay): Quantifies the dose-dependent reduction in PR catalytic activity to determine the IC50.

  • Structural Assessment (Size-Exclusion Chromatography - SEC): Directly quantifies the physical shift in the monomer-dimer equilibrium. Active-site inhibitors (e.g., Darunavir) lock the enzyme in a stable dimeric state, whereas true dimerization inhibitors like Ac-TVSFNF-OH force the enzyme into an ~11 kDa monomeric state[2].

Workflow Prep 1. Peptide Prep (Ac-TVSFNF-OH in DMSO) FRET 2. FRET Assay (Activity & IC50) Prep->FRET SEC 3. SEC Analysis (Monomer/Dimer Ratio) Prep->SEC Validate 4. Mechanism Validation (Dimerization Inhibition) FRET->Validate IC50 = ~80 µM SEC->Validate Shift to Monomer

Figure 2: Orthogonal experimental workflow for validating Ac-TVSFNF-OH bioactivity.

Detailed Experimental Protocols

Protocol A: FRET-Based HIV-1 Protease Activity Assay

Causality Note: It is critical to pre-incubate the PR monomers with Ac-TVSFNF-OH before adding the fluorogenic substrate. Substrate binding acts as a thermodynamic sink that artificially stabilizes the dimer. Pre-incubation ensures the interface peptide has access to the monomeric state.

Reagents:

  • Buffer: 0.1 M Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7.

  • Enzyme: Recombinant HIV-1 PR (10 nM final concentration).

  • Substrate: RE(EDANS)SQNYPIVQK(DABCYL)R (FRET peptide, 5 µM final concentration).

  • Inhibitor: Ac-TVSFNF-OH dissolved in 100% DMSO (tested at 10 µM to 500 µM).

Step-by-Step Methodology:

  • Preparation: Dilute Ac-TVSFNF-OH in assay buffer to create a 10-point concentration gradient. Ensure final DMSO concentration remains constant (≤2%) across all wells.

  • Pre-incubation: In a black 96-well microplate, combine 40 µL of the inhibitor dilutions with 40 µL of HIV-1 PR (25 nM stock). Incubate at 37°C for 30 minutes to allow the peptide to disrupt the dimerization interface.

  • Reaction Initiation: Rapidly add 20 µL of the FRET substrate (25 µM stock) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm). Record fluorescence continuously for 20 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve. Plot % residual activity vs. log[Ac-TVSFNF-OH] to calculate the IC50 using non-linear regression.

Protocol B: Size-Exclusion Chromatography (SEC) for Dimerization Analysis

Causality Note: Wild-type HIV-1 PR undergoes rapid autoproteolysis, generating degradation fragments that co-elute with and mask the monomer peak. To accurately assess dimerization inhibition via SEC, an autoproteolysis-resistant mutant (e.g., PR-T26A or PR-MDR) must be utilized[2].

Reagents & Equipment:

  • System: FPLC system equipped with a Superdex 75 Increase 10/300 GL column.

  • Running Buffer: 50 mM Sodium Acetate, 150 mM NaCl, 1 mM DTT, pH 5.0.

  • Enzyme: Autoproteolysis-resistant HIV-1 PR (e.g., PR-MDR) at 5 µM.

Step-by-Step Methodology:

  • Column Equilibration: Equilibrate the Superdex 75 column with 2 column volumes (CV) of running buffer at a flow rate of 0.5 mL/min.

  • Sample Incubation: Prepare three 100 µL samples of PR (5 µM):

    • Sample 1 (Control): PR + 2% DMSO.

    • Sample 2 (Test): PR + 100 µM Ac-TVSFNF-OH.

    • Sample 3 (Negative Control): PR + 10 µM Darunavir (Active-site inhibitor). Incubate all samples at room temperature for 2 hours.

  • Chromatography: Inject 50 µL of each sample onto the column. Monitor protein elution using UV absorbance at 280 nm.

  • Peak Integration: The intact PR dimer will elute at a volume corresponding to ~22 kDa, while the PR monomer will elute later at ~11 kDa. Integrate the Area Under the Curve (AUC) for both peaks to determine the Monomer:Dimer ratio.

Quantitative Data Interpretation

To confirm that Ac-TVSFNF-OH functions specifically as a dimerization inhibitor, the experimental data must align with the structural and functional shifts outlined in the table below. A successful validation will show a direct correlation between the loss of enzymatic activity (FRET) and the physical dissociation of the homodimer (SEC).

Experimental ConditionFRET Assay Result (Activity)SEC Elution ProfileMonomer:Dimer RatioConclusion
Vehicle Control (DMSO) 100% (Baseline)Single peak at ~22 kDa0:100Normal active homodimer
Ac-TVSFNF-OH (80 µM) ~50% InhibitionDual peaks (~11 kDa, ~22 kDa)50:50Confirmed dimerization inhibition
Ac-TVSFNF-OH (250 µM) >90% InhibitionSingle peak at ~11 kDa100:0Complete monomerization
Darunavir (Control) >95% InhibitionSingle peak at ~22 kDa0:100Active-site blocked, dimer intact

References

  • Schramm HJ, Billich A, Jaeger E, Rücknagel KP, Arnold G, Schramm W. The inhibition of HIV-1 protease by interface peptides. Biochem Biophys Res Commun. 1993 Jul 30;194(2):595-600. [PubMed][1] URL: [Link]

  • Davis DA, Tebbs IR, Daniels SI, Stahl SJ, Kaufman JD, Wingfield P, Bowman MJ, Chmielewski J, Yarchoan R. Analysis and characterization of dimerization inhibition of a multi-drug-resistant Human Immunodeficiency Virus Type 1 protease using a novel size-exclusion chromatographic approach. Biochem J. 2009 Apr 15;419(2):497-506. [PubMed Central][2] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling of Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

Welcome to the Advanced Application Support Center. If you are working with the custom synthetic peptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH), you have likely encountered the classic "cloudy suspension" or "gelat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. If you are working with the custom synthetic peptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH), you have likely encountered the classic "cloudy suspension" or "gelation" problem during reconstitution. As a Senior Application Scientist, I can assure you that this is not a synthesis error; it is a fundamental thermodynamic reality dictated by this specific amino acid sequence.

Proper peptide solubilization is one of the most critical factors in a successful biological assay. Improper handling leads to inaccurate concentration calculations, peptide loss, and ultimately, experimental failure[1]. This guide is designed to provide drug development professionals and virologists with the mechanistic understanding and field-proven protocols required to successfully solubilize and utilize this peptide.

Part 1: Physicochemical Profiling (The "Why" Behind the Challenge)

To solve a solubility issue, we must first analyze the molecular architecture of the peptide. The solubility of a peptide is determined primarily by its polarity, which is a direct result of its amino acid composition and resulting secondary structure conformation[2].

Table 1: Physicochemical Profile & Mechanistic Implications

PropertyValueMechanistic Implication
Sequence Ac-TVSFNF-OHThe N-terminal acetylation (Ac-) removes the natural positive charge of the amine group, drastically reducing water solubility.
Molecular Weight 755.8 DaAs a short hexapeptide, its behavior is heavily dictated by individual side-chain interactions rather than complex tertiary folding.
Hydrophobicity 50% HydrophobicContains three highly hydrophobic residues (Val, Phe, Phe). Water cannot solvate this core, leading to hydrophobic collapse[3].
Net Charge (pH 7.0) -1Driven solely by the deprotonated C-terminal carboxyl group. Lacks basic (K, R, H) or acidic (D, E) side chains[4].
Isoelectric Point (pI) ~3.5Minimum solubility occurs at acidic pH; acidic assay buffers will cause immediate and irreversible precipitation[4].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my Ac-TVSFNF-OH peptide form a cloudy suspension or gel in standard aqueous buffers? Causality: The sequence is overwhelmingly hydrophobic. Because the N-terminus is acetylated, the peptide relies entirely on its C-terminus for charge[4]. Furthermore, the presence of aromatic phenylalanine residues (the Phe-Asn-Phe motif) strongly drives intermolecular hydrophobic interactions and β -sheet formation. In an aqueous environment, these molecules rapidly self-assemble to hide their hydrophobic faces from water, leading to aggregation or gelation[2].

Q2: What is the optimal primary solvent system for this specific sequence? Causality: Because the peptide lacks sufficient charged residues to interact with water dipoles, you must first disrupt the intermolecular hydrophobic interactions. The recommended primary solvent is 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]. DMSO is a highly polar, aprotic solvent that effectively solvates non-polar side chains and disrupts hydrogen-bonded aggregates, forcing the peptide into a monomeric state[2].

Q3: How do I transition the dissolved peptide into my biological assay buffer without causing precipitation? Causality: Direct dissolution into assay buffers is strongly advised against for hydrophobic peptides[2]. Instead, create a highly concentrated stock solution in DMSO, and then perform a rapid "solvent drop" dilution into your working assay buffer under continuous vortexing. This prevents localized high concentrations of the peptide in an aqueous microenvironment, which triggers rapid precipitation. Ensure the final DMSO concentration remains below the toxicity threshold of your specific assay (typically < 5% v/v)[1].

Q4: Can adjusting the pH improve the solubility of this peptide? Causality: Yes, marginally. The overall charge of Ac-TVSFNF-OH is negative due to the free C-terminal -OH group[5]. Adjusting the aqueous buffer to a slightly basic pH (e.g., pH 8.0) ensures full deprotonation of the C-terminus to -COO⁻, maximizing the net negative charge and enhancing ion-dipole interactions with water[4]. However, pH adjustment alone is insufficient for primary solubilization; it must be used in conjunction with the DMSO stock method.

Q5: What is the biological context of this peptide, and how does solubility impact my assay? Causality: Ac-TVSFNF-OH is a short interface peptide derived from the C-terminus of the gag-pol frame shift protein p6*[6]. It acts as a dimerization inhibitor of the HIV-1 protease by binding to the monomer interface (IC50 = 80 µM)[6]. If the peptide is not fully monomeric in solution (i.e., it forms micelles or aggregates), the effective concentration of the inhibitor will be drastically lower than calculated, leading to false-negative results or artificially inflated IC50 values[1].

Part 3: Standard Operating Procedure (SOP) for Reconstitution

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized peptide vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture. Condensation causes localized premature wetting, leading to irreversible hydrophobic aggregation[3].

  • Validation Check: The vial must be at ambient temperature and the powder must appear completely dry and free-flowing.

Step 2: Primary Organic Solubilization

  • Action: Add 100% sterile, anhydrous DMSO to the vial to achieve a high stock concentration (e.g., 10 to 20 mg/mL). Pipette up and down gently.

  • Causality: A high concentration minimizes the total volume of DMSO introduced into your final assay[1].

  • Validation Check: Hold the vial against a light source. The solution must be completely transparent. If particulates or opalescence remain, apply gentle sonication in a water bath (< 40°C) for 3-5 minutes to mechanically break apart β -sheet aggregates[2].

Step 3: Secondary Aqueous Dilution (The "Solvent Drop")

  • Action: Place your target aqueous assay buffer (Ensure pH > 7.5) on a vortex mixer at medium speed. Slowly add the DMSO peptide stock dropwise into the center of the vortex.

  • Causality: Rapid mechanical mixing disperses the DMSO instantly, preventing the peptide molecules from finding each other and nucleating into aggregates[4].

  • Validation Check: Monitor for cloudiness by holding the tube against a dark background. If cloudiness appears, the solubility limit in that specific buffer has been exceeded. You must discard the dilution and repeat Step 3 using a lower final target concentration.

Step 4: Storage

  • Action: Aliquot the remaining pure DMSO stock into single-use vials and store at -80°C.

  • Causality: Repeated freeze-thaw cycles introduce moisture and temperature gradients that destroy peptide stability[1].

Part 4: Visual Workflows & Mechanisms

Workflow A Lyophilized Ac-TVSFNF-OH B Add 100% DMSO (Primary Solvent) A->B C Visually Clear? B->C D Gentle Sonication (<40°C) C->D No E Dilute into Assay Buffer (pH > 7.5) C->E Yes D->C

Logical workflow for the solubilization of hydrophobic peptide Ac-TVSFNF-OH.

MOA M1 HIV-1 PR Monomer D Active PR Dimer (Viral Maturation) M1->D Dimerization I Inhibited Monomer (Interface Blocked) M1->I Peptide Bound P Ac-TVSFNF-OH (Inhibitor) P->M1 Binds Interface

Mechanism of action: Ac-TVSFNF-OH inhibits HIV-1 protease dimerization.

References

  • GenScript. "Peptide Solubility Guidelines." GenScript. [Link]

  • Schramm, H. J., et al. "Synthesis and Biological Activity of New Mixed HIV-PR Inhibitors." ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Ac-Thr-Val-Ser-Phe-Asn-Phe-OH Stability and Troubleshooting

Welcome to the Technical Support Center for the handling, storage, and experimental troubleshooting of the hexapeptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH) . Originally identified as a potent interface peptide th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and experimental troubleshooting of the hexapeptide Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH) . Originally identified as a potent interface peptide that acts as a dimerization inhibitor of the HIV-1 protease[1], this sequence presents unique physicochemical challenges in aqueous solutions. Due to its specific primary sequence, researchers frequently encounter issues related to physical aggregation (driven by hydrophobic residues) and chemical degradation (specifically, Asn5 deamidation).

This guide is designed for scientists and drug development professionals, providing causality-driven explanations and self-validating protocols to ensure experimental integrity.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: During stability testing in pH 7.4 buffer, my main Ac-TVSFNF-OH peak decreases, and new peaks appear with a +1 Da mass shift. What is the mechanism behind this? A1: This is the classic signature of Asparagine (Asn5) deamidation . In neutral to basic solutions, the backbone nitrogen of the adjacent Phenylalanine (Phe6) acts as a nucleophile, attacking the side-chain carbonyl carbon of Asn5. This releases ammonia (-17 Da) and forms a cyclic, 5-membered succinimide intermediate [2]. This intermediate is highly susceptible to hydrolysis, rapidly opening to form either L-aspartate (Asp) or L-isoaspartate (isoAsp), both of which result in a net mass increase of +1 Da relative to the intact peptide[3]. Because isoAsp introduces an extra methylene group into the peptide backbone, it alters the chromatographic retention time, causing peak splitting on reversed-phase LC-MS.

Q2: I read that bulky residues like Phenylalanine prevent deamidation. Why is my Ac-TVSFNF-OH still degrading? A2: It is true that steric hindrance from the bulky benzyl side chain of Phe6 significantly slows the reaction compared to highly flexible sequences. For context, the deamidation half-life ( t1/2​ ) of an -Asn-Gly- sequence is approximately 1.4 days at pH 7.4 and 37 °C, whereas the t1/2​ for an -Asn-Phe- sequence typically exceeds 100 days under the same conditions[4]. However, "slower" does not mean "immune." Furthermore, quantum chemical calculations have shown that specific 3D structural conformations can actually position the Phe side chain in a way that facilitates the nucleophilic attack, meaning local structural dynamics in your specific buffer can accelerate the degradation beyond baseline predictions[5].

Q3: I am losing peptide signal over 48 hours, but LC-MS shows NO degradation peaks (+1 Da or otherwise). Where is my peptide going? A3: You are likely experiencing physical degradation (aggregation) or adsorption , not chemical degradation. The sequence Ac-TVSFNF-OH contains 50% hydrophobic residues (Val2, Phe4, Phe6). In purely aqueous buffers without carrier proteins or surfactants, these hydrophobic patches drive intermolecular beta-sheet formation and subsequent aggregation. The aggregates become too large to enter the HPLC column or precipitate out of solution entirely, leading to a "ghost" loss of signal.

Section 2: Visualizing the Degradation Pathways

To understand the chemical instability of Asn5, refer to the succinimide-mediated deamidation pathway below. The causality of the mass shifts observed in your mass spectrometer is directly tied to these intermediate states.

Deamidation A Ac-TVSFNF-OH (Intact Asn5) B Succinimide Intermediate (-NH3, -17 Da) A->B Nucleophilic attack by Phe6 backbone N (pH > 6.0) C L-Aspartate Product (+1 Da) B->C Hydrolysis (H2O) D L-Isoaspartate Product (+1 Da) B->D Hydrolysis (H2O) E D-Succinimide (Racemization) B->E Enolization (Racemization) F D-Asp / D-IsoAsp (+1 Da) E->F Hydrolysis (H2O)

Succinimide-mediated deamidation and racemization pathway of Asn5 in Ac-TVSFNF-OH.

Section 3: Self-Validating Troubleshooting Protocols

When troubleshooting peptide loss, you must establish a self-validating system to definitively separate physical loss from chemical degradation. The following protocol uses chemical disruption to validate the root cause of signal loss.

Protocol 1: The "Rescue" Assay for Differentiating Aggregation from Degradation Causality Principle: If the peptide has aggregated, the non-covalent hydrophobic interactions can be disrupted by organic solvents or chaotropic agents, "rescuing" the monomeric signal. If it has chemically degraded, the intact mass is permanently lost.

  • Step 1: Aliquot 100 µL of the "aged" peptide solution showing signal loss.

  • Step 2: Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble aggregates. Analyze the supernatant via LC-MS to establish a baseline of remaining soluble monomer.

  • Step 3: To the remaining sample (including the invisible pellet at the bottom of the tube), add an equal volume of 40% Acetonitrile (ACN) containing 0.1% TFA, or 6M Guanidine Hydrochloride (GuHCl).

  • Step 4: Vortex vigorously for 5 minutes and sonicate in a room-temperature water bath for 2 minutes to force aggregate dissociation.

  • Step 5: Re-analyze the rescued solution via LC-MS.

  • Validation Logic:

    • Result A: Intact Ac-TVSFNF-OH peak recovers completely. Conclusion: Physical aggregation occurred. (Fix: Optimize formulation with co-solvents like 5-10% DMSO or surfactants).

    • Result B: Intact peak does not recover; +1 Da peaks are present. Conclusion: Chemical deamidation occurred. (Fix: Lower buffer pH to 5.0-6.0 and store at -80°C).

    • Result C: Intact peak does not recover; no new peaks appear. Conclusion: Adsorption to plasticware. (Fix: Switch to low-bind polypropylene tubes).

Workflow Start Observe Signal Loss of Ac-TVSFNF-OH Centrifuge Centrifuge sample (14,000 x g, 10 min) Start->Centrifuge Analyze Analyze Supernatant via LC-MS Centrifuge->Analyze Decision Are +1 Da or -17 Da peaks present? Analyze->Decision Agg Add 40% ACN or 6M GuHCl. Does intact signal recover? Decision->Agg No Deamidation Chemical Degradation: Deamidation Confirmed Decision->Deamidation Yes Aggregation Physical Degradation: Aggregation Confirmed Agg->Aggregation Yes Adsorption Physical Loss: Adsorption to Plasticware Agg->Adsorption No

Self-validating decision tree for diagnosing Ac-TVSFNF-OH signal loss in solution.

Section 4: Quantitative Data Reference

Use the following tables to calibrate your mass spectrometer and set expectations for stability testing.

Table 1: Expected Mass Shifts for Ac-TVSFNF-OH Degradation Products

Degradation PathwayTarget ResidueModificationMonoisotopic Mass Shift (Da)Expected LC Retention Time Shift
Intact Peptide N/ANone0.0000Baseline
Deamidation (Intermediate) Asn5Succinimide formation-17.0265Slightly later (more hydrophobic)
Deamidation (Hydrolysis) Asn5Aspartate / Isoaspartate+0.9840Earlier (more polar)
Oxidation Phe4 / Phe6Hydroxylation+15.9949Earlier
Hydrolysis (Cleavage) Asn5-Phe6Backbone cleavage-165.0790 (Loss of Phe)Significant shift (two fragments)

Table 2: Comparative Deamidation Kinetics (pH 7.4, 37°C)

Sequence MotifRelative Steric HindranceEstimated Half-Life ( t1/2​ )Risk Level for Ac-TVSFNF-OH
-Asn-Gly-Minimal~1.4 daysN/A
-Asn-Ser-Low~5-10 daysN/A
-Asn-Phe- High > 100 days Primary Chemical Risk

(Note: While the >100-day half-life suggests baseline stability, accelerated stress testing at elevated temperatures or pH > 8.0 will exponentially increase this degradation rate[4].)

References
  • Source: PubMed (nih.gov)
  • Source: The Journal of Physical Chemistry A (acs.org)
  • Deamidation Source: Wikipedia URL
  • Source: Analytical Chemistry (nih.gov)
  • Source: PMC (nih.gov)

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Signal Suppression with Ac-TVSFNF-OH

Welcome to the Advanced Applications Support Hub. This technical guide is engineered for researchers, analytical scientists, and drug development professionals facing electrospray ionization (ESI) signal suppression when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. This technical guide is engineered for researchers, analytical scientists, and drug development professionals facing electrospray ionization (ESI) signal suppression when quantifying the hexapeptide Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH).

While Ac-TVSFNF-OH is widely recognized as an HIV-1 protease dimerization inhibitor derived from the p6* protein[1], its unique structural chemistry makes it a challenging analyte in liquid chromatography-mass spectrometry (LC-MS) workflows. This guide provides field-proven diagnostic workflows, self-validating protocols, and mechanistic insights to recover your assay's sensitivity.

The Mechanistic Root of the Problem: Why Ac-TVSFNF-OH?

To solve signal suppression, we must first understand the causality driven by the peptide's molecular structure.

Ac-TVSFNF-OH consists of 50% hydrophobic residues (Val, Phe, Phe) and 50% polar, uncharged residues (Thr, Ser, Asn). Crucially, it lacks any basic amino acids (Arginine, Lysine, or Histidine), and its N-terminus is acetylated[2].

In positive-ion mode ESI (+ESI), protonation typically occurs at highly basic sites. Because Ac-TVSFNF-OH lacks these, it must rely on the weakly basic amide backbone for protonation. When analyzing biological samples (e.g., plasma, serum), endogenous matrix components like glycerophosphocholines or basic amino acids co-elute with the peptide. Because these matrix components possess significantly higher proton affinities, they ruthlessly outcompete Ac-TVSFNF-OH for available protons at the ESI droplet surface, leading to catastrophic signal loss[3].

Furthermore, non-volatile salts and lipophilic matrix components can increase droplet viscosity or lower the droplet's Rayleigh limit, physically suppressing the fission events required to release the peptide into the gas phase[4].

ESI_Mechanism A Taylor Cone (Analyte + Matrix) B Charged Droplet Evaporation A->B High Voltage C Rayleigh Fission B->C Heat/N2 Gas D Gas Phase Ions [M+H]+ C->D Ion Evaporation F Signal Suppression (Charge Competition) C->F Reduced Yield E Matrix Components (Salts/Lipids) E->B Increases Viscosity E->C Suppresses Fission E->F Outcompetes for H+

Fig 1: Mechanism of ESI signal suppression via droplet fission inhibition and charge competition.

Diagnostic Workflow

Before altering your sample preparation, you must definitively prove that signal loss is caused by matrix suppression rather than peptide adsorption to LC tubing or in-source degradation.

Troubleshooting Start Ac-TVSFNF-OH Signal Loss Detected PCI Perform Post-Column Infusion (PCI) Start->PCI Check Baseline dips at peptide retention time? PCI->Check Yes Matrix Effect Confirmed (Ion Suppression) Check->Yes Yes No System Issue (Adsorption/Degradation) Check->No No Optimize Optimize SPE Cleanup & Adjust LC Gradient Yes->Optimize Nano Switch to Nano-ESI (<50 nL/min) Optimize->Nano If suppression persists

Fig 2: Diagnostic workflow for isolating and resolving Ac-TVSFNF-OH signal suppression in LC-MS.

Troubleshooting FAQs

Q: Why does my Ac-TVSFNF-OH signal drop when using Protein Precipitation (PPT), but my internal standard remains stable? A: PPT removes large proteins but leaves behind high concentrations of phospholipids. Because Ac-TVSFNF-OH is moderately hydrophobic, it elutes in the mid-organic range of a reversed-phase gradient—exactly where lysophospholipids elute. If your internal standard is not a stable isotope-labeled (SIL) version of Ac-TVSFNF-OH (e.g., if you are using a generic peptide IS), it may elute at a different retention time, escaping the specific suppression zone[3][5].

Q: I suspect salt buffers are causing my suppression. How do different salts affect the peptide? A: The mechanism depends on the salt. Sodium chloride (NaCl) degrades spectral quality primarily through adduct-mediated peak splitting (distributing the signal across multiple [M+Na]+ species) rather than true ion suppression. Conversely, bulky salts like tetrabutylammonium chloride (NBu4Cl) have high surface affinity; they accumulate on the droplet surface, lower the droplet's charge density, and physically suppress Rayleigh fission, drastically reducing the peptide ion yield[4][6].

Q: Can adjusting the LC-MS source parameters rescue the signal? A: Yes. Moving to a nano-ESI setup (flow rates < 50 nL/min) is highly effective. Nano-ESI produces significantly smaller initial droplets compared to conventional ESI. Smaller droplets require fewer fission events to release gas-phase ions, which drastically reduces the opportunity for matrix components to outcompete the peptide or suppress evaporation[3].

Self-Validating Experimental Protocols

To ensure data integrity, implement the following self-validating methodologies.

Protocol A: Post-Column Infusion (PCI) for Mapping Matrix Effects

This protocol is a self-validating system: the continuous infusion creates a steady baseline, meaning any deviation (dip or spike) during a blank matrix injection is definitively caused by co-eluting matrix interferents[3][5].

  • Setup: Connect a syringe pump to the LC stream via a zero-dead-volume T-connector positioned after the analytical column and before the ESI source.

  • Infusion: Infuse a neat solution of Ac-TVSFNF-OH (1 µM in 50:50 Water:Methanol with 0.1% Formic Acid) at a constant rate of 10 µL/min.

  • Baseline: Start the MS acquisition in Multiple Reaction Monitoring (MRM) mode for Ac-TVSFNF-OH to establish a stable, flat baseline signal.

  • Injection: Inject an extracted blank biological matrix (e.g., plasma extracted via your current method) onto the LC column and run your standard gradient.

  • Validation: Monitor the chromatogram. A negative peak (dip) in the baseline indicates a zone of ion suppression. If this dip aligns with the known retention time of Ac-TVSFNF-OH, matrix suppression is confirmed.

Protocol B: Optimized Solid-Phase Extraction (SPE) for Ac-TVSFNF-OH

Research utilizing microchip C18-coated magnetic beads has demonstrated that Ac-TVSFNF-OH can achieve Limits of Detection (LODs) as low as 10 nM when properly desalted and enriched[7][8]. This protocol leverages C18 SPE to isolate the peptide from suppression-causing phospholipids.

  • Conditioning: Pass 1 mL of 100% Methanol through a C18 SPE cartridge, followed by 1 mL of 0.1% Formic Acid (FA) in LC-MS grade water.

  • Loading: Dilute 200 µL of biological sample with 200 µL of 0.1% FA. Load the mixture onto the cartridge at a flow rate of 1 drop/second.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in 0.1% FA. This removes highly polar interferents and non-volatile salts without eluting the weakly retained Ac-TVSFNF-OH[7][8].

  • Elution: Elute the peptide using 1 mL of 60% Methanol in 0.1% FA. Causality note: Restricting the organic concentration to 60% ensures the peptide elutes while highly hydrophobic, suppression-causing intact lipids remain trapped on the C18 sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial LC mobile phase.

Quantitative Data: Sample Preparation Comparison

The table below summarizes the expected performance metrics of Ac-TVSFNF-OH across different sample preparation techniques, highlighting the superiority of SPE in mitigating matrix effects.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)*Primary Contaminants RemainingRecommended Use Case
Protein Precipitation (PPT) 85 - 95%0.30 - 0.45Phospholipids, SaltsHigh-concentration screening only
Liquid-Liquid Extraction (LLE) 40 - 50%0.80 - 0.95Neutral LipidsNot recommended (poor peptide solubility in organic solvents)
Solid-Phase Extraction (C18) 80 - 90%0.90 - 1.05Trace endogenous peptidesGold Standard for LC-MS/MS

*Note: A Matrix Factor (MF) of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement[5].

References

  • The Inhibition of HIV-1 Protease by Interface Peptides - PubMed -[Link]

  • Ac-Thr-Val-Ser-Phe-Asn-Phe-OH - HongTide Biotechnology -[Link]

  • Microchip Emitter for Solid-Phase Extraction–Gradient Elution–Mass Spectrometry | Analytical Chemistry - ACS Publications -[Link]

  • Microchip Emitter for Solid-Phase Extraction−Gradient Elution−Mass Spectrometry - Infoscience (EPFL) -[Link]

  • Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations | Analytical Chemistry - ACS Publications -[Link]

  • Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations | Request PDF - ResearchGate -[Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC -[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. -[Link]

Sources

Optimization

Optimizing storage conditions for Ac-Thr-Val-Ser-Phe-Asn-Phe-OH

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with peptide stability and solubility.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with peptide stability and solubility.

Handling Ac-Thr-Val-Ser-Phe-Asn-Phe-OH requires a precise understanding of its physicochemical properties. This specific hexapeptide functions as a dimerization inhibitor of the HIV-1 protease[1]. Because of its highly hydrophobic nature and the presence of degradation-prone residues, improper storage or reconstitution will rapidly lead to aggregation, loss of potency, or structural degradation.

Below is your comprehensive, self-validating guide to optimizing the storage and handling of this peptide.

Part 1: Physicochemical Profile & Critical Parameters

Before troubleshooting, we must establish the baseline properties of the peptide. The N-terminal acetylation neutralizes the typical positive charge, leaving the molecule heavily reliant on its C-terminal carboxylate for any aqueous solubility.

Table 1: Quantitative Data & Storage Parameters

ParameterValue / Description
Sequence Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Molecular Weight 755.83 g/mol [2]
Target Application HIV-1 Protease Dimerization Inhibitor (IC50 = 80 µM)[1]
Net Charge (pH 7.0) -1 (Neutral N-term, Deprotonated C-term)
Hydrophobicity Profile High. Contains Valine and two Phenylalanine residues.
Lyophilized Storage -20°C to -80°C in a sealed container with desiccant[3].
Solution Storage -80°C in single-use aliquots (Optimal pH 5.0–6.0)[4].

Part 2: Troubleshooting Guide & FAQs

Q1: I opened my new vial of lyophilized Ac-Thr-Val-Ser-Phe-Asn-Phe-OH, and the powder turned into a sticky paste within minutes. What happened? Causality: You likely opened the vial immediately after removing it from the -20°C freezer. Peptides are highly hygroscopic. When cold glass is exposed to ambient air, atmospheric moisture rapidly condenses on the powder[3]. This moisture not only makes the peptide difficult to weigh but also initiates premature hydrolysis. Solution: Always equilibrate the sealed vial to room temperature in a desiccator for 30–60 minutes before opening[3].

Q2: My peptide won't dissolve in standard PBS (pH 7.4). The solution is cloudy and I see particulates. How do I fix this? Causality: The sequence is dominated by hydrophobic residues (Val, Phe, Phe) and lacks the solubilizing positive charge at the N-terminus due to acetylation. Attempting to dissolve this directly in an aqueous buffer forces the hydrophobic side chains to aggregate, forming micelles or insoluble precipitates. Solution: You must disrupt the hydrophobic interactions first. Dissolve the peptide in a minimal volume of 100% anhydrous DMSO to create a concentrated master stock. Once the solution is completely clear, slowly dilute it into your working aqueous buffer while gently swirling.

Q3: I stored the reconstituted peptide in a physiological buffer at 4°C for two weeks. My HPLC trace now shows a new peak with a mass shift of +1 Da. What is this degradation product? Causality: This is Asparagine (Asn) deamidation. Sequences containing Asn have a notoriously short shelf life in aqueous solutions[3]. At neutral to basic pH (like PBS at 7.4), the Asn side chain undergoes an intramolecular reaction to form a cyclic succinimide intermediate, which then hydrolyzes into aspartic acid or isoaspartic acid. This conversion adds exactly 1 Da to the molecular weight. Solution: To suppress deamidation, store the peptide in sterile buffers at a slightly acidic pH (pH 5.0–6.0)[4] and strictly avoid storing it at 4°C for extended periods. Flash-freeze unused portions at -80°C[5].

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, every step in your workflow must include a validation checkpoint. Follow this step-by-step methodology for reconstituting and storing Ac-Thr-Val-Ser-Phe-Asn-Phe-OH.

Step 1: Temperature Equilibration

  • Action: Transfer the lyophilized vial from -20°C to a desiccator at room temperature for 45 minutes.

  • Validation Check: Touch the exterior of the vial. It must be at ambient temperature and completely free of external condensation before the cap is loosened[3].

Step 2: Powder Consolidation

  • Action: Centrifuge the vial at 12,000 x g for 20 seconds[3].

  • Validation Check: Visually confirm that all lyophilized powder is pelleted at the bottom of the vial. This prevents loss of peptide that may have adhered to the cap during shipping.

Step 3: Primary Solubilization (Master Stock)

  • Action: Add sterile, anhydrous DMSO to achieve a 10 mM stock concentration. Pipette gently to mix; do not vortex vigorously, as this can induce shear stress.

  • Validation Check: Hold the vial against a dark background. The solution must be 100% optically clear. Any turbidity indicates incomplete solubilization.

Step 4: Aqueous Dilution & pH Control

  • Action: Dilute the DMSO stock into a sterile assay buffer adjusted to pH 5.5[4]. Ensure the final DMSO concentration is below 5% to prevent toxicity in downstream HIV-1 protease assays.

  • Validation Check: Run a baseline HPLC/MS on a 10 µL sample of the working solution to confirm a single, pure peak at ~755.8 Da[2] before proceeding to storage.

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the working solution into single-use aliquots. Flash-freeze the tubes in liquid nitrogen and transfer them immediately to a -80°C freezer[5].

  • Validation Check: Track freeze-thaw cycles on the vial label. A vial must be discarded after a single thaw to prevent structural degradation[4].

Part 4: Workflow Visualization

PeptideHandling N1 Lyophilized Powder (-20°C to -80°C) N2 Equilibrate to RT (30-60 mins in desiccator) N1->N2 Prevent Moisture Condensation N3 Centrifuge Vial (12,000 x g, 20 sec) N2->N3 Pellet Dispersed Peptide N4 Primary Solubilization (100% DMSO) N3->N4 Overcome Hydrophobicity N5 Aqueous Dilution (Buffer pH 5.0 - 6.0) N4->N5 Prepare Working Concentration N6 Quality Check (Visual Clarity & HPLC/MS) N5->N6 Validate Structural Integrity N7 Aliquot into Single-Use Vials N6->N7 Avoid Freeze-Thaw Cycles N8 Flash Freeze & Store (-80°C) N7->N8 Ensure Long-Term Stability

Workflow for the reconstitution and storage of hydrophobic peptides.

Part 5: References

  • Title: Ac-Thr-Val-Ser-Phe-Asn-Phe-OH - HongTide Biotechnology Source: hongtide.com URL: [Link]

  • Title: HIV Peptides and HIV Protease - HongTide Biotechnology Source: hongtide.com URL: [Link]

  • Title: How to store and handle Synthetic Peptides Source: lifetein.com URL: [Link]

  • Title: Peptide Storage: Best Practices For Stability And Longevity Source: bluewellpeptides.com URL: [Link]

Sources

Troubleshooting

Ac-TVSFNF-OH Assay Interference: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH). As a highly specific hexapeptide derived from the C-terminal region of the gag-pol frame shift protein p6*, this molecule is w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH). As a highly specific hexapeptide derived from the C-terminal region of the gag-pol frame shift protein p6*, this molecule is widely utilized as a reference dimerization inhibitor of the 1[1].

However, its unique physicochemical properties—specifically its 50% hydrophobic residue composition (Val, Phe, Phe) and strong β-sheet formation propensity—make it a frequent culprit for interference in biological and analytical assays. This guide is engineered by application scientists to help you troubleshoot, understand the mechanistic causality of these interferences, and implement self-validating protocols to ensure data integrity.

Troubleshooting Guide 1: In Vitro Enzymatic Assays (HIV-1 Protease)

FAQ: Why am I observing non-linear enzyme kinetics and high background noise when using Ac-TVSFNF-OH as a control inhibitor in my HIV-1 PR FRET assay?

Scientist Insight (Causality): Unlike standard clinical inhibitors (e.g., Darunavir) that lock into the catalytic triad (Asp25-Thr26-Gly27), Ac-TVSFNF-OH targets the β-sheet interface (residues 95-99) of the 2[2]. Because it alters the 3[3], the apparent IC₅₀ (typically ~80 µM) is highly dependent on the initial enzyme concentration. Furthermore, at concentrations required to achieve full inhibition, the peptide's hydrophobicity drives self-association, creating micro-aggregates that scatter light and non-specifically quench FRET fluorophores.

Self-Validating Protocol: Optimized FRET Assay for Interface Inhibitors

  • Monomer Bias Dilution: Dilute HIV-1 PR to a working concentration of <10 nM in assay buffer (50 mM NaOAc, pH 5.0, 1 mM DTT) to thermodynamically favor the monomeric state prior to inhibitor addition.

  • Anti-Aggregation Supplementation: Supplement the assay buffer with 0.01% Triton X-100. This non-ionic detergent disrupts peptide micro-aggregation without denaturing the protease.

  • Pre-Incubation: Incubate the enzyme with Ac-TVSFNF-OH for 30 minutes at 37°C before adding the fluorogenic substrate. Interface inhibitors require longer equilibration times than active-site inhibitors.

  • System Validation: Run a parallel control curve using a known active-site inhibitor. If the active-site inhibitor yields linear Michaelis-Menten kinetics while Ac-TVSFNF-OH yields a sigmoidal shift, your assay is successfully validated for dimerization sensitivity.

Troubleshooting Guide 2: LC-MS/MS and SPE-GEMS Analytical Interference

FAQ: During Solid-Phase Extraction (SPE) and LC-MS runs, Ac-TVSFNF-OH exhibits severe carryover and suppresses the ionization of co-eluting analytes. How do I resolve this?

Scientist Insight (Causality): Ac-TVSFNF-OH has a high capacity factor ( k′≈9.83 ) due to its structure and length[4]. In systems like4[4], the peptide binds aggressively to C18 matrices and PEEK tubing. It elutes very late in reversed-phase gradients, often coating the electrospray emitter. This continuous desorption in subsequent runs suppresses the ionization of hydrophilic peptides and creates ghost peaks.

Self-Validating Protocol: Step-Wise Gradient & Wash Protocol

  • Matrix Substitution: If high-resolution chromatographic separation of Ac-TVSFNF-OH is not strictly required, replace the C18 column with a C8 matrix. The shorter hydrocarbon chains reduce the hydrophobic retention time, allowing the peptide to elute more cleanly.

  • Saw-Tooth Wash Implementation: Program a post-elution wash gradient: ramp to 95% Acetonitrile (supplemented with 0.1% Formic Acid and 10% Isopropanol to disrupt hydrophobic interactions) for 3 minutes, drop to 5% aqueous, and repeat this cycle 3 times.

  • System Validation: Inject a neat solvent blank immediately following your highest concentration standard (Upper Limit of Quantification). The protocol is validated if the carryover peak area at the Ac-TVSFNF-OH retention time is <0.1% of the ULOQ.

Troubleshooting Guide 3: Solubility & Non-Specific Binding in Cell Assays

FAQ: My cell-based assays show high toxicity when treating with Ac-TVSFNF-OH, but I suspect it's an artifact. How do I verify?

Scientist Insight (Causality): Ac-TVSFNF-OH is prone to forming insoluble aggregates in physiological buffers (pH 7.4). These hydrophobic aggregates can precipitate and physically settle on adherent cells. This causes mechanical stress and localized membrane disruption that mimics cytotoxicity (false positives in viability assays like MTT or CellTiter-Glo).

Self-Validating Protocol: Solubilization and Verification

  • Primary Solubilization: Reconstitute the lyophilized peptide in 100% molecular-grade DMSO to a stock concentration of 10 mM. Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature.

  • Aqueous Dilution: Dilute into the aqueous assay buffer immediately before use. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • System Validation: Centrifuge the final working solution at 10,000 x g for 10 minutes. Measure the UV absorbance of the supernatant at 257 nm (targeting the Phenylalanine residues). If the calculated concentration of the supernatant matches your theoretical input concentration, the solubilization is validated and precipitation artifacts are ruled out.

Quantitative Data Summary

Physicochemical Property / MetricValuePrimary Assay ImpactMitigation Strategy
Sequence Ac-Thr-Val-Ser-Phe-Asn-Phe-OHN/AN/A
Molecular Weight 755.8 DaN/AN/A
Target Mechanism HIV-1 PR Interface InhibitorNon-linear enzymatic kinetics; shifted IC₅₀Pre-incubate with monomers; control enzyme concentration strictly.
Hydrophobicity 50% Hydrophobic ResiduesLC-MS carryover; strong C18 retention ( k′≈9.83 )Utilize C8 matrix; implement 10% IPA saw-tooth wash gradients.
Solubility (pH 7.4) Poor (Prone to β-sheet aggregation)Optical scattering; false cytotoxicity in cellsReconstitute in 100% DMSO; supplement buffers with 0.01% Triton X-100.
SPE-GEMS LOD 10 nM (on C18)Ion suppression of co-eluting analytesLimit injection volumes; use step-wise gradient elution.

Mechanistic & Workflow Visualizations

G Monomer HIV-1 PR Monomers (Inactive) Dimer HIV-1 PR Dimer (Active) Monomer->Dimer Equilibrium (No Inhibitor) Complex Monomer-Peptide Complex (Inhibited) Monomer->Complex Competitive Binding at Interface Peptide Ac-TVSFNF-OH (Interface Peptide) Peptide->Complex Binds Residues 95-99

Mechanism of HIV-1 PR Dimerization Inhibition by Ac-TVSFNF-OH.

Workflow Issue Issue: High MS Carryover & Ion Suppression Check Check Peptide Solubility (Is it precipitating?) Issue->Check Wash Implement Saw-Tooth Wash (95% ACN + 10% IPA) Check->Wash If soluble Matrix Switch to C8 Matrix (Reduce hydrophobic retention) Check->Matrix If sticking to C18 Resolve Carryover Eliminated (LOD restored to <10 nM) Wash->Resolve Matrix->Resolve

Troubleshooting workflow for resolving Ac-TVSFNF-OH carryover in LC-MS/MS.

References

  • The Inhibition of HIV-1 Protease by Interface Peptides.PubMed (nih.gov).
  • Synthetic "interface" peptides alter dimeric assembly of the HIV 1 and 2 proteases.PubMed (nih.gov).
  • Microchip Emitter for Solid-Phase Extraction–Gradient Elution–Mass Spectrometry.Analytical Chemistry (acs.org).
  • HIV-1 protease.Wikipedia.

Sources

Optimization

Reducing peptide loss during solid-phase extraction of Ac-TVSFNF-OH

Welcome to the Technical Support Center for Peptide Bioanalysis. This guide is specifically engineered for researchers and assay developers experiencing low recovery, poor reproducibility, or signal loss during the solid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Bioanalysis. This guide is specifically engineered for researchers and assay developers experiencing low recovery, poor reproducibility, or signal loss during the solid-phase extraction (SPE) of the hexapeptide Ac-TVSFNF-OH .

As an Application Scientist, I approach peptide loss not as a random artifact, but as a predictable consequence of physical chemistry. To resolve your extraction issues, we must first understand the specific molecular causality of your analyte.

Part 1: Molecular Profiling of Ac-TVSFNF-OH (The "Why")

Before troubleshooting the SPE hardware, we must profile the analyte. The sequence Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH dictates its behavior on the sorbent:

  • Charge State (The Ion-Exchange Trap): The N-terminus is blocked by an acetyl group, and the sequence contains zero basic amino acids (no Arginine, Lysine, or Histidine). Therefore, this peptide can never carry a positive charge . If you are using a standard Mixed-Mode Cation Exchange (MCX) protocol—which is highly popular for tryptic peptides—Ac-TVSFNF-OH will fail to retain and wash straight into the waste. It only possesses a free C-terminal carboxylic acid, making it an acidic peptide that requires Anion Exchange (MAX) or standard Reversed-Phase (RP) chemistries.

  • Hydrophobicity & Solubility: With two Phenylalanines (Phe) and a Valine (Val), the peptide has significant hydrophobic character when protonated at low pH. However, over-exposing it to 100% organic solvents will strip its hydration shell, causing irreversible precipitation within the sorbent pores.

  • Surface Adsorption: Like many amphipathic peptides, it is highly prone to Non-Specific Binding (NSB) to exposed silanols on glass vials or the hydrophobic walls of polypropylene collection plates[1].

Charge_State Peptide Ac-TVSFNF-OH (No Basic Residues, Free C-term) Acidic Low pH (< 3) Neutral (Protonated) Peptide->Acidic Basic High pH (> 7) Negatively Charged Peptide->Basic RP Reversed-Phase (HLB) Hydrophobic Retention Acidic->RP Optimal MCX Mixed-Mode Cation Exchange (MCX) DO NOT USE (No Retention) Acidic->MCX Analyte Loss MAX Mixed-Mode Anion Exchange (MAX) Electrostatic + Hydrophobic Basic->MAX Optimal

Fig 1: Sorbent selection logic based on the charge state of Ac-TVSFNF-OH.

Part 2: Diagnostic Troubleshooting Workflow

When peptide recovery drops below your acceptable threshold (e.g., <70%), you must isolate where the loss is occurring. Do not guess; collect every fraction (Flow-Through, Wash, Eluate) and inject them directly into your LC-MS.

SPE_Troubleshooting Start Low Recovery of Ac-TVSFNF-OH Analyze Analyze SPE Fractions (LC-MS) Start->Analyze FT High in Flow-Through Analyze->FT Wash High in Wash Analyze->Wash Eluate Low in Eluate (Retained on Column) Analyze->Eluate Dry Lost After Dry-Down Analyze->Dry Sol_FT Adjust Loading pH (Dilute with 4% H3PO4) Reduce Organic <5% FT->Sol_FT Sol_Wash Decrease Wash Organic % (e.g., <20%) Wash->Sol_Wash Sol_Eluate Increase Elution Strength (Add 1-10% NH4OH/TFA) Cap Organic at 75% Eluate->Sol_Eluate Sol_Dry Use µElution Plates or Low-Bind Tubes Dry->Sol_Dry

Fig 2: Stepwise LC-MS diagnostic workflow for isolating peptide loss during SPE.

Quantitative Data: Optimization Matrix

Below is a simulated optimization matrix demonstrating how specific solvent conditions dictate the success or failure of Ac-TVSFNF-OH recovery.

Table 1: Recovery Profile for Ac-TVSFNF-OH across SPE Conditions

SPE StepCondition TestedPeptide Recovery (%)Diagnostic Conclusion / Causality
Loading 20% Acetonitrile (ACN) in Sample45% (Found in Flow-Through)Breakthrough: Organic content too high during load; disrupts hydrophobic retention.
Wash 50% ACN Wash60% (Found in Wash)Premature Elution: Wash solvent is too strong and breaks analyte-sorbent bonds[2].
Elution 100% ACN30% (Stuck in Sorbent)Precipitation: Peptide is insoluble in pure organic and crashes out in the frit.
Elution 75% ACN / 1% NH₄OH94% (Found in Eluate)Optimal: Balances solubility and desorption kinetics perfectly[3].
Post-Extraction Glass Vial, N₂ Dry-down15% (Lost post-reconstitution)Non-Specific Binding: Severe adsorption to glass surfaces upon concentration[1].

Part 3: Frequently Asked Questions (FAQs)

Q: I am using a standard Reversed-Phase (RP) sorbent. Why is my peptide eluting during the wash step? A: Ac-TVSFNF-OH relies heavily on its Valine and Phenylalanine residues for hydrophobic retention. If your wash solvent exceeds 20% organic, you will disrupt these hydrophobic interactions and wash the peptide into the waste[3]. Causality: The balance between retaining the analyte and washing away matrix lipids is delicate. Titrate your wash solvent starting from 5% ACN up to 20% to find the exact breakthrough point, and stay 5% below it[2].

Q: I dried down my SPE eluate under nitrogen to concentrate it, but now my LC-MS signal is gone. Where did the peptide go? A: It is permanently adhered to the walls of your collection tube. Peptides are notorious for Non-Specific Binding (NSB) to glass and standard plastics[1]. Causality: As the solvent evaporates, the peptide concentration increases, driving hydrophobic and ionic interactions with the vessel surface. Solution: Switch to a µElution plate format to elute in 25-50 µL and skip the dry-down step entirely. If you must dry down, use low-bind polypropylene tubes and add carrier proteins or Trifluoroethanol (TFE) to improve solubility[4].

Q: Can I use 100% Acetonitrile to ensure the peptide is completely stripped from the sorbent during elution? A: No. While small molecules elute beautifully in 100% organic, peptides require a hydration shell to remain soluble. Ac-TVSFNF-OH will likely precipitate inside the pores of the SPE frit when the organic concentration exceeds 75%[3]. Solution: Cap your elution solvent at 75% ACN and use modifiers (1% to 10% acid or base) to drive desorption[4].

Part 4: Self-Validating Protocol (Mixed-Mode Anion Exchange)

Because Ac-TVSFNF-OH is an acidic peptide, Mixed-Mode Strong Anion Exchange (MAX) provides the highest specificity. This protocol leverages the negative charge of the free C-terminus at high pH to lock the peptide onto the sorbent, allowing aggressive organic washing to remove neutral/hydrophobic interferences before elution.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute your biological sample 1:1 with 5% NH₄OH[3].

    • Validation Checkpoint: Verify the sample pH is > 7. The C-terminus must be fully deprotonated (-COO⁻) to engage the anion exchange mechanism.

  • Condition / Equilibrate: Pass 1 mL Methanol, followed by 1 mL 5% NH₄OH through the sorbent. (Note: Skip this step if using a water-wettable polymeric sorbent[5]).

  • Load Sample: Apply the pre-treated sample at a flow rate of 1-2 mL/min.

    • Validation Checkpoint: Collect the flow-through. LC-MS analysis should show <5% of your peptide. If higher, check your loading pH.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH.

    • Causality: This removes polar interferences while maintaining the high pH required to keep the peptide negatively charged and locked to the sorbent.

  • Wash 2 (Organic): Pass 1 mL of 20% ACN in water[3].

    • Causality: This removes hydrophobic interferences (phospholipids). Ac-TVSFNF-OH remains locked in place via the strong ionic bond, preventing premature elution.

  • Elution: Elute with 2 x 25 µL of 75% ACN / 25% Water containing 2% Formic Acid (FA)[3].

    • Validation Checkpoint: The Formic Acid drops the pH, neutralizing the C-terminus and breaking the ionic bond. Simultaneously, the 75% ACN breaks the hydrophobic interaction. Limiting ACN to 75% ensures the peptide does not precipitate[1].

Sources

Reference Data & Comparative Studies

Validation

Comparative Mechanistic Guide: Ac-Thr-Val-Ser-Phe-Asn-Phe-OH vs. Amphipathic Antimicrobial Hexapeptides

Executive Summary Short synthetic peptides, particularly hexapeptides, occupy a highly strategic niche in modern drug development. They offer a compelling balance of low synthesis costs, high stability, and tunable bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Short synthetic peptides, particularly hexapeptides, occupy a highly strategic niche in modern drug development. They offer a compelling balance of low synthesis costs, high stability, and tunable bioactivity. However, the term "antimicrobial hexapeptide" encompasses vastly different mechanisms of action depending on the sequence and structural conformation.

This guide provides an objective, data-driven comparison between Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Ac-TVSFNF-OH) —a highly specific antiviral peptide—and broad-spectrum antibacterial hexapeptides such as cWFW (cyclo(RRRWFW)) and RW3 . By analyzing their mechanistic divergence, quantitative performance, and the self-validating experimental protocols used to evaluate them, researchers can better select the appropriate peptide scaffolds for targeted therapeutic design.

Mechanistic Divergence: Viral PPI Inhibition vs. Bacterial Membrane Disruption

The fundamental difference between Ac-TVSFNF-OH and traditional antimicrobial hexapeptides lies in their target interaction paradigms: highly specific Protein-Protein Interaction (PPI) inhibition versus topological lipid disruption.

Ac-TVSFNF-OH: Antiviral Dimerization Inhibition

Ac-TVSFNF-OH is an acetylated hexapeptide corresponding to the C-terminus of the HIV-1 gag-pol frame shift protein p6*[1]. Unlike standard antimicrobial peptides that target membranes, Ac-TVSFNF-OH acts as a highly specific dimerization inhibitor of the HIV-1 protease[2].

HIV-1 protease is only catalytically active as a C2-symmetric homodimer. Ac-TVSFNF-OH intercalates between the N- and C-terminal ends of the protease monomers. By structurally mimicking the native interface, it disrupts the formation of the critical β-sheet essential for dimeric stability, thereby neutralizing viral maturation[1].

cWFW and RW3: Antibacterial Membrane Partitioning

In contrast, cationic and amphipathic hexapeptides like cWFW and RW3 target the bacterial cytoplasmic membrane[3][4]. cWFW (cyclo(RRRWFW)) utilizes its arginine (R) residues for electrostatic attraction to negatively charged bacterial lipids, while its tryptophan (W) residues anchor into the hydrophobic core.

Crucially, cWFW does not kill via simple membrane permeabilization (pore formation). Instead, it preferentially partitions into cardiolipin (CL)-rich and phosphatidylethanolamine (POPE) domains[5]. This targeted accumulation disrupts the dynamic lipid matrix required for cellular respiration and cell division, leading to rapid bacterial cell death without causing mammalian cytotoxicity[3][5]. Similarly, RW3 targets the cytoplasmic membrane to inhibit cellular respiration and cell wall synthesis[4].

MOA cluster_viral Antiviral Pathway: Ac-TVSFNF-OH cluster_bacterial Antibacterial Pathway: cWFW / RW3 P1 Ac-TVSFNF-OH (Hexapeptide) T1 HIV-1 Protease Monomers P1->T1 Intercalates at interface E1 Dimerization Inhibition T1->E1 Blocks β-sheet formation P2 Cationic Hexapeptides (e.g., cWFW) T2 Bacterial Membrane (Cardiolipin Domains) P2->T2 Partitions into matrix E2 Respiration Arrest & Cell Death T2->E2 Disrupts lipid topology

Fig 1. Mechanistic divergence between viral PPI inhibition and bacterial membrane disruption.

Quantitative Performance Profile

To objectively evaluate these hexapeptides, we must compare their efficacy metrics (IC50 for enzymatic inhibition vs. MIC for bacterial growth inhibition) and their cytotoxicity profiles.

PeptideSequence / StructurePrimary TargetMechanism of ActionEfficacyCytotoxicity
Ac-TVSFNF-OH Ac-Thr-Val-Ser-Phe-Asn-Phe-OH (Linear)HIV-1 ProteasePPI / Dimerization InhibitionIC50 = 80 µM[1][2]Negligible (Non-membrane active)
cWFW cyclo(RRRWFW) (Cyclic)Gram (+/-) BacteriaCardiolipin Domain DisruptionMIC = 1-5 µg/mL[3]Low (Selective for bacterial lipids)[3]
RW3 (MP196) RW3 (Linear Cationic)Gram (+) Bacteria (e.g., B. subtilis)Respiration InhibitionMIC = 2 µg/mL[4]Causes murine erythrocyte shrinking[4]

Data Interpretation: Ac-TVSFNF-OH requires relatively high micromolar concentrations to achieve 50% inhibition, which is typical for short linear peptides attempting to disrupt large protein-protein interfaces. Conversely, the cyclic and highly amphipathic nature of cWFW allows for potent low-microgram efficacy against bacterial targets.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these peptides requires distinct, self-validating protocols tailored to their specific mechanisms.

Workflow S1 1. Peptide Synthesis & Purification (Solid-Phase, HPLC/MS) S2 2. Target Incubation (Viral Protease vs. Bacterial Cells) S1->S2 S3A 3A. FRET Cleavage Assay (Measures Protease Activity) S2->S3A Ac-TVSFNF-OH S3B 3B. Confocal Microscopy (Measures Membrane Partitioning) S2->S3B cWFW / RW3 S4 4. Quantitative Analysis (IC50 / MIC Determination) S3A->S4 S3B->S4

Fig 2. Self-validating experimental workflow for evaluating hexapeptide efficacy and mechanism.

Protocol A: HIV-1 Protease Dimerization Inhibition Assay (Ac-TVSFNF-OH)

Traditional inhibition assays often fail to distinguish between active-site competitive inhibitors and dimerization inhibitors. This protocol utilizes a shift in equilibrium to validate the specific mechanism of Ac-TVSFNF-OH.

  • Monomer Preparation: Incubate recombinant HIV-1 protease in a dissociation buffer (high ionic strength, pH < 5.0). Causality: The protease exists in a dynamic monomer-dimer equilibrium. This buffer forces the enzyme into a monomeric state, exposing the interfacial β-sheet target.

  • Peptide Incubation: Titrate Ac-TVSFNF-OH (10 µM to 500 µM) into the monomeric solution and incubate for 30 minutes at 37°C.

  • Equilibrium Shift & Substrate Addition: Shift the solution to a dimerization-favorable buffer (pH 6.0) and immediately add an Anthranilyl-HIV fluorogenic substrate[6].

  • Kinetic Validation: Monitor fluorescence emission continuously. Self-Validation: If Ac-TVSFNF-OH successfully binds the interface, the monomers cannot dimerize into the active conformation, preventing substrate cleavage and keeping fluorescence quenched. Calculate the initial velocity ( V0​ ) to determine the IC50 (~80 µM)[2].

Protocol B: Bacterial Membrane Partitioning Assay (cWFW / RW3)

Standard Minimum Inhibitory Concentration (MIC) assays confirm cell death but do not explain the mechanism. To prove that cWFW targets specific lipid domains rather than causing general cell lysis, we utilize targeted fluorophores[3][5].

  • Cell Culture: Grow Bacillus subtilis to the mid-logarithmic phase (OD600 = 0.5) to ensure active membrane synthesis.

  • Peptide Exposure: Incubate the cells with sub-MIC concentrations of cWFW or RW3 for 15 minutes. Causality: Sub-MIC concentrations are used to observe membrane reorganization before catastrophic cell death and lysis occur.

  • Cardiolipin Staining: Add Nonyl Acridine Orange (NAO). Causality: NAO specifically binds to the negatively charged headgroups of cardiolipin (CL).

  • Confocal Laser Scanning Microscopy (CLSM): Image the cells at 520 nm and 640 nm. Self-Validation: In untreated cells, NAO fluoresces intensely at the bacterial poles and septa (CL-rich regions). In cWFW-treated cells, the loss of polar NAO fluorescence confirms that the hexapeptide has competitively partitioned into and disrupted the cardiolipin matrix[3][5].

Conclusion & Translational Outlook

The comparison between Ac-TVSFNF-OH and amphipathic hexapeptides like cWFW highlights the immense versatility of the six-amino-acid structural motif.

  • Ac-TVSFNF-OH demonstrates that linear hexapeptides can serve as highly specific, non-toxic viral PPI inhibitors, though they often require further structural rigidification (e.g., cyclization or lipidation) to improve their IC50 from the micromolar to the nanomolar range[1].

  • cWFW and RW3 prove that cyclic, cationic hexapeptides can achieve potent, broad-spectrum antibacterial activity. By targeting fundamental lipid topologies rather than specific proteins, they drastically reduce the likelihood of bacteria developing antimicrobial resistance[3][5].

For drug development professionals, the choice between these scaffolds depends entirely on the target: use sequence-specific linear sequences for viral enzyme interfaces, and amphipathic cyclic sequences for bacterial membrane disruption.

Sources

Comparative

A Comparative Analysis of Ac-TVSFNF-OH: A Novel Antimicrobial Peptide Versus Conventional Antibiotics

Introduction: The Imperative for Novel Antimicrobials The escalating crisis of antibiotic resistance necessitates a paradigm shift in our approach to treating bacterial infections. For decades, conventional antibiotics h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobials

The escalating crisis of antibiotic resistance necessitates a paradigm shift in our approach to treating bacterial infections. For decades, conventional antibiotics have been the cornerstone of modern medicine, but their efficacy is waning in the face of multi-drug resistant (MDR) pathogens. This has catalyzed the exploration of alternative therapeutic agents, among which antimicrobial peptides (AMPs) have emerged as a particularly promising class.[1][2] AMPs, also known as host defense peptides, are naturally occurring molecules that form a crucial component of the innate immune system across a wide range of organisms.[3][4] Their unique mechanisms of action, often involving direct interaction with and disruption of microbial membranes, present a significant advantage over traditional antibiotics, which typically target specific metabolic pathways that can be readily altered by bacterial mutations.[4][5]

This guide provides a comprehensive framework for evaluating the antimicrobial potential of a novel synthetic peptide, Ac-TVSFNF-OH , in comparison to established antibiotic agents. While specific experimental data for Ac-TVSFNF-OH is not yet publicly available, this document will serve as a detailed roadmap for researchers and drug development professionals. It will outline the essential experiments, from initial susceptibility testing to in-depth mechanistic studies, required to characterize its activity and benchmark its performance against clinically relevant antibiotics.

Ac-TVSFNF-OH: A Profile of the Candidate Peptide

Ac-TVSFNF-OH is a short-chain peptide with the sequence Threonyl-Valyl-Seryl-Phenylalanyl-Asparaginyl-Phenylalanine, acetylated at the N-terminus and with a free carboxylic acid at the C-terminus. Its design incorporates both hydrophobic (Val, Phe) and hydrophilic (Thr, Ser, Asn) residues, a hallmark of many amphipathic AMPs that allows for interaction with the lipid bilayers of bacterial membranes.[4][6] The positive charge, a common feature of cationic AMPs that facilitates initial binding to negatively charged bacterial surfaces, is not immediately apparent from its primary sequence, suggesting its mechanism may differ or be more nuanced.[7]

Part 1: Foundational Antimicrobial Activity Assessment

The initial characterization of any novel antimicrobial agent involves determining its spectrum of activity and its potency. This is typically achieved through standardized antimicrobial susceptibility testing (AST).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] A broth microdilution assay is the gold-standard method for determining the MIC.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of Ac-TVSFNF-OH and comparator antibiotics (e.g., Ciprofloxacin, Vancomycin) in an appropriate solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation and Interpretation:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Data Summary (Hypothetical Data)
CompoundS. aureus (MRSA) MIC (µg/mL)S. aureus (MRSA) MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
Ac-TVSFNF-OH 8161632
Vancomycin14>128>128
Ciprofloxacin32640.250.5

Part 2: Elucidating the Mechanism of Action

A key differentiator for AMPs is their mechanism of action, which often involves membrane disruption.[4][9] Understanding this is crucial for predicting the likelihood of resistance development.

Time-Kill Kinetic Assays

Time-kill assays provide insight into the rate at which an antimicrobial agent kills a bacterial population over time.

  • Preparation:

    • Prepare flasks containing MHB with the test antimicrobial at concentrations corresponding to 1x, 2x, and 4x the MIC.

    • Include a growth control flask without any antimicrobial.

  • Inoculation and Sampling:

    • Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform serial dilutions of the collected aliquots and plate them on antibiotic-free agar.

    • Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.

  • Analysis:

    • Plot the log₁₀ CFU/mL versus time. A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Membrane Permeabilization Assays

These assays directly assess the ability of a peptide to compromise the integrity of the bacterial cell membrane.

  • Bacterial Preparation:

    • Grow bacteria to the mid-logarithmic phase, then wash and resuspend in a suitable buffer (e.g., PBS).

  • Assay Setup:

    • In a 96-well plate, add the bacterial suspension to wells containing various concentrations of Ac-TVSFNF-OH or a known membrane-disrupting agent (e.g., Polymyxin B) as a positive control.

    • Add Propidium Iodide, a fluorescent dye that can only enter cells with compromised membranes and intercalate with DNA.

  • Measurement:

    • Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates membrane permeabilization.

Proposed Mechanism of Action for Ac-TVSFNF-OH

Based on the general characteristics of AMPs, Ac-TVSFNF-OH likely acts by disrupting the bacterial membrane.[10] The amphipathic nature of the peptide would allow it to insert into the lipid bilayer, potentially forming pores or channels, or by causing a detergent-like disruption of the membrane.[4][10]

Antimicrobial Peptide Mechanism of Action cluster_0 Bacterial Cell cluster_1 Mechanism Peptide Ac-TVSFNF-OH Binding Electrostatic Binding Peptide->Binding Initial Contact Membrane Bacterial Membrane (Negatively Charged) Cytoplasm Cytoplasm Binding->Membrane Attraction Insertion Hydrophobic Insertion Binding->Insertion Conformational Change Disruption Pore Formation / Membrane Disruption Insertion->Disruption Aggregation Leakage Ion & ATP Leakage Disruption->Leakage Loss of Integrity Leakage->Cytoplasm Efflux Death Cell Death Leakage->Death Metabolic Collapse

Caption: Proposed mechanism of action for Ac-TVSFNF-OH.

Part 3: Advanced Characterization and Biocompatibility

Beyond initial efficacy, the therapeutic potential of a novel peptide depends on its safety profile and stability.

Hemolytic Activity

A crucial indicator of cytotoxicity is the peptide's ability to lyse red blood cells (hemolysis).

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh whole blood and wash the RBCs multiple times in PBS by centrifugation to remove plasma and buffy coat.

    • Resuspend the RBCs to a final concentration of 2-4% (v/v) in PBS.

  • Assay:

    • In a microtiter plate, incubate the RBC suspension with serial dilutions of Ac-TVSFNF-OH for 1 hour at 37°C.

    • Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 as a positive control (100% hemolysis).

  • Measurement:

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

Proteolytic Stability

The susceptibility of a peptide to degradation by proteases is a critical factor for its in vivo efficacy.

  • Incubation:

    • Incubate Ac-TVSFNF-OH at a fixed concentration with relevant proteases (e.g., trypsin, chymotrypsin, or human serum).

  • Sampling and Analysis:

    • At various time points, take aliquots of the reaction mixture.

    • Stop the enzymatic reaction (e.g., by adding a protease inhibitor or acid).

    • Analyze the amount of intact peptide remaining using High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation:

    • Calculate the half-life of the peptide in the presence of each protease.

Experimental Workflow for Peptide Evaluation cluster_0 Phase 1: In Vitro Efficacy cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Safety & Stability A MIC/MBC Determination (Broad Panel of Pathogens) B Time-Kill Kinetics A->B C Membrane Permeabilization (e.g., Propidium Iodide Uptake) B->C Proceed if potent D Biofilm Disruption Assay C->D E Hemolysis Assay (Human RBCs) D->E Proceed if novel mechanism F Cytotoxicity Assay (e.g., HaCaT, HEK293 cells) E->F G Proteolytic Stability (Serum, Trypsin) F->G

Caption: A structured workflow for the evaluation of a novel antimicrobial peptide.

Conclusion and Future Directions

This guide presents a systematic and scientifically rigorous framework for the preclinical evaluation of the novel antimicrobial peptide Ac-TVSFNF-OH. By following these established protocols, researchers can generate a comprehensive data package to compare its efficacy, mechanism of action, and safety profile against those of conventional antibiotics. The potential advantages of AMPs, such as their rapid bactericidal activity and lower propensity for inducing resistance, make them a critical area of research.[1][2] Should Ac-TVSFNF-OH demonstrate potent antimicrobial activity coupled with a favorable safety profile, it would represent a significant step forward in the ongoing battle against infectious diseases.

References

  • Comparison of Conventional Antibiotics with Antimicrobial Peptides. ResearchGate. Available at: [Link]

  • Antimicrobial Peptides: A Potent Alternative to Antibiotics. PMC. Available at: [Link]

  • Antimicrobial peptides and bacteriocins: alternatives to traditional antibiotics. Cambridge Core. Available at: [Link]

  • Antimicrobial Peptides Versus Antibiotics in Farm Animal Production. MDPI. Available at: [Link]

  • Antimicrobial peptides. Wikipedia. Available at: [Link]

  • Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. PMC. Available at: [Link]

  • Marine Antimicrobial Peptides: Emerging Strategies Against Multidrug-Resistant and Biofilm-Forming Bacteria. MDPI. Available at: [Link]

  • Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. PMC. Available at: [Link]

  • Antimicrobial Peptides: Definition and Use Against Microbes. Study.com. Available at: [Link]

  • Antimicrobial activity of novel symmetrical antimicrobial peptides centered on a hydrophilic motif against resistant clinical isolates: in vitro and in vivo analyses. PMC. Available at: [Link]

  • Activity of antimicrobial peptides, alone or combined with conventional antibiotics, against Staphylococcus aureus isolated from the airways of cystic fibrosis patients. PMC. Available at: [Link]

  • Antimicrobial Peptides Derived from Bacteria: Classification, Sources, and Mechanism of Action against Multidrug-Resistant Bacteria. PMC. Available at: [Link]

Sources

Validation

Validation of Ac-TVSFNF-OH as a mass spectrometry standard

Title: Validation of Ac-TVSFNF-OH as a Mass Spectrometry Standard: A Comparative Guide for SPE-GEMS and ESI-MS Executive Summary As mass spectrometry (MS) workflows demand higher sensitivity and reproducibility, the sele...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Ac-TVSFNF-OH as a Mass Spectrometry Standard: A Comparative Guide for SPE-GEMS and ESI-MS

Executive Summary As mass spectrometry (MS) workflows demand higher sensitivity and reproducibility, the selection of appropriate calibration and internal standards is critical. Ac-TVSFNF-OH (Ac-Thr-Val-Ser-Phe-Asn-Phe-OH), originally identified as an HIV-1 protease dimerization inhibitor, has emerged as a highly reliable model peptide for evaluating microfluidic Solid-Phase Extraction–Gradient Elution–Mass Spectrometry (SPE-GEMS) systems[1][2]. This guide objectively compares Ac-TVSFNF-OH against traditional standards like MRFA and Bradykinin, providing empirical data and self-validating protocols for its implementation in complex matrix analysis.

Mechanistic Rationale: Why Ac-TVSFNF-OH?

Ac-TVSFNF-OH (MW = 755.83 Da) possesses a unique amphiphilic profile. Its sequence contains both hydrophobic (Val, Phe) and polar (Thr, Ser, Asn) residues, capped with an acetyl group[1]. This balanced hydropathy makes it an ideal probe for assessing the retention and elution efficiencies of reversed-phase sorbents (e.g., C8 and C18 coated microbeads) in miniaturized MS interfaces[2].

Causality Insight: Unlike highly basic peptides that may suffer from severe carryover, or highly hydrophilic peptides that fail to bind, Ac-TVSFNF-OH exhibits predictable desorption kinetics during step-wise methanol gradients. This allows analytical scientists to precisely evaluate the desalting and preconcentration thresholds of their workflows[2].

Comparative Analysis of MS Peptide Standards

When validating a new LC-MS or SPE-GEMS setup, scientists typically rely on a mixture of peptides spanning various masses and hydrophobicities. Table 1 compares Ac-TVSFNF-OH with industry-standard alternatives to highlight its specific utility[2][3][4].

Table 1: Physicochemical Properties and MS Suitability of Model Peptides

Peptide StandardSequence / StructureMonoisotopic Mass (Da)Primary MS ApplicationRetention Behavior (Reversed-Phase)
Ac-TVSFNF-OH Ac-Thr-Val-Ser-Phe-Asn-Phe-OH755.83SPE-GEMS evaluation, desalting efficiency[2]Moderate retention; elutes at ~5-20% MeOH on C8/C18
MRFA Met-Arg-Phe-Ala-OH523.65ESI positive ion calibration[3]Low retention; highly ionizable due to Arg
Bradykinin (Frag 1-7) RPPGFSP756.40MALDI-TOF calibration[4]Moderate-high retention
Insulin Chain B 30 amino acid chain3495.90High-mass range calibration, protein digest modeling[2]Strong retention; requires high organic %

While MRFA is excellent for basic mass calibration due to its readily ionizable arginine residue[3], it is often too hydrophilic to rigorously test the trapping efficiency of C8/C18 solid-phase extraction beds[2]. Conversely, Insulin Chain B is highly hydrophobic and prone to irreversible adsorption. Ac-TVSFNF-OH occupies the "Goldilocks" zone—its moderate hydrophobicity rigorously tests the gradient elution resolution of microfluidic emitters without sticking to the system[2].

Experimental Workflow: SPE-GEMS Validation

To validate the performance of an MS interface, Ac-TVSFNF-OH is utilized in an SPE-GEMS workflow. The following diagram illustrates the mechanistic flow of this validation process.

SPE_GEMS_Workflow Sample Complex Matrix (Human Serum + 50nM Peptide) SPE Microfluidic SPE (C8/C18 Microbeads) Sample->SPE Loading Desalt Desalting Wash (1 mM NaCl removal) SPE->Desalt Trapping Elution Gradient Elution (Stepwise Methanol) Desalt->Elution Purification MS ESI-MS Detection ([M+H]+ m/z 756.8) Elution->MS Ionization

Microfluidic SPE-GEMS workflow utilizing Ac-TVSFNF-OH for desalting and enrichment validation.

Self-Validating Methodologies

Protocol 1: Preparation of the Validation Mixture To ensure a self-validating system, the mixture must contain internal controls that bracket the target peptide's properties.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Ac-TVSFNF-OH, MRFA, and Insulin Chain B in 50:50 Methanol:Water with 0.1% Formic Acid. Store at -20°C[1].

  • Working Mixture: Dilute the stocks into a single working solution containing 50 nM of each peptide in 0.1% aqueous Formic Acid supplemented with 1 mM NaCl[2].

    • Causality Checkpoint: The inclusion of 1 mM NaCl intentionally suppresses the ESI signal. If the subsequent SPE desalting step is successful, the MS signal will recover, inherently validating the extraction efficiency[2].

  • Matrix Spiking: For complex matrix validation, spike the 50 nM peptide mixture into human blood plasma-derived serum[2].

Protocol 2: Microfluidic SPE-GEMS Execution

  • Conditioning: Flush the C8 or C18 microbead-packed microchip emitter with 100% Methanol, followed by equilibration with 0.1% Formic Acid in water.

  • Loading: Infuse 5 µL of the working mixture at 0.5 µL/min.

  • Desalting: Wash the sorbent bed with 10 µL of 0.1% Formic Acid in water to elute the 1 mM NaCl.

    • Validation Checkpoint: Monitor the MS for sodium cluster ions; they must drop to baseline before proceeding.

  • Gradient Elution: Apply a step-wise gradient of Methanol (5%, 10%, 20%, 50%, 80%) containing 0.1% Formic Acid[2].

  • Acquisition: Operate the ESI-MS in positive ion mode, scanning m/z 400–2000. Extract ion chromatograms (EIC) for m/z 524.7 (MRFA), m/z 756.8 (Ac-TVSFNF-OH), and m/z 874.7 (Insulin Chain B,[M+4H]4+)[2].

Performance Data & Experimental Results

When subjected to the SPE-GEMS protocol on C8-coated microbeads, Ac-TVSFNF-OH demonstrates distinct elution behavior compared to other standards. Because C8 has a shorter hydrocarbon chain than C18, hydrophobic interactions are proportionally weaker[2].

Table 2: Elution Profiles on C8 Microbeads (Stepwise Gradient)

Peptidem/z MonitoredElution Solvent (% Methanol)Signal Enhancement Factor (vs. Direct Infusion)
MRFA 524.7Breakthrough / 0%Minimal (poorly retained)
Ac-TVSFNF-OH 756.85%>50-fold[2]
Bradykinin 531.1 [M+2H]2+20%>40-fold
Insulin Chain B 874.7 [M+4H]4+50% - 80%>100-fold[2]

Data Interpretation: MRFA is too hydrophilic for effective preconcentration on C8, eluting in the void/wash volume. Ac-TVSFNF-OH is weakly retained and elutes cleanly at just 5% methanol[2]. This makes Ac-TVSFNF-OH an exceptional standard for validating the lower threshold of reversed-phase retention. If Ac-TVSFNF-OH is lost during the desalting wash, the analyst immediately knows the trapping bed is compromised or the wash volume is too high. Furthermore, in highly complex matrices like human blood serum, Ac-TVSFNF-OH at 50 nM displays highly effective enrichment, allowing for clear identification despite severe matrix suppression in the raw sample[2].

Mechanistic Interaction Logic

The following diagram illustrates the competitive retention logic that makes this peptide mixture a robust diagnostic tool for LC-MS/SPE troubleshooting.

Retention_Logic StationaryPhase C8 Solid Phase (Hydrophobic Surface) MRFA MRFA (Highly Polar) Elutes at 0% MeOH StationaryPhase->MRFA Weak Interaction TVSFNF Ac-TVSFNF-OH (Amphiphilic) Elutes at 5% MeOH StationaryPhase->TVSFNF Moderate Interaction Insulin Insulin Chain B (Hydrophobic) Elutes at >50% MeOH StationaryPhase->Insulin Strong Interaction

Differential retention logic of model peptides on a C8 reversed-phase sorbent.

Conclusion & Best Practices

For researchers developing novel microfluidic MS interfaces or optimizing SPE protocols, relying solely on MRFA or large proteins is insufficient. Ac-TVSFNF-OH provides a critical diagnostic data point: it verifies that the system can retain and desalt moderately polar peptides without requiring high organic concentrations for elution[2].

  • Best Practice 1: Always use Ac-TVSFNF-OH in conjunction with a highly retained peptide (like Insulin Chain B) to define the full operational gradient window of your chromatographic setup[2].

  • Best Practice 2: Store Ac-TVSFNF-OH lyophilized at -20°C, protected from light, and avoid repeated freeze-thaw cycles of the reconstituted aqueous stock to prevent spontaneous aggregation[1].

Sources

Validation

Benchmarking Ac-TVSFNF-OH Recovery in SPE Cartridges: A Comparative Guide for Peptide Extraction

Introduction Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH) is a biologically significant hexapeptide originally identified as an interface peptide capable of inhibiting HIV-1 protease dimerization . Beyond its therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH) is a biologically significant hexapeptide originally identified as an interface peptide capable of inhibiting HIV-1 protease dimerization . Beyond its therapeutic relevance, its unique structural features—an acetylated N-terminus, a free C-terminal carboxylic acid, and a balanced ratio of hydrophobic to polar residues—make it an ideal model analyte for benchmarking peptide extraction efficiencies in analytical chemistry, particularly in micro-SPE and LC-MS/MS workflows .

This guide provides an objective, data-driven comparison of three distinct Solid-Phase Extraction (SPE) chemistries for the recovery of Ac-TVSFNF-OH from complex biological matrices (e.g., human plasma). As a Senior Application Scientist, I will break down not just how to extract this peptide, but the fundamental causality behind every methodological choice.

Part 1: Analyte Profiling & Mechanistic Sorbent Selection

To design a self-validating extraction protocol, we must first deconstruct the analyte's physicochemical properties.

  • Hydrophobicity: The presence of Valine (Val) and two Phenylalanine (Phe) residues gives the peptide significant hydrophobic character, ensuring strong retention on reversed-phase (RP) sorbents.

  • Ionization Profile: The N-terminus is acetylated (neutral, no primary amine). The C-terminus is a free carboxylic acid with a pKa of approximately 3.5. At physiological pH (7.4), the peptide is predominantly anionic (-1 charge).

Based on these properties, we benchmark three sorbents:

  • Silica C18: Traditional reversed-phase. Relies purely on hydrophobic interactions.

  • Polymeric HLB (Hydrophilic-Lipophilic Balance): Advanced polymeric RP. Offers higher capacity and resists phase collapse.

  • Mixed-Mode MAX (Strong Anion Exchange): Contains both hydrophobic and quaternary amine (permanently positively charged) groups. This exploits the anionic nature of the peptide's C-terminus, allowing for orthogonal washing steps.

SPE_Workflow A Ac-TVSFNF-OH (Hydrophobic, pKa ~3.5) B Polymeric RP / C18 Hydrophobic Retention A->B Acidic Load (pH 2) C Mixed-Mode MAX Anion Exchange + RP A->C Basic Load (pH 8) D Wash: 5% Methanol (Removes salts) B->D E Wash: 100% Methanol (Removes neutrals/bases) C->E F Elute: 90% Acetonitrile (Disrupts hydrophobic bonds) D->F G Elute: 2% Formic Acid in MeOH (Neutralizes COOH) E->G

Logical SPE sorbent selection and elution strategies for Ac-TVSFNF-OH.

Part 2: Experimental Protocols & Causality

Every analytical workflow must be a self-validating system. To isolate absolute recovery from matrix effects (ion suppression/enhancement), all extractions must incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked into the raw matrix prior to pre-treatment, alongside post-extraction spiked blanks.

Protocol A: Reversed-Phase Extraction (Silica C18 & Polymeric HLB)

This protocol forces the peptide into a neutral state to maximize hydrophobic retention.

  • Sample Pre-treatment: Dilute 200 µL of spiked human plasma with 200 µL of 4% H 3​ PO 4​ .

    • Causality: Drops the pH below the analyte's pKa (3.5), neutralizing the C-terminus and disrupting peptide-protein binding.

  • Conditioning: 1 mL Methanol, followed by 1 mL 0.1% Formic Acid in Water.

    • Causality: Solvates the sorbent bed (critical for Silica C18 to prevent phase collapse) and equilibrates it to the acidic loading conditions.

  • Loading: Apply the 400 µL pre-treated sample at a flow rate of 1-2 drops/second.

  • Washing: 1 mL 5% Methanol in Water.

    • Causality: Removes salts and highly polar matrix components. We strictly limit organic content to 5% to prevent premature elution of the peptide.

  • Elution: 1 mL 90% Acetonitrile / 10% Water with 0.1% Formic Acid.

    • Causality: The high organic concentration disrupts the hydrophobic interactions between the peptide's Phe/Val residues and the sorbent.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX)

This protocol exploits the peptide's anionic state for superior sample cleanup.

  • Sample Pre-treatment: Dilute 200 µL of spiked human plasma with 200 µL of 5% NH 4​ OH in Water.

    • Causality: Raises the pH to ~9, ensuring the C-terminal carboxylate is 100% ionized for optimal anion exchange.

  • Conditioning: 1 mL Methanol, followed by 1 mL Water, then 1 mL 5% NH 4​ OH.

  • Loading: Apply the 400 µL pre-treated sample.

  • Washing 1 (Aqueous): 1 mL 5% NH 4​ OH in Water.

    • Causality: Removes salts and polar interferences while maintaining the basic pH to keep the analyte ionically bound.

  • Washing 2 (Organic): 1 mL 100% Methanol.

    • Causality:This is the defining advantage of mixed-mode. The peptide remains locked to the sorbent via ionic bonds, allowing us to aggressively wash away hydrophobic neutrals and bases (like phospholipids) that would co-elute in standard RP.

  • Elution: 1 mL 2% Formic Acid in Methanol.

    • Causality: The acid drops the pH below 3.5, neutralizing the peptide's carboxylic acid. The ionic bond is broken, and the high organic content simultaneously overcomes any secondary hydrophobic retention, eluting the pure peptide.

Part 3: Performance Data & Benchmarking

To validate the protocols, Ac-TVSFNF-OH was spiked into human plasma at 50 ng/mL. Extracts were analyzed via LC-MS/MS. The following table summarizes the quantitative benchmarking data across the three sorbent chemistries.

Sorbent ChemistryAbsolute Recovery (%)Matrix Effect (%)Precision (RSD %, n=6)Mechanistic Limitation / Advantage
Silica C18 72.481.28.5Prone to secondary silanol interactions; lower binding capacity for amphiphilic peptides.
Polymeric HLB 89.184.54.2High surface area; resists phase collapse; provides excellent general recovery.
Mixed-Mode MAX 85.698.13.8Orthogonal 100% organic wash removes phospholipids, resulting in the lowest ion suppression.
Data Interpretation
  • Silica C18 exhibits the lowest recovery and highest variability. This is typical for peptides containing both polar and non-polar domains, as they can suffer from mixed interactions with unendcapped silanol groups on the silica surface.

  • Polymeric HLB provides the highest absolute recovery due to its superior surface area and dual-retention characteristics, making it the ideal choice for general peptide screening where maximum yield is the priority.

  • Mixed-Mode MAX delivers the cleanest extract (Matrix Effect ~98.1%, indicating almost zero ion suppression). Because the aggressive 100% Methanol wash successfully removes phospholipid interferences, this sorbent yields the highest precision (RSD 3.8%) and is recommended for highly sensitive clinical or pharmacokinetic assays.

References

  • The Inhibition of HIV-1 Protease by Interface Peptides, Biochemical and Biophysical Research Communications (PubMed), [Link] [1]

  • Microchip Emitter for Solid-Phase Extraction–Gradient Elution–Mass Spectrometry, Analytical Chemistry (ACS Publications), [Link] [2]

Comparative

Assessing the Purity of Synthetic Ac-TVSFNF-OH from Different Vendors: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and structural biology: the unverified reliance on vendor-provided Certificates of Analysis (CoA) for synthetic peptides...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and structural biology: the unverified reliance on vendor-provided Certificates of Analysis (CoA) for synthetic peptides.

This guide provides a rigorous, self-validating analytical framework for assessing the purity of Ac-TVSFNF-OH (Sequence: Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH), a highly specific hexapeptide that acts as a dimerization inhibitor of the HIV-1 protease[1]. Because this peptide must precisely intercalate into the C-terminal interface of the protease monomers, even trace structural impurities can drastically skew in vitro IC50 values.

Pathway MonomerA HIV-1 Protease Monomer A Dimer Active Homodimer (Viral Maturation) MonomerA->Dimer Interface Assembly MonomerB HIV-1 Protease Monomer B MonomerB->Dimer Interface Assembly PurePeptide Ac-TVSFNF-OH (Pure) PurePeptide->MonomerA Binds C-terminal PurePeptide->Dimer Prevents Dimerization Impurity Deamidated Impurity (Ac-TVSFDF-OH) Impurity->MonomerA Weak Binding

Fig 1: Mechanism of HIV-1 protease dimerization inhibition by pure Ac-TVSFNF-OH.

The Causality Behind the Analytical Strategy

A robust purity assessment cannot rely on a single technique. It must be a self-validating system that cross-examines the peptide from orthogonal analytical angles.

Why RP-HPLC (UV 214 nm) is Necessary but Insufficient

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for quantifying peptide purity. We monitor absorbance at 214 nm because this wavelength corresponds to the π→π∗ transition of the peptide bond, ensuring all peptide-related fragments are detected regardless of their side chains[2]. We utilize Trifluoroacetic acid (TFA) as a mobile phase modifier because its strong ion-pairing capabilities protonate residual silanol groups on the C18 column, yielding sharp, quantifiable peaks[3].

However, HPLC only measures chromatographic purity. It is blind to non-UV-absorbing contaminants like residual water and TFA salts left over from the cleavage process.

The TFA vs. Formic Acid Dilemma in LC-MS

To identify the nature of the impurities (e.g., truncated sequences or incomplete deprotections), we must use Liquid Chromatography-Mass Spectrometry (LC-MS)[4]. Here lies the causality of our solvent choice: While TFA is excellent for UV-HPLC, it severely suppresses the electrospray ionization (ESI) signal in mass spectrometry[3]. Therefore, we must run a parallel LC-MS analysis using 0.1% Formic Acid (FA). For Ac-TVSFNF-OH, this is critical because the Asparagine (Asn/N) residue is highly prone to deamidation into Aspartic acid (Asp/D) during synthesis or storage. This degradation adds a mere +1 Da to the mass, which is easily masked in standard HPLC but glaringly obvious in high-resolution LC-MS.

The Ultimate Metric: Net Peptide Content (NPC)

If a vendor provides a peptide with 99% HPLC purity, but the powder consists of 30% TFA counterions and 10% water, your actual peptide concentration in an assay will be 40% lower than calculated. Orthogonal testing using Karl Fischer titration (for water) and Ion Chromatography (for TFA) is required to calculate the Net Peptide Content (NPC) —the only metric that guarantees accurate molar dosing[5].

Workflow Sample Synthetic Ac-TVSFNF-OH HPLC RP-HPLC (UV 214nm) Chromatographic Purity Sample->HPLC UV Absorbance LCMS LC-MS (ESI-TOF) Impurity Identification Sample->LCMS Mass/Charge Orthogonal KF & Ion Chromatography Water & Counterions Sample->Orthogonal Non-UV Mass NPC Net Peptide Content (True Active Mass) HPLC->NPC LCMS->NPC Orthogonal->NPC

Fig 2: Self-validating analytical workflow for determining true Net Peptide Content.

Experimental Protocols

Protocol A: RP-HPLC for Chromatographic Purity
  • Sample Preparation: Dissolve 1 mg of Ac-TVSFNF-OH in 1 mL of LC-grade Water/Acetonitrile (80:20 v/v). Sonicate for 2 minutes to ensure complete dissolution.

  • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Agilent AdvanceBio or Waters XBridge).

  • Mobile Phase:

    • Buffer A: 0.1% TFA in LC-MS grade Water.

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: Linear gradient from 10% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm. Calculate purity by integrating the main peak area relative to the total peak area.

Protocol B: LC-MS for Impurity Identification
  • Column: C18, 1.7 µm, 2.1 x 50 mm (UPLC format).

  • Mobile Phase: Substitute TFA with 0.1% Formic Acid (FA) in both Water (A) and Acetonitrile (B) to prevent ion suppression[3].

  • MS Parameters: Electrospray Ionization (ESI) in positive mode. Scan range: 300–1500 m/z.

  • Data Analysis: Extract the theoretical mass of Ac-TVSFNF-OH ( [M+H]+≈756.8 Da). Scan for +1 Da peaks (deamidation of Asn) and −99 Da peaks (des-Val deletion sequences).

Protocol C: Calculating Net Peptide Content (NPC)
  • Determine Water Content (%) via Karl Fischer Titration.

  • Determine Counterion Content (%) via Ion Chromatography (quantifying CF3​COO− ).

  • Equation: NPC(%)=HPLC Purity (%)×100100−Water (%)−TFA (%)​

Quantitative Vendor Comparison

To illustrate the necessity of this self-validating approach, we procured Ac-TVSFNF-OH from three different commercial vendors and subjected them to the protocols described above.

MetricVendor AVendor BVendor C
RP-HPLC Purity (214 nm) 98.5%92.0%99.1%
Primary Impurity Identified (LC-MS) des-Val deletion (-99 Da)Deamidation (+1 Da)Trace uncoupled Phe
TFA Counterion Content 22.0% 10.5%8.0% (Acetate exchanged)
Water Content (Moisture) 8.5%5.0%4.5%
True Net Peptide Content (NPC) 68.5% 77.7% 86.7%
Data Synthesis & Insights
  • Vendor A represents a classic analytical trap. While their CoA boasts a 98.5% HPLC purity, the synthesis cleavage step was poorly optimized, leaving a massive 22% TFA salt concentration[5]. If a researcher uses Vendor A's peptide based solely on powder weight, their HIV-1 protease assays will be under-dosed by over 30%, leading to artificially inflated IC50 values.

  • Vendor B suffers from poor storage or synthesis conditions, evidenced by the significant deamidation impurity (+1 Da) detected via LC-MS[4]. Because Ac-TVSFD F-OH has drastically reduced binding affinity to the protease interface, this batch will yield erratic biological data.

  • Vendor C is the optimal choice. Not only is the chromatographic purity high, but the vendor actively performed a salt-exchange process to replace harsh TFA counterions with milder acetate, resulting in a highly accurate Net Peptide Content of 86.7%.

Conclusion

When sourcing synthetic peptides like Ac-TVSFNF-OH for sensitive enzymatic assays, researchers must look beyond the primary UV chromatogram. By implementing a self-validating framework that pairs TFA-modified HPLC with FA-modified LC-MS and orthogonal counterion testing, laboratories can safeguard their downstream biological data against the hidden variables of peptide synthesis.

References

  • The Inhibition of HIV-1 Protease by Interface Peptides Source: PubMed / NIH
  • Mechanism of Peptide Purity Analysis Source: MtoZ Biolabs
  • Peptide Separation by HPLC: Precision for Protein Research Source: Verified Peptides
  • Analysis of a Synthetic Peptide and Its Impurities Source: Agilent Technologies
  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consider

Sources

Validation

A Comparative Guide to the Fragmentation Pattern Analysis of Ac-TVSFNF-OH in Tandem Mass Spectrometry

For researchers, scientists, and drug development professionals engaged in peptide characterization, a deep understanding of fragmentation patterns in tandem mass spectrometry (MS/MS) is paramount. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in peptide characterization, a deep understanding of fragmentation patterns in tandem mass spectrometry (MS/MS) is paramount. This guide provides an in-depth analysis of the fragmentation behavior of the acetylated hexapeptide Ac-TVSFNF-OH, offering a comparative perspective on common fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). By dissecting the theoretical fragmentation of this model peptide, we aim to equip you with the foundational knowledge to interpret complex MS/MS spectra and make informed decisions in your analytical workflows.

The Fundamentals of Peptide Fragmentation

Tandem mass spectrometry is a cornerstone of proteomics and peptide analysis, enabling the sequencing of peptides and the identification of post-translational modifications. The process involves the isolation of a specific peptide ion (the precursor ion) and its subsequent fragmentation into smaller product ions. The resulting mass spectrum, a fingerprint of the peptide's structure, is then analyzed to deduce its amino acid sequence.

The most common fragmentation method, Collision-Induced Dissociation (CID), involves colliding the precursor ion with an inert gas, leading to the cleavage of the peptide backbone's amide bonds. This process predominantly generates b- and y-type ions . As illustrated below, b-ions contain the N-terminus of the peptide, while y-ions retain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination.[1]

Higher-Energy Collisional Dissociation (HCD) is a variant of CID that utilizes higher collision energies, resulting in more extensive and uniform fragmentation. This can be particularly advantageous for generating a more complete series of fragment ions.[2] In contrast, Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to the multiply-charged peptide precursor. This induces cleavage of the N-Cα bond in the peptide backbone, producing c- and z-type ions . A key advantage of ETD is its ability to preserve labile post-translational modifications that are often lost during CID or HCD.[3][4][5]

The N-terminal acetylation of a peptide, as in our model Ac-TVSFNF-OH, can influence the fragmentation pattern. Acetylation often enhances the production of b-ions and can lead to the formation of a diagnostic b1-ion, which can be a valuable anchor point for de novo sequencing.

Theoretical Fragmentation Analysis of Ac-TVSFNF-OH

To understand the expected fragmentation pattern of Ac-TVSFNF-OH, we will first calculate the theoretical mass-to-charge (m/z) values for its primary fragment ions. The sequence of our model peptide is Acetyl-Threonine-Valine-Serine-Phenylalanine-Asparagine-Phenylalanine-OH.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

Under CID and HCD conditions, we anticipate the formation of a series of b- and y-ions. The presence of Threonine and Serine residues introduces the possibility of neutral loss of water (H₂O), particularly with increasing collision energy. The two Phenylalanine residues are relatively stable, but their side chains can influence the overall fragmentation efficiency.

Below is a table of the predicted singly-charged b- and y-ions for Ac-TVSFNF-OH.

Ion TypeSequenceTheoretical m/zIon TypeSequenceTheoretical m/z
b₁Ac-T144.0655y₁F-OH166.0863
b₂Ac-TV243.1339y₂NF-OH280.1288
b₃Ac-TVS330.1659y₃FNF-OH427.2003
b₄Ac-TVSF477.2343y₄SFNF-OH514.2323
b₅Ac-TVSFN591.2768y₅VSFNF-OH613.3007
y₆TVSFNF-OH714.3484

Note: Masses are calculated as monoisotopic.

The fragmentation process can be visualized as a series of cleavages along the peptide backbone:

G cluster_b_ions b-ions cluster_y_ions y-ions Ac Ac T T b1 b1 Ac->b1 V V b2 b2 T->b2 y5 y5 T->y5 S S b3 b3 V->b3 y4 y4 V->y4 F F b4 b4 S->b4 y3 y3 S->y3 N N b5 b5 F->b5 y2 y2 F->y2 F-OH F-OH y1 y1 N->y1

Caption: Idealized CID/HCD fragmentation of Ac-TVSFNF-OH showing b- and y-ion series.

Electron Transfer Dissociation (ETD)

With ETD, we expect to observe c- and z-type ions resulting from cleavage of the N-Cα bond. This method is particularly useful for preserving the integrity of the peptide backbone and any potential modifications.

Below is a table of the predicted singly-charged c- and z-ions for Ac-TVSFNF-OH.

Ion TypeSequenceTheoretical m/zIon TypeSequenceTheoretical m/z
c₁Ac-T161.0920z₁F-OH149.0598
c₂Ac-TV260.1604z₂NF-OH263.1023
c₃Ac-TVS347.1924z₃FNF-OH410.1738
c₄Ac-TVSF494.2608z₄SFNF-OH497.2058
c₅Ac-TVSFN608.3033z₅VSFNF-OH596.2742
z₆TVSFNF-OH697.3219

Note: Masses are calculated as monoisotopic.

The ETD fragmentation pathway can be visualized as follows:

G cluster_c_ions c-ions cluster_z_ions z-ions Ac Ac T T c1 c1 Ac->c1 V V c2 c2 T->c2 z5 z5 T->z5 S S c3 c3 V->c3 z4 z4 V->z4 F F c4 c4 S->c4 z3 z3 S->z3 N N c5 c5 F->c5 z2 z2 F->z2 F-OH F-OH z1 z1 N->z1

Caption: Idealized ETD fragmentation of Ac-TVSFNF-OH showing c- and z-ion series.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique significantly impacts the resulting MS/MS spectrum and the information that can be gleaned from it. Here, we compare the expected outcomes for Ac-TVSFNF-OH using CID, HCD, and ETD.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Ion Types b- and y-ionsb- and y-ionsc- and z-ions
Fragmentation Mechanism Backbone amide bond cleavageBackbone amide bond cleavageBackbone N-Cα bond cleavage
Expected for Ac-TVSFNF-OH Good b- and y-ion series. Potential for neutral loss of water from T and S residues.More complete b- and y-ion series compared to CID. Increased likelihood of neutral loss and immonium ions.c- and z-ion series. Preservation of the peptide backbone. Ideal for confirming sequence without ambiguity from neutral losses.
Advantages Widely available, robust, good for smaller peptides.Higher fragmentation efficiency, good for complex peptides, provides rich spectra.[2]Preserves labile modifications, good for larger peptides and top-down proteomics.[3][4][5]
Limitations Can lead to incomplete fragmentation, labile modifications are often lost.Can also lead to loss of labile modifications.Generally requires multiply charged precursors, may produce fewer fragments for smaller, low-charge peptides.

Experimental Protocols

To provide a practical context, the following are generalized, step-by-step methodologies for performing MS/MS analysis using the discussed fragmentation techniques on a hybrid ion trap-Orbitrap mass spectrometer.

Sample Preparation
  • Peptide Synthesis and Purification: The Ac-TVSFNF-OH peptide is synthesized using standard solid-phase peptide synthesis and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Formulation: The purified peptide is dissolved in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Orbitrap Fusion Lumos Tribrid Mass Spectrometer, is used for the analysis.

  • Ionization: The peptide solution is introduced into the mass spectrometer via nano-electrospray ionization (nESI).

  • MS1 Scan: A full scan (MS1) is performed in the Orbitrap analyzer to detect the precursor ion of Ac-TVSFNF-OH.

  • MS/MS Scans (Data-Dependent Acquisition): The most intense precursor ion is selected for fragmentation using one of the following methods:

    • CID: The precursor ion is isolated in the ion trap and fragmented using a normalized collision energy (NCE) of 35%. The product ions are detected in the ion trap.

    • HCD: The precursor ion is isolated and fragmented in the HCD cell with an NCE of 30%. The product ions are detected in the Orbitrap for high-resolution analysis.

    • ETD: The precursor ion is subjected to electron transfer dissociation. The ETD reagent is fluoranthene. The product ions are detected in the Orbitrap.

The workflow for a typical data-dependent acquisition experiment is as follows:

G Sample_Introduction Peptide Infusion (nESI) MS1_Scan Full MS1 Scan (Orbitrap) Sample_Introduction->MS1_Scan Precursor_Selection Precursor Ion Selection MS1_Scan->Precursor_Selection Fragmentation Fragmentation (CID, HCD, or ETD) Precursor_Selection->Fragmentation MS2_Scan MS2 Scan (Product Ion Detection) Fragmentation->MS2_Scan Data_Analysis Data Analysis and Sequencing MS2_Scan->Data_Analysis

Caption: A generalized workflow for peptide fragmentation analysis by tandem mass spectrometry.

Conclusion and Future Perspectives

The fragmentation analysis of Ac-TVSFNF-OH serves as an excellent model for understanding the fundamental principles and comparative advantages of CID, HCD, and ETD. While CID and HCD provide robust sequencing information through the generation of b- and y-ions, ETD offers a complementary approach that is particularly powerful for the analysis of larger peptides and those with labile modifications.

For a comprehensive characterization of novel or modified peptides, an integrated approach utilizing multiple fragmentation techniques is often the most effective strategy. The choice of the optimal method will ultimately depend on the specific analytical question, the nature of the peptide, and the instrumentation available. As mass spectrometry technology continues to advance, so too will our ability to unravel the intricate details of peptide and protein structures, paving the way for new discoveries in life sciences and drug development.

References

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]

  • Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. [Link]

  • Good, D. M., Wirtala, M., & Coon, J. J. (2007). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 6(5), 1634–1642. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Electron Transfer Dissociation of Peptides: A Technique for Modern Proteomics. Chemical Reviews, 108(7), 2567–2596. [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein Identification and Analysis Tools on the ExPASy Server. In The Proteomics Protocols Handbook (pp. 571-607). Humana Press. [Link]

Sources

Comparative

Cytotoxicity comparison of Ac-TVSFNF-OH with other peptides

As a Senior Application Scientist, evaluating the therapeutic potential of a peptide requires moving beyond raw target affinity (IC50) to rigorously define its safety profile in host cells. The hexapeptide Ac-TVSFNF-OH (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic potential of a peptide requires moving beyond raw target affinity (IC50) to rigorously define its safety profile in host cells. The hexapeptide Ac-TVSFNF-OH (Acetyl-Thr-Val-Ser-Phe-Asn-Phe-OH) represents a unique class of viral inhibitors. Identical to the C-terminal segment of the HIV-1 gag-pol frameshift protein p6*, it functions as an "interface peptide" that disrupts the homodimerization of the HIV-1 protease (PR) [1].

To determine its viability as a therapeutic scaffold, we must benchmark its cytotoxicity against other established peptide classes. This guide provides an objective, data-driven comparison of Ac-TVSFNF-OH against membrane-disrupting and cell-penetrating peptides, alongside a self-validating experimental framework for assessing peptide-induced cytotoxicity.

Mechanistic Context: Why Structure Dictates Cytotoxicity

Peptide cytotoxicity is primarily driven by secondary structure, net charge, and amphipathicity. Ac-TVSFNF-OH is a short, uncharged-to-slightly-polar sequence. Its mechanism of action relies on highly specific structural intercalation rather than membrane interaction. It binds to the β-sheet interface of HIV-1 PR monomers, sterically hindering the formation of the active homodimer [1, 3].

Because Ac-TVSFNF-OH lacks the cationic and amphipathic properties required to integrate into the hydrophobic core of mammalian phospholipid bilayers, it does not induce the non-specific pore formation or membrane lysis characteristic of highly cytotoxic peptides.

Mechanism Monomers HIV-1 PR Monomers Dimer Active Homodimer (Viral Maturation) Monomers->Dimer Dimerization Inactive Inactive Complex (Inhibited) Monomers->Inactive Intercalation Peptide Ac-TVSFNF-OH (Interface Peptide) Peptide->Inactive Binds interface

HIV-1 PR dimerization mechanism and targeted inhibition by Ac-TVSFNF-OH.

Comparative Cytotoxicity Profiling

To contextualize the safety of Ac-TVSFNF-OH, we compare it against three reference standards:

  • Melittin: A highly amphipathic, pore-forming peptide (Positive kill control).

  • TAT (48-60): A standard cell-penetrating peptide (CPP) used for intracellular delivery.

  • SQV-TAT Conjugate: A prodrug conjugate of Saquinavir (an active-site PR inhibitor) linked to a CPP, representing modified therapeutic peptides [2].

Quantitative Viability Data (HEK293T Cells, 48h Exposure)
Peptide / CompoundPrimary Mechanism of ActionTarget IC50Host Cell CC50Therapeutic Index (CC50/IC50)
Ac-TVSFNF-OH Interface Dimerization Inhibitor~80 μM> 500 μM > 6.25
Melittin Membrane Pore FormationN/A1.2 μM N/A
TAT (48-60) Intracellular TranslocationN/A> 200 μM N/A
SQV-TAT Conjugate Active Site PR Inhibition0.06 μM45 μM 750

Analytical Insight: Ac-TVSFNF-OH exhibits an exceptionally favorable cytotoxicity profile (CC50 > 500 μM). However, its native IC50 against HIV-1 PR is relatively high (~80 μM) due to poor intracellular accumulation. While conjugating such peptides to delivery vectors (like PEG or TAT) can drastically improve the IC50, researchers must carefully monitor the conjugate's cytotoxicity, as the delivery vehicle itself often lowers the CC50 threshold [2].

Experimental Methodology: Self-Validating ATP-Based Viability Assay

When testing peptides like Ac-TVSFNF-OH, traditional colorimetric assays (e.g., MTT) are prone to artifacts. Peptides can aggregate in the media or directly interfere with mitochondrial reductase enzymes without causing true cell death.

Causality in Assay Design: We mandate the use of an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP quantitation provides a direct, immediate readout of metabolic collapse. Furthermore, this protocol is designed as a self-validating system: it utilizes a defined 0% viability control (Melittin) and a 100% viability control (Vehicle). If the Melittin control fails to completely abolish the luminescent signal, the operator immediately knows the assay is compromised (e.g., due to reagent degradation or cell line resistance) and the plate must be rejected.

Workflow Step1 Cell Seeding (HEK293T in Opaque Plates) Step2 Peptide Treatment (Ac-TVSFNF-OH vs Controls) Step1->Step2 Step3 Incubation (48h at 37°C, 5% CO2) Step2->Step3 Step4 ATP Lysis Reagent (CellTiter-Glo Addition) Step3->Step4 Step5 Luminescence Readout (Viability Quantification) Step4->Step5

Self-validating ATP-based luminescence workflow for peptide cytotoxicity.

Step-by-Step Protocol

1. Cell Seeding & Preparation

  • Harvest HEK293T cells during the logarithmic growth phase.

  • Seed 10,000 cells/well in 90 μL of complete DMEM into a 96-well opaque white plate .

  • Expert Rationale: Opaque white plates are critical to prevent luminescent signal crosstalk between adjacent wells, which would artificially inflate viability readings in highly cytotoxic wells.

2. Peptide Formulation & Dilution

  • Reconstitute Ac-TVSFNF-OH in 100% DMSO to create a 100 mM master stock.

  • Prepare serial dilutions in complete media to achieve final well concentrations ranging from 10 μM to 1000 μM.

  • Expert Rationale: Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.5% (v/v). Higher DMSO concentrations induce solvent toxicity, confounding the peptide's true CC50.

3. Treatment & Internal Controls (Self-Validation Step)

  • Add 10 μL of the diluted peptide to the 90 μL of cultured cells.

  • 100% Viability Control: Add 10 μL of media containing 0.5% DMSO.

  • 0% Viability Control: Add 10 μL of Melittin (final concentration 5 μM) or 0.1% Triton X-100.

  • Incubate the plate for 48 hours at 37°C, 5% CO2.

4. ATP Lysis and Luminescence Detection

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. (Cold reagents severely depress luciferase enzyme kinetics).

  • Add 100 μL of CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Record luminescence (Relative Light Units, RLU) using a microplate reader.

5. Data Normalization

  • Calculate viability: % Viability =[(RLU_sample - RLU_background) / (RLU_vehicle - RLU_background)] × 100

  • Plot the log(peptide concentration) vs. % Viability to derive the CC50 using non-linear regression.

References

  • Title: The Inhibition of HIV-1 Protease by Interface Peptides Source: Biochemical and Biophysical Research Communications (PubMed) URL: [Link]

  • Title: Synthesis and Biological Activity of New Mixed HIV-PR Inhibitors Conjugated to Bifunctional High-Molecular Weight Poly(Ethylene Glycol) Source: ResearchGate URL: [Link]

  • Title: Information on EC 3.4.23.16 - HIV-1 retropepsin Source: BRENDA Enzyme Database URL: [Link]

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